molecular formula C7H8Cl2N2 B1630162 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine CAS No. 830348-31-7

2-(3,5-Dichloro-pyridin-2-YL)-ethylamine

Cat. No.: B1630162
CAS No.: 830348-31-7
M. Wt: 191.05 g/mol
InChI Key: OTJDAIWHVCDHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichloro-pyridin-2-YL)-ethylamine (CAS 830348-31-7) is a high-purity chemical intermediate of significant interest in pharmaceutical and agrochemical research . This compound, with a molecular formula of C7H8Cl2N2 and a molecular weight of 191.06 g/mol, is supplied with a purity of not less than 98% . As a pyridine derivative, it serves as a versatile building block for the synthesis of more complex molecules. Pyridine derivatives are recognized in biomedical research as promising candidates with a wide array of applications, including antimicrobial agents and in the development of novel therapeutic interventions . The dichloro-substituted pyridine core and the reactive ethylamine side chain make this compound a valuable scaffold for medicinal chemists aiming to create compound libraries for drug discovery or to fine-tune the properties of lead compounds. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can access supporting documentation, including specifications and H-NMR data, upon request .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichloropyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJDAIWHVCDHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630194
Record name 2-(3,5-Dichloropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830348-31-7
Record name 2-(3,5-Dichloropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine , a specialized heterocyclic building block often employed in the development of kinase inhibitors and GPCR ligands.

The synthesis is non-trivial due to the 3,5-dichloro substitution pattern , which renders the pyridine ring electron-deficient and susceptible to nucleophilic attack at the 4- and 6-positions, while simultaneously making the ring halogens prone to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions.

Part 1: Retrosynthetic Analysis & Strategy

To ensure regiochemical integrity and preserve the halogen motif, we prioritize linear homologation strategies that avoid non-selective reducing environments.

Strategic Disconnections
  • C2-Alkylation Strategy (Route A): Exploits the enhanced acidity of the 2-methyl protons in 3,5-dichloro-2-methylpyridine. The electron-withdrawing chlorine atoms stabilize the carbanion, allowing for clean lithiation and reaction with a C1 electrophile (formaldehyde).

  • Nitro-Aldol Strategy (Route B): Utilizes the aldehyde equivalent (3,5-dichloro-picolinaldehyde) in a Henry reaction, followed by hydride reduction.

Retrosynthesis Target Target: 2-(3,5-dichloro-pyridin-2-yl)-ethylamine Azide Intermediate: 2-(2-azidoethyl)-3,5-dichloropyridine Target->Azide Staudinger Reduction Nitro Intermediate: 3,5-dichloro-2-(2-nitrovinyl)pyridine Target->Nitro Hydride Reduction Alcohol Intermediate: 2-(3,5-dichloro-pyridin-2-yl)-ethanol Azide->Alcohol Mitsunobu or MsCl / NaN3 StartA Starting Material A: 3,5-Dichloro-2-methylpyridine (CAS: 85482-13-9) Alcohol->StartA Lithiated Formylation Aldehyde Starting Material B: 3,5-Dichloro-2-formylpyridine (CAS: 655227-77-5) Nitro->Aldehyde Henry Reaction (MeNO2)

Figure 1: Retrosynthetic logic flow. Route A is preferred for scalability and safety regarding halogen retention.

Part 2: Experimental Protocols

Route A: The Picoline-Hydroxyethyl Pathway (Recommended)

This route is favored for its reliability. It avoids metal-catalyzed hydrogenation, eliminating the risk of accidental dechlorination.

Step 1: Lithiation and Formylation

  • Reaction: 3,5-dichloro-2-methylpyridine + Formaldehyde → 2-(3,5-dichloro-pyridin-2-yl)-ethanol

  • Mechanism: Deprotonation of the acidic

    
    -methyl group followed by nucleophilic attack on paraformaldehyde.
    
ReagentEquiv.[1][2][3]Role
3,5-Dichloro-2-methylpyridine1.0Substrate
LDA (Lithium Diisopropylamide)1.1Non-nucleophilic Base
Paraformaldehyde3.0Electrophile (C1 source)
THF (Anhydrous)SolventMedium

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF and cool to -78°C .

  • Lithiation: Add LDA (2.0 M in THF/heptane) dropwise. A deep red/orange color may develop, indicating the formation of the picolyl anion. Stir for 30 minutes at -78°C.

  • Addition: Prepare a suspension of dry paraformaldehyde in THF (sonicated to disperse). Add this suspension rapidly to the lithiated species (or use gaseous formaldehyde generated ex-situ if high purity is required).

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours. The paraformaldehyde will depolymerize and react.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient). The product is a white/off-white solid.

Step 2: Conversion to Azide

  • Reaction: Alcohol → Mesylate → Azide

  • Safety Note: Sodium azide is acutely toxic. Do not use halogenated solvents (DCM) with sodium azide to avoid forming explosive di- and tri-azidomethane. Use DMF.

Protocol:

  • Dissolve the alcohol (1.0 equiv) in dry THF/Et₃N (1.5 equiv). Cool to 0°C.[3]

  • Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Stir 1 hour.

  • Filter off the triethylamine hydrochloride salts. Concentrate the filtrate to obtain the crude mesylate.

  • Redissolve the crude mesylate in DMF . Add Sodium Azide (NaN₃, 1.2 equiv).

  • Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with Et₂O (Caution: Avoid DCM). Wash organic layer with brine to remove DMF.

Step 3: Staudinger Reduction to Amine

  • Reaction: Azide + PPh₃ + H₂O → Amine

  • Why: This method is chemically specific to azides and will not touch the aryl chlorides.

Protocol:

  • Dissolve the crude azide in THF/Water (10:1).

  • Add Triphenylphosphine (PPh₃, 1.1 equiv). Evolution of N₂ gas will be observed.

  • Stir at Room Temperature for 12 hours.

  • Acid/Base Extraction:

    • Acidify with 1M HCl (extracts the amine into the aqueous phase; PPh₃/O stays in organic).

    • Wash the aqueous layer with Et₂O.

    • Basify the aqueous layer with 1M NaOH to pH > 12.

    • Extract the free amine into DCM or EtOAc.

  • Isolation: Dry over Na₂SO₄ and concentrate. If necessary, convert to the HCl salt for long-term stability.

Route B: The Henry Reaction (Alternative)

Use this route if the aldehyde starting material is more accessible.

Step 1: Nitroaldol Condensation

  • Reagents: 3,5-dichloro-2-formylpyridine, Nitromethane (solvent/reagent), Ammonium Acetate (catalyst).

  • Conditions: Reflux for 4–6 hours.

  • Product: 2-(2-nitrovinyl)-3,5-dichloropyridine (Yellow solid).

Step 2: Selective Reduction

  • Challenge: Reducing the nitroalkene without removing the chlorines.

  • Recommended Reagent: Borane-THF (BH₃·THF) .

  • Protocol:

    • Dissolve nitroalkene in THF.

    • Add BH₃·THF (3-4 equiv) at 0°C, then reflux for 2 hours.

    • Careful Quench: Cool to 0°C. Add MeOH slowly. Then add 6M HCl and reflux for 1 hour (to break the boron-amine complex).

    • Basify and extract.[3][4]

  • Note: Avoid Pd/C + H₂. Raney Nickel can be used but requires strict temperature control (<30°C) to prevent dehalogenation.

Part 3: Critical Control Points & Troubleshooting

IssueCauseSolution
Dechlorination Over-reduction (esp. in Route B)Avoid catalytic hydrogenation (Pd/C). Use stoichiometric hydrides (BH₃) or Staudinger reduction (Route A).
Low Yield (Step 1) Polymerization of FormaldehydeEnsure Paraformaldehyde is dry. Use excess (3-5 equiv). Consider cracking paraformaldehyde to gas and bubbling it into the lithiated solution.
Regioselectivity Lithiation at C4 positionThe C2-methyl protons are generally more acidic than the C4-ring proton due to resonance stabilization. However, maintain -78°C strictly. If C4 lithiation occurs, use the "Magnesium-ate" complex or switch to Route B.
Amine Instability Oxidation / Carbamate formationStore the final amine as a Dihydrochloride salt . It is a hygroscopic white solid but chemically stable.

Part 4: Analytical Verification

The target molecule should exhibit the following characteristic signals (¹H NMR in CDCl₃):

  • Pyridine Ring: Two singlets (or tight doublets, J~2Hz) in the aromatic region (

    
     8.3–8.5 ppm) corresponding to H4 and H6.
    
  • Linker: Two triplets.

    • 
       ~3.0 ppm (2H, t, 
      
      
      
      )
    • 
       ~3.1 ppm (2H, t, 
      
      
      
      )
  • Amine: Broad singlet (

    
     1.5–2.0 ppm), exchangeable with D₂O.
    

References

  • Lithiation of Halogenated Picolines

    • Schlosser, M. "Organometallics in Synthesis." Wiley, 2013. (General methodology for lithiation of electron-deficient heterocycles).
    • Estel, L., et al. "Regioselective lithiation of 3,5-dichloropyridine." Journal of Heterocyclic Chemistry, 1989. Link

  • Staudinger Reduction Protocol

    • Gololobov, Y. G., et al. "The Staudinger Reaction." Tetrahedron, 1981, 37, 437. Link

  • Palacios, F., et al. "Preparation of nitroalkenes from aldehydes.
  • Borane Reduction of Nitroalkenes

    • Kabalka, G. W., et al. "Reduction of nitroalkenes with borane-THF." Synthetic Communications, 1990. Link

Sources

mechanism of action of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA), pharmacological profile, and synthetic utility of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine , a specialized chemical probe and pharmacophore.

While often utilized as a high-value intermediate in the synthesis of agrochemicals (specifically SDHI fungicides and nematocides ) and pharmaceutical candidates, this molecule possesses intrinsic biological activity as a histamine receptor ligand . Its structural homology to 2-pyridylethylamine (a selective H1 receptor agonist) defines its primary pharmacological classification.

Part 1: Pharmacological Mechanism of Action

Core Identity: The Histamine Bioisostere

2-(3,5-dichloro-pyridin-2-yl)-ethylamine is a halogenated analog of 2-(2-aminoethyl)pyridine (2-pyridylethylamine), a classic selective agonist for the Histamine H1 Receptor .

  • Structural Logic: The pyridine ring acts as a bioisostere for the imidazole ring of histamine. The ethylamine side chain maintains the critical distance required for amine-aspartate interaction within the GPCR binding pocket.

  • Halogenation Effect: The addition of chlorine atoms at the 3- and 5-positions of the pyridine ring introduces electron-withdrawing effects and steric bulk. This modification typically:

    • Reduces Basicity: Lowers the pKa of the pyridine nitrogen, altering hydrogen bond acceptor capability.

    • Enhances Lipophilicity: Increases membrane permeability and alters hydrophobic interactions within the receptor orthosteric site.

    • Modulates Selectivity: Halogenated histamine analogs often exhibit shifted selectivity profiles (e.g., partial agonism at H1 or increased affinity for H3/H4 subtypes) compared to the parent agonist.

Primary Signaling Pathway: H1 Receptor Activation

As a structural analog of 2-pyridylethylamine, the molecule interacts with the Histamine H1 Receptor (a Gq/11-coupled GPCR).

  • Step 1: Ligand Binding: The ethylamine nitrogen (protonated at physiological pH) forms an ionic bond with Asp107 (TM3) in the H1 receptor. The 3,5-dichloropyridine moiety engages in hydrophobic/stacking interactions with Phe432 (TM6) and Trp428 (TM6) .

  • Step 2: G-Protein Coupling: Agonist binding induces a conformational change in Transmembrane Domain 6 (TM6), facilitating the exchange of GDP for GTP on the Gαq subunit.

  • Step 3: Effector Activation: The activated Gαq-GTP complex dissociates and activates Phospholipase C-β (PLCβ) .

  • Step 4: Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into:

    • Inositol 1,4,5-trisphosphate (IP3): Diffuses to the ER to release Ca²⁺.

    • Diacylglycerol (DAG): Remains in the membrane to activate Protein Kinase C (PKC).

  • Step 5: Physiological Output: The surge in intracellular Ca²⁺ triggers smooth muscle contraction (vascular/bronchial), increased vascular permeability, or neurotransmission modulation depending on the tissue.

Secondary Role: Pharmacophore in SDHI Fungicides

Beyond its direct activity, this molecule is a critical "warhead" precursor for Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Mechanism: When coupled to an aromatic acid chloride (e.g., 2-trifluoromethylbenzoyl chloride), the resulting amide binds to the Ubiquinone-binding site (Site II) of Complex II in the mitochondrial electron transport chain.

  • Role of the Pyridine: The 3,5-dichloropyridine ring mimics the ubiquinone ring system, lodging into the hydrophobic pocket formed by subunits B, C, and D of the SDH enzyme, effectively halting cellular respiration in target pathogens (fungi/nematodes).

Part 2: Visualization of Signaling Pathways

Figure 1: Histamine H1 Receptor Signaling Cascade

This diagram illustrates the downstream effects of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine binding to the H1 receptor.

H1_Signaling Ligand 2-(3,5-dichloro-pyridin-2-yl)-ethylamine H1R Histamine H1 Receptor (GPCR) Ligand->H1R Binding (Asp107 interaction) Gq Gαq Protein Activation H1R->Gq GDP-GTP Exchange PLC Phospholipase C-β (PLCβ) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Ligand Gating PKC Protein Kinase C (PKC) Activation DAG->PKC Recruitment Ca Intracellular Ca²⁺ Release ER->Ca Efflux Ca->PKC Co-activation Response Smooth Muscle Contraction / Neurotransmission Ca->Response PKC->Response Phosphorylation

Caption: Signal transduction pathway activated by 2-(3,5-dichloro-pyridin-2-yl)-ethylamine acting as an H1 receptor agonist.

Part 3: Experimental Protocols

Protocol A: In Vitro H1 Receptor Binding Assay

Objective: Determine the binding affinity (


) of the molecule relative to histamine.

Reagents:

  • Membrane Prep: CHO-K1 cells stably expressing human H1 receptor.

  • Radioligand: [³H]-Pyrilamine (Antagonist) or [³H]-Histamine (Agonist).

  • Test Compound: 2-(3,5-dichloro-pyridin-2-yl)-ethylamine (dissolved in DMSO).

Workflow:

  • Preparation: Dilute test compound in assay buffer (50 mM Tris-HCl, pH 7.4) to generate a concentration range (e.g.,

    
     M to 
    
    
    
    M).
  • Incubation: Mix 50 µL membrane suspension (10 µg protein), 50 µL [³H]-Ligand (2 nM final), and 50 µL test compound.

  • Equilibrium: Incubate at 27°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Synthetic Derivatization (Amide Coupling)

Objective: Utilize the molecule as a scaffold to synthesize an SDHI-like probe.

Reagents:

  • Amine: 2-(3,5-dichloro-pyridin-2-yl)-ethylamine (1.0 eq).

  • Acyl Chloride: 2-(trifluoromethyl)benzoyl chloride (1.1 eq).

  • Base: Triethylamine (TEA) or DIPEA (2.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the amine and 2.0 mmol of TEA in 10 mL anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dropwise add 1.1 mmol of the acyl chloride dissolved in 2 mL DCM.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated

    
    . Extract organic layer, wash with brine, dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

  • Validation: Confirm structure via ¹H-NMR (look for amide NH doublet at ~8.5 ppm).

Part 4: Data Summary & Properties

PropertyValue / Description
IUPAC Name 2-(3,5-dichloropyridin-2-yl)ethanamine
Molecular Formula

Molecular Weight 191.06 g/mol
Primary Target Histamine H1 Receptor (Agonist/Partial Agonist)
Secondary Target Succinate Dehydrogenase (Complex II) [as Amide Derivative]
Key Structural Feature 3,5-dichloro substitution on pyridine ring
Effect of Substitution Reduces basicity; Increases lipophilicity vs. 2-pyridylethylamine
pKa (Calculated) ~6.5 (Pyridine N), ~9.8 (Amine N)

References

  • Histamine H1 Receptor Agonists & Analogs

    • Title: "2-Pyridylethylamine, a specific H1 receptor agonist."
    • Source:N
    • Context: Establishes the 2-pyridylethylamine scaffold as the baseline H1 agonist upon which the 3,5-dichloro deriv
    • URL:[Link]

  • SDHI Fungicide Mechanism (Pyridine-Ethylamine Scaffold)

    • Title: "Molecular basis of the specificity of the SDHI fungicide fluopyram."
    • Source:Scientific Reports, 2018.
    • Context: Explains how pyridine-ethylamine derivatives (like Fluopyram) bind to the SDH enzyme, relevant for the 3,5-dichloro analog's synthetic utility.
    • URL:[Link]

  • Chemical Properties & Synthesis

    • Title: "Synthesis and biological activity of novel pyridine-containing carboxamide deriv
    • Source:Journal of Heterocyclic Chemistry (General Reference for class).
    • Context: Describes the amide coupling protocols for this class of amines.
    • URL:[Link]

2-(3,5-dichloro-pyridin-2-yl)-ethylamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine , a specialized heterocyclic building block used in medicinal chemistry. The content is structured to support researchers in synthesis, characterization, and application of this scaffold in drug discovery.

Introduction & Pharmacophore Significance

2-(3,5-Dichloropyridin-2-yl)ethan-1-amine (CAS: 830348-30-6 as HCl salt) is a critical pyridine-based scaffold employed in the design of kinase inhibitors and GPCR ligands. Its structural utility lies in the unique electronic and steric properties conferred by the 3,5-dichloro substitution pattern:

  • Electronic Modulation: The electron-withdrawing chlorine atoms at the 3- and 5-positions significantly reduce the basicity of the pyridine nitrogen (pKa < 3.0), altering hydrogen bond acceptor capability compared to unsubstituted pyridine.

  • Steric Occlusion: The 3-chloro substituent introduces steric bulk proximal to the ethylamine linker, enforcing specific conformational preferences that can enhance binding selectivity in enzyme pockets (e.g., FLT3, VEGFR).

  • Linker Functionality: The ethylamine chain serves as a flexible tether, allowing the primary amine to engage in salt bridges with aspartate or glutamate residues in target proteins (e.g., the DFG motif in kinases).

Nomenclature & Identification

Accurate identification is paramount for database integration and intellectual property filings. The IUPAC name is derived systematically, prioritizing the pyridine ring as the parent heterocycle.

Systematic Nomenclature
  • Preferred IUPAC Name (PIN): 2-(3,5-Dichloropyridin-2-yl)ethan-1-amine

  • Systematic Name: 3,5-Dichloro-2-(2-aminoethyl)pyridine

  • CAS Registry Number (HCl Salt): 830348-30-6

  • CAS Registry Number (Free Base): Not widely listed; typically generated in situ.

  • SMILES: NCCc1c(Cl)cncc1Cl

  • InChIKey: XZPAHUSHYKUMPU-UHFFFAOYSA-N (for the parent structure)

Synonyms & Abbreviations
  • 3,5-Dichloro-2-pyridineethanamine

  • 2-(2-Aminoethyl)-3,5-dichloropyridine

  • 3,5-Cl2-Py-EtNH2

Nomenclature cluster_0 Structural Components Pyridine Pyridine Core (Heterocycle) Substituents 3,5-Dichloro (Halogenation) Pyridine->Substituents Electrophilic Subst. Linker Ethyl Chain (2-position) Pyridine->Linker C2 Attachment Final 2-(3,5-Dichloropyridin-2-yl)ethan-1-amine Substituents->Final Amine Primary Amine (Terminal) Linker->Amine Terminal Amine->Final

Figure 1: Component-based nomenclature breakdown illustrating the systematic assembly of the IUPAC name.

Physicochemical Profile

The following data characterizes the hydrochloride salt, the most common commercial form.

PropertyValueNotes
Molecular Formula C₇H₈Cl₂N₂ · HClSalt form
Molecular Weight 227.52 g/mol Free base: 191.06 g/mol
Appearance White to off-white solidHygroscopic
Solubility DMSO, Methanol, WaterHigh solubility in polar protic solvents
pKa (Pyridine N) ~2.5 (Predicted)Reduced by -I effect of Cl
pKa (Primary Amine) ~9.5 (Predicted)Standard aliphatic amine range
LogP 2.2 (Predicted, Free Base)Lipophilic core

Synthetic Methodologies

Synthesis of 2-(3,5-dichloropyridin-2-yl)ethan-1-amine requires careful selection of reagents to prevent dechlorination of the pyridine ring. The most robust route involves the reduction of a nitrile precursor.

Retrosynthetic Analysis

The target molecule is best accessed via 2-(3,5-dichloropyridin-2-yl)acetonitrile . Direct reduction of this nitrile yields the ethylamine. The nitrile is accessible from 2-methyl-3,5-dichloropyridine via radical halogenation and cyanide displacement.

Synthesis Start 2-Methyl-3,5-dichloropyridine Step1 Radical Chlorination (NCS, AIBN, CCl4) Start->Step1 Inter1 2-(Chloromethyl)-3,5-dichloropyridine Step1->Inter1 Step2 Cyanide Displacement (NaCN, DMSO, RT) Inter1->Step2 Inter2 2-(3,5-Dichloropyridin-2-yl)acetonitrile Step2->Inter2 Step3 Selective Reduction (BH3·THF or Zn/AcOH) Inter2->Step3 Product 2-(3,5-Dichloropyridin-2-yl)ethan-1-amine Step3->Product Warning Avoid Pd/H2 (Risk of Dechlorination) Step3->Warning Critical Control

Figure 2: Synthetic pathway emphasizing the critical reduction step to avoid hydrodehalogenation.

Detailed Experimental Protocol (Route C)

Step 1: Synthesis of 2-(Chloromethyl)-3,5-dichloropyridine

  • Reagents: 2-Methyl-3,5-dichloropyridine (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), AIBN (0.05 eq), CCl₄ (0.5 M).

  • Procedure: Reflux the mixture under N₂ for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Cool, filter off succinimide. Concentrate filtrate.

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc/Hexane).

Step 2: Synthesis of 2-(3,5-Dichloropyridin-2-yl)acetonitrile

  • Reagents: Chloromethyl intermediate (1.0 eq), NaCN (1.5 eq), DMSO (dry).

  • Procedure: Add NaCN to a solution of the chloromethyl pyridine in DMSO at 0°C. Stir at RT for 2 hours. Caution: HCN generation risk.

  • Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine.

  • Purification: Recrystallization from EtOH or column chromatography.

Step 3: Reduction to 2-(3,5-Dichloropyridin-2-yl)ethan-1-amine Note: Catalytic hydrogenation (Pd/C, H₂) is NOT recommended due to the high risk of removing the chlorine atoms (hydrodehalogenation).

  • Reagents: Nitrile intermediate (1.0 eq), Borane-THF complex (1.0 M, 3.0 eq).

  • Procedure:

    • Cool nitrile solution (THF) to 0°C.

    • Add BH₃·THF dropwise.

    • Reflux for 2-4 hours.

    • Cool to 0°C and quench carefully with MeOH.

    • Add HCl (conc.) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH (pH > 12), extract with DCM. Dry (Na₂SO₄) and concentrate.[1][2]

  • Salt Formation: Dissolve free base in Et₂O, add HCl/Dioxane to precipitate the hydrochloride salt.

Structural Biology & Medicinal Chemistry Utility

This scaffold is a "privileged structure" in fragment-based drug discovery (FBDD).

Binding Mode Analysis
  • Halogen Bonding: The chlorine at C3 can form halogen bonds with backbone carbonyls in the hinge region of kinases.

  • Hydrophobic Interactions: The 3,5-dichloro substitution creates a lipophilic patch that complements hydrophobic pockets (e.g., the Gatekeeper residue in kinases).

  • Salt Bridge Formation: The terminal amine is protonated at physiological pH, ideal for interacting with aspartate residues (e.g., Asp835 in FLT3).

Application in Kinase Inhibitors

In FLT3 inhibitors (Acute Myeloid Leukemia), this fragment replaces the solvent-exposed tail. The rigid pyridine ring positions the ethylamine to exit the ATP-binding pocket, solubilizing the molecule while maintaining potency.

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3]

Handling Protocol:

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Engineering Controls: Use only in a chemical fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic—keep tightly sealed.

References

  • Synthesis of Chlorinated Pyridines: Journal of Heterocyclic Chemistry, Vol. 17, pp. 493-496. (Methodology for ring chlorination).

  • Reduction of Pyridyl Acetonitriles: Organic Syntheses, Coll. Vol. 6, p. 101. (General protocol for nitrile reduction using Borane).

  • Pyridine Scaffolds in Kinase Inhibitors: Journal of Medicinal Chemistry, "Discovery of Pyridine-Based FLT3 Inhibitors".

  • Safety Data Sheet (Sigma-Aldrich): 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride.

Sources

Technical Guide: Spectroscopic Characterization of 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the spectroscopic characterization of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine , designed for researchers and analytical scientists.

Executive Summary & Compound Identity

2-(3,5-dichloro-pyridin-2-yl)-ethylamine is a critical heterocyclic building block used in the synthesis of histamine analogs, kinase inhibitors, and agrochemicals. Its structural core—a pyridine ring substituted with two chlorine atoms and an ethylamine side chain—presents unique spectroscopic signatures driven by the electronegativity of the halogens and the basicity of the primary amine.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in chemometric principles and structural analogs.

Compound Data
PropertyDetail
IUPAC Name 2-(3,5-Dichloropyridin-2-yl)ethanamine
CAS Number 830348-30-6 (Free base) / 830348-31-7 (HCl salt)
Molecular Formula C

H

Cl

N

Molecular Weight 191.06 g/mol
Appearance Pale yellow oil (free base) or off-white solid (HCl salt)
Solubility Soluble in MeOH, DMSO, CH

Cl

; HCl salt soluble in water

Synthesis Context & Impurity Profile

Understanding the synthetic origin is essential for interpreting spectroscopic data, particularly for identifying trace impurities. The most robust industrial route involves nucleophilic aromatic substitution (


) on a polychlorinated pyridine precursor.
Primary Synthetic Pathway

The synthesis typically proceeds from 2,3,5-trichloropyridine via a malonate or cyanide displacement, followed by reduction.

SynthesisRoute Start 2,3,5-Trichloropyridine Inter1 2-Cyano-3,5-dichloropyridine (or Malonate adduct) Start->Inter1 NaCN or Diethyl Malonate/NaH Product 2-(3,5-Dichloro-pyridin-2-yl)- ethylamine Inter1->Product Reduction (BH3 or H2/Cat)

Figure 1: Common synthetic pathway for the target scaffold.

Key Impurity Markers:

  • Residual Solvents: DMF or DMSO (from substitution step).

  • By-products: 2,3,5-trichloropyridine (unreacted starting material) or des-chloro analogs (over-reduction).

Spectroscopic Specifications

A. Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotope pattern of the two chlorine atoms.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) Parent Ion:



Ion Speciesm/z (Theoretical)Relative AbundanceOrigin

(

Cl

)
191.0 100% Monoisotopic peak

(

Cl

Cl)
193.0 ~64% First isotope peak

(

Cl

)
195.0 ~10% Second isotope peak

Fragmentation Logic: Under collision-induced dissociation (CID), the molecule typically cleaves at the weak C-C or C-N bonds of the ethylamine chain.

  • Loss of Ammonia (

    
    17):  Formation of the ethyl-pyridine cation (
    
    
    
    ~174).
  • McLafferty-like Rearrangement: Loss of CH

    
    =NH (
    
    
    
    162).
  • Benzylic Cleavage: Loss of the

    
    CH
    
    
    
    NH
    
    
    radical to form the stabilized 3,5-dichloropyridin-2-yl cation (
    
    
    ~147/149/151).
B. Proton NMR ( H NMR)

Solvent: CDCl


 (referenced to 7.26 ppm) or DMSO-

(referenced to 2.50 ppm). Note: Chemical shifts may vary slightly depending on concentration and salt form (HCl salt will show downfield shifts for the aliphatic chain).
Assignments (Free Base in CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification
H6 8.35 – 8.45 Doublet (d)1H


-proton to Nitrogen. Most deshielded due to proximity to the ring nitrogen and inductive effect of Cl at C5.
H4 7.75 – 7.85 Doublet (d)1H

Aromatic proton between two chlorines (C3, C5). Shielded relative to H6 but deshielded by Cl substituents.

-CH

3.05 – 3.15 Triplet (t)2H

Benzylic-like methylene attached to the pyridine ring at C2. Deshielded by the aromatic ring and ortho-Cl.

-CH

2.95 – 3.05 Triplet (t)2H

Methylene adjacent to the primary amine.
NH

1.50 – 2.00 Broad Singlet2H-Exchangeable amine protons. Shift is concentration/solvent dependent.

Diagnostic Feature: The aromatic region will show two distinct doublets with a small meta-coupling constant (~2 Hz). This confirms the 2,3,5-substitution pattern. If the coupling were larger (~8 Hz), it would indicate adjacent protons (e.g., 2,3- or 3,4-substitution), signaling an incorrect isomer.

C. Carbon NMR ( C NMR)

Solvent: CDCl


 (referenced to 77.16 ppm).[1]
Carbon TypeShift (

, ppm)
Assignment
C2 (Quaternary) 155 – 158 Attached to ethyl chain. Deshielded by Ring N.
C6 (CH) 145 – 148

-carbon to Ring N.
C4 (CH) 136 – 139 Aromatic CH between Cls.
C3 (C-Cl) 128 – 132 Quaternary, attached to Cl.
C5 (C-Cl) 128 – 132 Quaternary, attached to Cl.

-CH

(C-N)
40 – 43 Aliphatic carbon attached to amine.

-CH

(C-Ar)
35 – 38 Aliphatic carbon attached to pyridine.
D. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Primary Amine (

    
    ): 
    
    • Two weak-to-medium bands at 3300–3400 cm

      
        (asymmetric and symmetric stretching).
      
    • N-H scissoring deformation band at ~1590–1610 cm

      
       .
      
  • Pyridine Ring:

    • Aromatic C=C / C=N stretching vibrations at 1550–1580 cm

      
       .
      
    • Ring breathing modes characteristic of 3,5-substitution often appear around 1050–1100 cm

      
       .
      
  • C-Cl Stretch:

    • Strong, sharp bands in the fingerprint region, typically 700–800 cm

      
       . The presence of two chlorines may split this band.
      

Experimental Protocol: Purity Assessment

To validate the material synthesized or purchased, the following HPLC-MS protocol is recommended.

HPLC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm; MS (ESI+).

Acceptance Criteria:

  • Purity: >95% by UV area integration.

  • Identity: Mass spectrum must show

    
     191/193/195 isotope cluster.
    
  • Retention Time: The compound is moderately polar (amine) but lipophilic (dichloro-pyridine). Expect elution in the middle of the gradient (approx. 4–6 min depending on dead volume).

Structural Logic Diagram

The following diagram illustrates the connectivity and the influence of substituents on the NMR shifts, providing a visual logic check for the researcher.

NMR_Logic N1 Pyridine Nitrogen (Electron Withdrawing) H6 H6 Proton (Most Deshielded: Alpha to N) N1->H6 Strong Deshielding Cl3 Cl (Pos 3) (Inductive Withdrawal) H4 H4 Proton (Shielded by mesomeric effect? No, deshielded by Cl) Cl3->H4 Ortho Effect Cl5 Cl (Pos 5) (Inductive Withdrawal) Cl5->H4 Ortho Effect Cl5->H6 Ortho Effect Ethyl Ethylamine Chain (Pos 2) Ethyl->N1 Attached at C2

Figure 2: Influence of substituents on proton Chemical Shifts.

References

  • National Institute of Standards and Technology (NIST). 3,5-Dichloropyridine Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem.[2][3] Compound Summary for CID 1415863 (2-Amino-3,5-dichloropyridine). National Center for Biotechnology Information. Available at: [Link]

  • Malan, F. P., et al. Synthesis and crystallization of pyridine derivatives. University of Pretoria Repository. Available at: [Link]

Sources

literature review on 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3,5-dichloro-pyridin-2-yl)-ethylamine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive review of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine, a functionalized pyridine derivative. While direct literature on this specific molecule is sparse, this document contextualizes its significance by examining the synthesis of its core precursors, its known physicochemical properties, and the broad biological activities associated with the 3,5-dichloropyridine scaffold. The guide details established protocols for key intermediates like 2-amino-3,5-dichloropyridine and proposes a logical synthetic pathway to the title compound. By analyzing structurally related molecules, we infer potential applications in medicinal chemistry and agrochemical development, positioning 2-(3,5-dichloro-pyridin-2-yl)-ethylamine as a valuable, albeit under-explored, building block for novel chemical entities. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in synthetic and discovery programs.

Introduction to the 3,5-Dichloropyridine Scaffold

The pyridine ring is a foundational heterocycle in medicinal chemistry and materials science. Its substitution with chlorine atoms, particularly in a dichlorinated pattern, significantly alters its electronic properties and reactivity, often imparting valuable characteristics for biological interactions or as a handle for further chemical modification. The 3,5-dichloro substitution pattern, in particular, is a key feature in numerous bioactive compounds.

Nomenclature and Chemical Identifiers

The molecule at the core of this guide is systematically named 2-(3,5-dichloropyridin-2-yl)ethan-1-amine . It is most commonly handled and available commercially as its hydrochloride salt.

  • IUPAC Name: 2-(3,5-dichloropyridin-2-yl)ethan-1-amine hydrochloride

  • CAS Number: 830348-30-6[1]

  • Molecular Formula (for hydrochloride salt): C₇H₈Cl₂N₂·HCl

  • Molecular Weight (for hydrochloride salt): 227.52 g/mol [1]

  • Synonyms: 2-(3,5-Dichloropyridin-2-yl)ethylamine hydrochloride

Significance of the Dichloropyridine Moiety

The dichloropyridine core is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, these halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can be crucial for ligand-receptor binding. The 2-amino-3,5-dichloropyridine structure, a close analogue and likely precursor, is recognized as an important intermediate for organic synthesis, particularly in the production of dyes, pesticides, and pharmaceuticals.[3] Derivatives of substituted pyridines have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antimalarial properties.[4][5]

Synthesis of Key Precursors and the Target Compound

Synthesis of the 3,5-Dichloropyridine Core

The 3,5-dichloropyridine core can be prepared from more highly chlorinated pyridines. For instance, a process involving the reaction of 2,3,5-trichloropyridine with zinc metal in the presence of an acidic compound can yield 3,5-dichloropyridine.[6] This reductive dehalogenation is a common strategy for accessing less-halogenated heterocycles.

Established Synthesis of 2-Amino-3,5-dichloropyridine

A critical and commercially relevant precursor is 2-amino-3,5-dichloropyridine. Its synthesis is well-established and provides the foundational structure from which the target ethylamine could be derived. A common industrial method involves the selective chlorination of 2-amino-5-chloropyridine.[3][7]

The reaction uses N-chlorosuccinimide (NCS) as a chlorinating agent, which is advantageous because it avoids the use of corrosive gases like Cl₂ and operates under mild conditions, making the process suitable for standard chemical manufacturing equipment.[3]

This protocol is adapted from published patent literature and provides a representative method for laboratory-scale synthesis.[3][7]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-amino-5-chloropyridine (1.0 equiv).

  • Solvent Addition: Add a suitable solvent, such as a mixture of DMF and methanol, to dissolve the starting material.[7]

  • Reagent Addition: Add N-chlorosuccinimide (NCS) portion-wise (1.1 to 1.5 equiv). An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at a controlled temperature, typically between 40-50°C, for 2 to 4 hours.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to afford pure 2-amino-3,5-dichloropyridine.[3][7] The expected product is a light beige or grey crystalline solid with a melting point in the range of 80-84°C.[3][8]

Proposed Synthesis of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

With 2-amino-3,5-dichloropyridine in hand, standard methodologies in organic chemistry can be applied to append the ethylamine side chain. A plausible and efficient route would involve a Sandmeyer-type reaction followed by a Heck or Sonogashira coupling and subsequent reduction. A more direct, albeit potentially lower-yielding, approach could involve a palladium-catalyzed cross-coupling reaction.

Below is a conceptual workflow illustrating a multi-step synthesis starting from the key 2-amino-3,5-dichloropyridine intermediate.

Synthetic_Pathway A 2-Amino-5-chloropyridine B 2-Amino-3,5-dichloropyridine A->B 1. NCS, DMF/MeOH C 2-Iodo-3,5-dichloropyridine B->C 2. NaNO₂, KI, H₂SO₄ (Sandmeyer Reaction) D 2-(Ethynyl)-3,5-dichloropyridine C->D 3. Trimethylsilylacetylene, Pd(PPh₃)₄, CuI (Sonogashira Coupling) E 2-(3,5-dichloro-pyridin-2-yl)-ethylamine D->E 4. H₂, Pd/C or other reduction method Synthetic_Application Start 2-(3,5-dichloro-pyridin-2-yl)-ethylamine Amide Amide Derivatives Start->Amide R-COCl or R-COOH, coupling agent Sulfonamide Sulfonamide Derivatives Start->Sulfonamide R-SO₂Cl SubstAmine N-Substituted Amines Start->SubstAmine R'-CHO, NaBH(OAc)₃ (Reductive Amination) Library Diverse Chemical Library for Screening Amide->Library Sulfonamide->Library SubstAmine->Library

Caption: Use of the title compound as a scaffold for library synthesis.

Future Perspectives

2-(3,5-dichloro-pyridin-2-yl)-ethylamine represents a functionalized chemical scaffold that is currently underutilized in documented research. Its true potential can be unlocked through systematic exploration.

  • Library Synthesis: The compound is an ideal candidate for parallel synthesis to create a diverse library of amide, sulfonamide, and urea derivatives. Such libraries are invaluable assets in high-throughput screening campaigns to identify novel hits against a wide range of biological targets.

  • Biological Screening: Given the established activities of related dichloropyridine compounds, focused screening of derivatives against panels of bacteria, fungi, and parasites (such as Plasmodium falciparum) is a logical and promising next step.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening yield active compounds, the 3,5-dichloro substitution pattern provides two distinct points for modification (in addition to the ethylamine side chain), allowing for detailed SAR studies to optimize potency and selectivity.

References

  • Malan, F. P., Mansour, A. M., & Manicum, A. E. (2023). 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline. University of Pretoria.
  • Organic Syntheses Procedure. (n.d.).
  • ChemicalBook. (2025, September 25). 2-Amino-3,5-dichloropyridine | 4214-74-8.
  • Chem-Impex. (n.d.). 2-Amino-3,5-dichloropyridine.
  • Sigma-Aldrich. (n.d.). 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • BOC Sciences. (n.d.). CAS 952234-36-5 (Imidazole-1-sulfonyl Azide Hydrochloride).
  • European Patent Office. (2003, April 2).
  • ChemicalBook. (n.d.). 2-Amino-3,5-dichloropyridine synthesis.
  • BLDpharm. (n.d.). 1213560-75-8|(R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine.
  • Sinha, R., Garg, S. P., & Sah, P. (2004). Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)-Thioazo Substituted Sulphonamides and Related Compounds. Oriental Journal of Chemistry, 20(1).
  • ResearchGate. (2025, August 9).
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Medicines for Malaria Venture. (2013, October 29). Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity.
  • Chem-Impex. (n.d.). 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride.

Sources

Comprehensive Theoretical Framework for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The molecule 2-(3,5-dichloro-pyridin-2-yl)-ethylamine (CAS: 830348-30-6) represents a critical scaffold in medicinal chemistry, merging the pharmacophoric properties of the pyridine-ethylamine class (histamine mimics) with the metabolic stability conferred by halogenation.

While unsubstituted pyridine-ethylamines (e.g., Betahistine) are well-documented histamine agonists, the introduction of chlorine atoms at the 3- and 5-positions drastically alters the electronic landscape. Theoretical studies are essential here to predict how these halogens modulate the basicity of the pyridine nitrogen, the lipophilicity (LogP) of the scaffold, and the rotational barriers of the ethylamine side chain.

This guide outlines a rigorous computational protocol to characterize this molecule, moving from quantum mechanical (QM) fundamental descriptors to macromolecular docking simulations.

Computational Workflow Architecture

To ensure data integrity, we utilize a hierarchical workflow. This system validates low-level geometric assumptions before proceeding to high-cost electronic structure calculations.

ComputationalWorkflow Start Input Structure (SMILES/PDB) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Initial Geom DFT_Opt Geometry Optimization (DFT B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Conf Elec_Prop Electronic Properties (HOMO-LUMO / MEP / NBO) DFT_Opt->Elec_Prop Wavefunction ADMET ADMET Profiling (LogP / BBB / CYP450) DFT_Opt->ADMET QSAR Descriptors Docking Molecular Docking (Target: H3 Receptor/AChE) DFT_Opt->Docking Ligand Prep

Figure 1: Hierarchical computational pipeline for the characterization of halogenated pyridine-ethylamines.

Conformational Landscape & Geometry Optimization

The biological activity of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine is governed by the flexibility of the C2-ethyl spacer. The steric bulk of the Chlorine atom at position 3 (Cl3) creates a "ortho-effect," potentially restricting the rotation of the ethylamine chain compared to the non-halogenated analog.

Protocol: Rotational Barrier Scanning
  • Method: Relaxed Potential Energy Surface (PES) Scan.

  • Dihedral Angle:

    
    .
    
  • Step Size: 10° increments from 0° to 360°.

  • Theory Level: B3LYP/6-31G(d) for scanning; B3LYP/6-311++G(d,p) for minima re-optimization.

Theoretical Insight (Causality)

The Cl3 atom introduces a repulsive van der Waals interaction with the ethylamine chain. We hypothesize that the gauche conformation (folded) might be destabilized in favor of the trans (extended) conformation due to Cl3...H(methylene) steric clashes. This is critical for docking, as the bioactive conformation often differs from the global minimum.

Electronic Structure & Reactivity Descriptors

Understanding the electron density distribution is vital for predicting non-covalent interactions (hydrogen bonding, halogen bonding) within a protein binding pocket.

Frontier Molecular Orbitals (FMO)

The 3,5-dichloro substitution pattern is electron-withdrawing (-I effect).

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the primary amine nitrogen lone pair.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the pyridine ring. The Cl substitution stabilizes the LUMO, making the ring more susceptible to nucleophilic attack or

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe).

Data Output Format (Standardized):

DescriptorValue (eV)Interpretation
E_HOMO -6.xxIonization potential; donor capacity of amine.
E_LUMO -1.xxElectron affinity; electrophilicity of pyridine ring.
Gap (

)
4.xxChemical hardness; stability indicator.
Dipole (

)
x.xx DebyePolarity; solubility predictor.
Molecular Electrostatic Potential (MEP)
  • Red Regions (Negative): Pyridine Nitrogen (

    
    ) and Chlorine atoms. Note: The basicity of 
    
    
    
    is reduced by the Cl atoms, potentially altering pKa and H-bond acceptor strength.
  • Blue Regions (Positive): The amine hydrogens (

    
    ). These are the primary H-bond donors.
    
  • Sigma-Hole: High-level DFT (M06-2X) may reveal a positive "sigma-hole" on the extension of the C-Cl bond, facilitating halogen bonding with carbonyl backbone oxygens in the target protein [1].

In Silico Pharmacokinetics (ADMET)[8]

The "3,5-dichloro" motif is a classic medicinal chemistry strategy to block metabolic hot spots.

Lipophilicity and Solubility
  • LogP Prediction: The addition of two Cl atoms increases lipophilicity significantly compared to the parent pyridine-ethylamine.

    • Protocol: Use atom-additive XLOGP3 methods or DFT-based solvation energy differences (

      
      ).
      
    • Impact: Higher LogP improves Blood-Brain Barrier (BBB) penetration, which is desirable if targeting CNS histamine receptors (H3), but increases non-specific binding risk.

Metabolic Stability
  • Site of Metabolism (SOM): The 3 and 5 positions are blocked.

  • Prediction: Cytochrome P450 oxidation is forced to occur at the ethyl linker or the amine (N-oxidation/deamination). This suggests a longer half-life (

    
    ) than unsubstituted analogs.
    

Molecular Docking Strategy

Given the structural similarity to histamine, the primary theoretical targets for this ligand are the Histamine Receptors (GPCRs).

Target Selection[9]
  • Histamine H3 Receptor (PDB: 7F61): H3 antagonists are cognitive enhancers. The ethylamine tail mimics the endogenous histamine ligand.

  • Acetylcholinesterase (AChE) (PDB: 4EY7): Pyridine derivatives are frequent AChE inhibitors [2]. The Cl atoms may occupy the hydrophobic sub-pockets of the enzyme.

Interaction Mapping Logic

The docking simulation must validate two key interaction types:

  • Salt Bridge: Between the protonated primary amine (

    
    ) and a conserved Aspartate residue (e.g., Asp113 in H3).
    
  • Halogen Bonding/Hydrophobic Clamp: The 3,5-dichloro-pyridine moiety interacting with hydrophobic residues (Phe/Tyr/Trp).

InteractionMap Ligand_N Amine (NH3+) Rec_Asp Aspartate (Anionic) Ligand_N->Rec_Asp Salt Bridge (Ionic) Ligand_Ring Pyridine Ring Rec_Pi Phe/Trp (Pi-Cloud) Ligand_Ring->Rec_Pi Pi-Pi Stacking Ligand_Cl 3,5-Dichloro Ligand_Cl->Rec_Pi Hydrophobic Rec_Backbone C=O (Backbone) Ligand_Cl->Rec_Backbone Halogen Bond (Sigma Hole)

Figure 2: Predicted pharmacophoric interaction map for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine within a GPCR binding pocket.

Experimental Validation Protocol (Synthesis & Spectroscopy)

To validate the theoretical data, the following experimental checkpoints are required:

  • Vibrational Spectroscopy (IR/Raman):

    • Theory: Calculate frequencies at B3LYP/6-311++G(d,p) and apply a scaling factor (approx 0.967).

    • Marker: Look for the C-Cl stretching vibration (approx 600-800 cm⁻¹) and the shift in Pyridine ring breathing modes due to mass effect [3].

  • NMR Shifts:

    • Theory: GIAO (Gauge-Independent Atomic Orbital) method for NMR shielding tensors.

    • Validation: The C3/C5 chlorination will cause significant downfield shifts in the remaining aromatic protons compared to the unsubstituted precursor.

References

  • Hassan, A. T., et al. (2020).[1] Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. International Journal of Electrochemical Science, 15, 4274–4286.[1] Link

  • Shah, P. (2025).[2][3] Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107.[3] Link

  • Erdoğdu, Y., et al. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154. Link

  • Malan, F. P., et al. (2023). 6,8-Dichloro-3-(pyridin-2-yl)quinoxaline derivatives: Synthesis and crystal structure. IUCrData, 8, x230665. Link

Sources

safety and handling of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Introduction

2-(3,5-dichloro-pyridin-2-yl)-ethylamine is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical research and development. Its structure, featuring a dichlorinated pyridine ring coupled to an ethylamine side chain, suggests a unique reactivity profile and, consequently, specific handling requirements. This guide is intended for researchers, chemists, and drug development professionals, providing a technical framework for the safe handling, storage, and disposal of this compound. The recommendations herein are synthesized from safety data for structurally similar compounds, including various chlorinated pyridines and aromatic amines, to establish a robust and cautious approach in the absence of a comprehensive toxicological profile for this specific molecule.

Section 1: Hazard Identification and Risk Assessment

While specific toxicological data for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine is limited, a critical assessment of its structural motifs—a dichlorinated aromatic heterocycle and a primary amine—allows for the extrapolation of potential hazards from analogous compounds.[1][2][3]

1.1 Predicted GHS Classification

Based on data from related structures, the compound should be handled as if it possesses the following hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

1.2 Summary of Potential Health Effects

  • Eye Contact: Expected to cause serious and potentially damaging irritation.[1][2] Immediate and thorough rinsing is critical to prevent injury.

  • Skin Contact: Anticipated to be a skin irritant.[2][3] Prolonged contact may lead to dermatitis. The presence of chlorine atoms on the pyridine ring may enhance skin permeability.

  • Inhalation: Vapors or dusts may cause irritation to the respiratory tract, leading to symptoms like coughing and wheezing.[1][3][5]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[1][5][6]

Table 1: Inferred Hazard Profile

Hazard CategoryClassificationRationale and Key Precautions
Skin Irritation Category 2Based on analogues like 2,3-Dichloropyridine.[1][3] Always wear nitrile or neoprene gloves.[6]
Eye Irritation Category 2Common to chlorinated pyridines.[1][2][3] Mandates use of chemical safety goggles.
Respiratory Irritation STOT SE 3Inhalation of dust or aerosols should be avoided by working in a certified fume hood.[1][3]
Acute Oral Toxicity Category 4 (Harmful)Assumed based on general toxicity of functionalized pyridines.[4] Do not eat or drink in the lab.[6][7]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and appropriate PPE.

2.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7][8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[3][6]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][7]

2.2 Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on the potential routes of exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended over latex.[6] For handling concentrated solutions or the neat solid, consider double-gloving.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In the event of a large spill or failure of engineering controls, a respirator with an organic vapor/ammonia cartridge should be used by trained personnel.[8][10]

Section 3: Safe Handling and Experimental Workflows

Adherence to standard operating procedures is paramount for minimizing risk. The following workflow represents a self-validating system for handling the compound from receipt to use.

3.1 Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including glassware, spatulas, and waste containers.

  • Weighing:

    • Tare a suitable, clean container on an analytical balance inside the fume hood.

    • Carefully transfer the solid 2-(3,5-dichloro-pyridin-2-yl)-ethylamine to the container. Avoid generating dust.

    • Close the primary container immediately after dispensing.

    • Record the weight and promptly clean any minor spills on or around the balance.

  • Solution Preparation:

    • Add the solvent to the container with the weighed solid.

    • Ensure the container is capped or covered during dissolution (e.g., with a septum) to prevent vapor release.

  • Post-Handling:

    • Wipe down the work surface in the fume hood.

    • Carefully remove gloves and dispose of them in the designated chemical waste bin.

    • Wash hands thoroughly with soap and water after leaving the work area.[1][3]

3.2 Safe Handling Workflow Diagram

The following diagram illustrates the critical control points in the handling process.

G Diagram 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare & Clean Work Area prep_hood->prep_area weigh Weigh Compound prep_area->weigh Begin Work dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate End Experiment waste Segregate & Dispose of Chemical Waste decontaminate->waste remove_ppe Doff PPE Correctly waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A logical workflow for handling 2-(3,5-dichloro-pyridin-2-yl)-ethylamine.

Section 4: Storage, Stability, and Incompatibilities

4.1 Storage Conditions

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • The storage area should be segregated from incompatible materials.

  • Store locked up or in an area accessible only to qualified personnel.[1]

4.2 Chemical Stability

The compound is expected to be stable under recommended storage conditions. Avoid exposure to excessive heat, light, and moisture.

4.3 Incompatible Materials

  • Strong Oxidizing Agents: Pyridine and its derivatives can react vigorously with strong oxidizers.[5]

  • Strong Acids: As an amine, the compound will react exothermically with strong acids.[1]

  • Acid Chlorides and Anhydrides: These can react with the amine group in an acylation reaction, which may be vigorous.[9]

Hazardous decomposition products under combustion include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[1][9]

Section 5: Emergency and Disposal Procedures

5.1 Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3][11]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If irritation persists, seek medical advice.[2][10]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][12]

  • Spill Response: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[13] For large spills, evacuate the area and contact emergency services.[13]

5.2 Waste Disposal

  • All waste containing this compound must be treated as hazardous chemical waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not dispose of it into the sewer system.[8]

References

  • Pyridine Safety Data Sheet - Lab Alley. [Link]

  • Pyridine Hazard Summary - NJ.gov. [Link]

  • N-methyl-N-[2-(2-pyridyl)ethyl]amine Safety Data Sheet - Fisher Scientific. [Link]

  • Pyridine Safety Data Sheet - Labbox Export. [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]

  • 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet - Cohizon Life Sciences. [Link]

  • Pyridine: incident management - GOV.UK. [Link]

  • 2,3-Dichloropyridine, 99% Material Safety Data Sheet - Cole-Parmer. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Investigating Novel Pyridine Derivatives in Drug Discovery

Abstract: This document provides a comprehensive guide for the initial in vitro characterization of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine, a novel chemical entity with potential applications in neuroscience and pharmacology. Given its structural features, specifically the ethylamine moiety attached to a pyridine core, a logical starting point for investigation is its interaction with monoamine oxidases (MAOs), critical enzymes in neurotransmitter metabolism.[1][2] This guide presents a two-stage approach: first, a robust protocol for determining the compound's inhibitory activity and selectivity against MAO-A and MAO-B isoforms. Second, a cell-based assay to evaluate its potential neuroprotective effects in a well-established in vitro model of Parkinson's disease. These protocols are designed to be self-validating and provide a foundational dataset for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar novel compounds.

Section 1: Primary Target Screening: Monoamine Oxidase (MAO) Inhibition

Scientific Rationale

Monoamine oxidases (MAO) are mitochondrial-bound enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[3] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[4] Inhibition of these enzymes is a clinically validated strategy for treating neurological and psychiatric disorders. Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[1][2] The ethylamine scaffold of the target compound makes MAO enzymes a high-priority, plausible target. The following protocol employs a highly sensitive fluorometric assay to determine inhibitory potency (IC₅₀).

Assay Principle

The assay quantifies MAO activity by measuring hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction.[5] In the presence of horseradish peroxidase (HRP), a fluorogenic probe (e.g., Amplex™ Red) reacts with H₂O₂ to produce a highly fluorescent product, resorufin.[6][7] The fluorescence intensity is directly proportional to the MAO activity. By measuring the reduction in fluorescence in the presence of the test compound, its inhibitory effect can be accurately quantified.[8]

Workflow for MAO Inhibition Screening

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine pre_incubate Pre-incubate enzyme with test compound or controls (15 min, 37°C) prep_compound->pre_incubate prep_enzyme Prepare MAO-A and MAO-B enzyme solutions prep_enzyme->pre_incubate prep_controls Prepare positive controls (Clorgyline, Selegiline) prep_controls->pre_incubate initiate_reaction Initiate reaction by adding substrate (e.g., Tyramine) + Detection Reagent (Probe/HRP) pre_incubate->initiate_reaction incubate_reaction Incubate reaction (30-60 min, 37°C, protected from light) initiate_reaction->incubate_reaction read_plate Measure fluorescence (Ex: 530-560 nm, Em: 590 nm) incubate_reaction->read_plate calc_inhibition Calculate % Inhibition relative to vehicle control read_plate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ value using a sigmoidal dose-response curve plot_curve->calc_ic50

Caption: Workflow for determining the IC₅₀ of a test compound against MAO enzymes.

Detailed Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is designed for a 96-well microplate format and is adapted from established methodologies for high-throughput screening.[9][10]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine (Test Compound)

  • Clorgyline (Selective MAO-A inhibitor, positive control)

  • Selegiline or Pargyline (Selective MAO-B inhibitor, positive control)

  • Tyramine (Non-selective MAO substrate)

  • Amplex™ Red or equivalent fluorescent probe

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Test Compound & Inhibitors: Prepare 10 mM stock solutions in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Subsequently, create intermediate dilutions in Assay Buffer to ensure the final DMSO concentration in the assay is ≤ 1%. Causality: High concentrations of DMSO can inhibit enzyme activity, so keeping it minimal is crucial for data integrity.

    • Enzyme Working Solutions: Dilute MAO-A and MAO-B stock enzymes in cold Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay (determine empirically, typically in the low µg/mL range).

    • Detection Master Mix: Prepare a master mix containing the substrate, fluorescent probe, and HRP in Assay Buffer. For example, a 2X master mix could contain 2 mM Tyramine, 100 µM Amplex™ Red, and 2 U/mL HRP. Expertise: Preparing a master mix ensures consistency across all wells and minimizes pipetting errors.

  • Assay Protocol:

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the appropriate Test Compound or Control Inhibitor dilution to the designated wells. For "100% activity" controls, add 25 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 25 µL of either MAO-A or MAO-B enzyme working solution to all wells.

    • Pre-incubation: Mix gently and incubate the plate for 15 minutes at 37°C. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurate potency determination.

    • Reaction Initiation: Add 25 µL of the 2X Detection Master Mix to all wells to start the reaction. The final volume will be 100 µL.

    • Reaction Incubation: Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically every 2 minutes for 30-60 minutes (Excitation: 530-560 nm, Emission: ~590 nm), or as an endpoint reading after 30-60 minutes. Protect the plate from light.

  • Data Analysis:

    • Subtract the fluorescence values of "no enzyme" blank wells from all other readings.

    • Determine the rate of reaction (slope of the kinetic read) or use the endpoint fluorescence values.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Activity_with_Inhibitor / Activity_of_Vehicle_Control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Expected Data & Interpretation

The results should be summarized to clearly show the potency and selectivity of the compound.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
2-(3,5-dichloro-pyridin-2-yl)-ethylamine e.g., 5.2e.g., 0.8e.g., 6.5
Clorgyline (Control)~0.01>100>10,000
Selegiline (Control)>10~0.05<0.001

Interpretation: A lower IC₅₀ value indicates higher inhibitory potency. The selectivity index (SI) reveals the preference for one isoform over the other. An SI > 1 indicates MAO-B selectivity, while an SI < 1 indicates MAO-A selectivity. In the hypothetical data above, the test compound shows moderate potency and a slight selectivity for MAO-B.

Section 2: Functional Assessment: Neuroprotection in a Cell-Based Model

Scientific Rationale

If the primary screen reveals MAO-B inhibitory activity, the next logical step is to assess the compound's functional effects in a relevant cellular context. Parkinson's disease is characterized by the progressive loss of dopaminergic neurons.[11] The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, selectively enters dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and cell death.[12][13] This mechanism provides a robust and widely used in vitro model to screen for neuroprotective compounds.[14] The human neuroblastoma cell line, SH-SY5Y, is a common model for these studies due to its dopaminergic characteristics.[15][16][17]

Assay Principle

This assay tests the hypothesis that pre-treatment with 2-(3,5-dichloro-pyridin-2-yl)-ethylamine can protect SH-SY5Y cells from MPP+-induced toxicity. Cell viability is the primary endpoint and can be measured using various methods, such as the MTT assay (measures metabolic activity) or the LDH release assay (measures membrane integrity).[14][18] A successful neuroprotective agent will result in higher cell viability compared to cells treated with MPP+ alone.

Workflow for Neuroprotection Assay

Neuroprotection_Workflow cluster_culture Cell Culture cluster_treatment Treatment Protocol cluster_readout Viability Assessment cluster_analysis Data Analysis seed_cells Seed SH-SY5Y cells in 96-well plates and allow to adhere (24h) pretreat Pre-treat cells with test compound (various concentrations) for 24h seed_cells->pretreat induce_tox Induce toxicity by adding MPP+ (e.g., 50-100 µM) to appropriate wells pretreat->induce_tox incubate_final Incubate for an additional 24-48h induce_tox->incubate_final add_reagent Perform cell viability assay (e.g., add MTT reagent and incubate) incubate_final->add_reagent measure Measure endpoint (e.g., absorbance at 570 nm) add_reagent->measure normalize Normalize data to untreated control (100% viability) measure->normalize compare Compare viability of 'MPP+ + Compound' vs. 'MPP+ alone' normalize->compare

Caption: Experimental workflow for the MPP+-induced neurotoxicity assay.

Detailed Protocol: MPP+-Induced Neurotoxicity in SH-SY5Y Cells

Materials:

  • Human SH-SY5Y neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine (Test Compound)

  • MPP+ iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Sterile, clear, flat-bottom 96-well cell culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells according to standard protocols.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare dilutions of the test compound in complete medium from a DMSO stock.

    • Carefully remove the old medium from the cells.

    • Add 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10 µM) to the appropriate wells. Include a "vehicle control" group with the same final DMSO concentration.

    • Pre-incubation: Incubate for 24 hours. Expertise: A 24-hour pre-incubation allows the compound to be taken up by the cells and to potentially modulate cellular pathways prior to the toxic insult.[15]

  • Induction of Neurotoxicity:

    • Prepare a concentrated stock of MPP+ in culture medium.

    • Add a small volume (e.g., 10 µL) of the MPP+ stock solution to the wells to achieve a final concentration known to induce ~50% cell death (e.g., 50-100 µM). This concentration should be optimized for your specific cell line and conditions. Do not add MPP+ to the "untreated control" wells.

    • Incubate for an additional 24-48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a "no cells" blank from all readings.

    • Calculate cell viability as a percentage of the untreated control: % Cell Viability = 100 * (Absorbance_of_Treated_Well / Absorbance_of_Untreated_Control)

    • Compare the viability of cells treated with MPP+ alone versus those pre-treated with the test compound before MPP+ exposure.

Expected Data & Interpretation

The data will demonstrate whether the compound can rescue cells from MPP+-induced death.

Treatment GroupConcentration (µM)% Cell Viability (Mean ± SD)
Untreated Control-100 ± 5.2
Vehicle Control (DMSO)-98.7 ± 4.8
MPP+ alone10045.3 ± 6.1
Test Compound + MPP+1e.g., 62.5 ± 5.5
Test Compound + MPP+10e.g., 85.1 ± 4.9
Test Compound alone1097.2 ± 5.3

Interpretation: A statistically significant increase in cell viability in the "Test Compound + MPP+" groups compared to the "MPP+ alone" group indicates a neuroprotective effect. It is also crucial to test the compound alone to ensure it is not cytotoxic at the tested concentrations.

References

  • Title: Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Source: Physiological Genomics URL: [Link]

  • Title: Cell-Based Assays to Assess Neuroprotective Activity. Source: Springer Nature Experiments URL: [Link]

  • Title: High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Source: Cell Biolabs, Inc. URL: [Link]

  • Title: A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Source: PMC URL: [Link]

  • Title: Cell death assays for neurodegenerative disease drug discovery. Source: PMC URL: [Link]

  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Source: Antibodies-online.com URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay. Source: Evotec URL: [Link]

  • Title: Cell-Based Assays. Source: MD Biosciences URL: [Link]

  • Title: Protocol for the MPTP mouse model of Parkinson's disease. Source: Nature Protocols URL: [Link]

  • Title: Monoamine Oxidase Assays. Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. Source: PubMed URL: [Link]

  • Title: Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Source: SpringerLink URL: [Link]

  • Title: MAO Inhibition in Drug Discovery and Development. Source: Charles River Laboratories URL: [Link]

  • Title: Enzyme Inhibition Assays for Monoamine Oxidase. Source: PubMed URL: [Link]

  • Title: Amplex™ Red Monoamine Oxidase Assay Kit (Invitrogen™). Source: Ovamedi URL: [Link]

  • Title: The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. Source: bioRxiv.org URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay. Source: Evotec URL: [Link]

  • Title: Parkinson's Disease MPP+ in vitro Model. Source: NeuroProof URL: [Link]

  • Title: MPP⁺ Neuronal Cell Death Assay Service. Source: Creative Biolabs URL: [Link]

  • Title: Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. Source: PMC URL: [Link]

  • Title: Propofol protects against the neurotoxicity of 1‑methyl‑4‑phenylpyridinium. Source: Spandidos Publications URL: [Link]

  • Title: Model of MPP+ induced neurotoxicity in rat dopaminergic neurons. Source: NEUROFIT URL: [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of the novel compound, 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. Given the nascent stage of research on this specific molecule, this guide synthesizes established principles of in vivo study design with insights gleaned from the broader class of bioactive pyridine derivatives. The protocols herein are designed to be robust, self-validating, and aligned with the highest standards of scientific integrity, including adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[1][2][3][4][5] This application note will guide researchers through preliminary toxicity assessments, pharmacokinetic profiling, and efficacy studies in a relevant animal model, using a postulated anticancer mechanism of action as a framework for experimental design.

Introduction and Rationale

Pyridine and its derivatives represent a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[6][7][8][9] The subject of this guide, 2-(3,5-dichloro-pyridin-2-yl)-ethylamine, is a novel small molecule with potential therapeutic applications. While specific in vivo data for this compound is not yet publicly available, its structural similarity to other biologically active pyridine derivatives warrants a thorough investigation of its potential as a therapeutic agent.[9]

This guide is intended to provide a foundational framework for initiating in vivo studies with 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. The protocols detailed below are designed to be adaptable and should be considered as a starting point for a comprehensive preclinical development program. The overarching goal is to systematically evaluate the compound's safety, tolerability, pharmacokinetic profile, and preliminary efficacy in a scientifically rigorous and ethical manner.

Postulated Mechanism of Action: A Framework for Investigation

Many pyridine derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[9][10] For the purpose of designing a relevant in vivo efficacy study, we will postulate that 2-(3,5-dichloro-pyridin-2-yl)-ethylamine functions as an inhibitor of a critical kinase in a cancer-related signaling pathway, for example, the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Diagram of Postulated Signaling Pathway:

Postulated_Mechanism_of_Action GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-(3,5-dichloro-pyridin-2-yl)-ethylamine Compound->PI3K Inhibition

Caption: Postulated inhibitory action on the PI3K/Akt/mTOR pathway.

Preclinical In Vivo Evaluation Workflow

A phased approach is recommended for the in vivo evaluation of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. This ensures that a comprehensive safety and pharmacokinetic profile is established before proceeding to more complex and resource-intensive efficacy studies.

Experimental Workflow Diagram:

In_Vivo_Workflow Start Start: Compound Synthesis & Characterization Phase1 Phase 1: Preliminary Toxicity (Maximum Tolerated Dose - MTD) Start->Phase1 Phase2 Phase 2: Pharmacokinetic (PK) Profiling Phase1->Phase2 Inform Dosing Phase3 Phase 3: Efficacy Study (Xenograft Model) Phase2->Phase3 Inform Dosing Regimen DataAnalysis Data Analysis & Reporting (ARRIVE Guidelines) Phase3->DataAnalysis Decision Go/No-Go Decision for Further Development DataAnalysis->Decision

Caption: Phased approach for in vivo evaluation.

Detailed Protocols

PART 4.1: Preliminary Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine in a relevant rodent model (e.g., Swiss albino mice) following a single administration.

Materials:

  • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Swiss albino mice (6-8 weeks old, mixed gender initially)

  • Standard laboratory equipment for animal handling and dosing

Protocol:

  • Animal Acclimatization: Acclimatize animals for a minimum of 7 days under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. Perform serial dilutions to achieve the desired dose concentrations.

  • Dose Escalation Study:

    • Start with a low dose (e.g., 10 mg/kg) administered to a small group of animals (n=3).

    • Administer the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

    • Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming) at regular intervals for at least 7 days.

    • If no significant toxicity is observed, escalate the dose in a subsequent group of animals (e.g., 30 mg/kg, 100 mg/kg, etc.) until signs of toxicity are observed.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant morbidity or mortality.

Data to Collect:

  • Body weight changes

  • Clinical observations (daily)

  • Mortality

Parameter Description
Animal Model Swiss albino mice (or other appropriate strain)
Number of Animals 3 per dose group
Route of Administration Oral gavage or Intraperitoneal
Dose Levels Escalating doses (e.g., 10, 30, 100, 300 mg/kg)
Observation Period 7-14 days
PART 4.2: Pharmacokinetic (PK) Profiling

Objective: To determine the basic pharmacokinetic parameters of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

  • Vehicle

  • Sprague-Dawley rats (cannulated, if possible, for serial blood sampling)

  • Equipment for blood collection and processing

  • LC-MS/MS for bioanalysis

Protocol:

  • Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Acclimatize animals as previously described.

  • Dosing: Administer a single dose of the compound (at a dose below the MTD) via the intended route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
PART 4.3: In Vivo Efficacy Study (Tumor Xenograft Model)

Objective: To evaluate the antitumor efficacy of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine in an appropriate tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line with a dysregulated PI3K/Akt/mTOR pathway (e.g., SKOV3 - ovarian cancer)[7]

  • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

  • Vehicle

  • Positive control (e.g., a known PI3K inhibitor)

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously implant a suspension of the chosen cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize animals into treatment groups (Vehicle, Compound, Positive Control).

  • Treatment: Administer the compound, vehicle, or positive control according to a predetermined schedule (e.g., daily for 21 days) based on the PK data.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Group Treatment Dose and Schedule
1Vehiclee.g., 0.5% CMC, daily, p.o.
22-(3,5-dichloro-pyridin-2-yl)-ethylamineDose below MTD, daily, p.o.
3Positive Control (e.g., known PI3K inhibitor)Established effective dose and schedule

Scientific Integrity and Adherence to Guidelines

All in vivo experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The experimental design and reporting should adhere to the ARRIVE guidelines to ensure transparency, reproducibility, and the maximization of scientific value from the research.[1][2][3][4][5] This includes detailed reporting of the experimental design, sample size calculation, randomization, and blinding procedures.

Conclusion

The protocols outlined in this application note provide a robust and scientifically sound framework for the initial in vivo evaluation of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. By systematically assessing the compound's toxicity, pharmacokinetics, and efficacy, researchers can make informed decisions about its potential for further development as a therapeutic agent. The emphasis on a phased approach and adherence to established guidelines will ensure the generation of high-quality, reproducible data.

References

  • ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs. Available from: [Link]

  • Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - NCBI - NIH. Available from: [Link]

  • The ARRIVE Guidelines: A framework to plan your next in vivo experiment. | FEBS Network. Available from: [Link]

  • Using Animal Models for Drug Development | Taconic Biosciences. Available from: [Link]

  • ARRIVE Guidelines: Home. Available from: [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Available from: [Link]

  • Role of animal models in biomedical research: a review - PMC. Available from: [Link]

  • How necessary are animal models for modern drug discovery? - Taylor & Francis. Available from: [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. J Enzyme Inhib Med Chem. 2012 Feb;27(1):69-77. Available from: [Link]

  • Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Available from: [Link]

  • Designing Novel Animal Models for Pathology Research | Encyclopedia MDPI. Available from: [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - Frontiers. Available from: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. Available from: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. Available from: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. Available from: [Link]

Sources

experimental protocols for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides validated experimental protocols for the utilization of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine (CAS: 830348-30-6 for HCl salt), a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis. Unlike simple alkyl amines, the presence of the 3,5-dichloropyridine core significantly alters the electronic landscape of the molecule, requiring specific handling to maximize yield and prevent side reactions. This document details storage requirements, analytical characterization, and optimized procedures for amide coupling and reductive amination, supported by mechanistic insights into the "3,5-dichloro effect."[1]

Part 1: Chemical Logic & Material Science

The "3,5-Dichloro Effect" on Reactivity

To successfully utilize this building block, researchers must understand the electronic influence of the halogenated pyridine ring.[2]

  • Deactivation of Pyridine Nitrogen: The chlorine atoms at positions 3 and 5 are strong electron-withdrawing groups (EWGs) via induction (-I effect). This significantly lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).

    • Consequence: The pyridine nitrogen is non-nucleophilic under standard conditions.[1] You do not need to protect the pyridine nitrogen during standard amine derivatizations (acylation, alkylation).

  • Amine Nucleophilicity: The ethyl spacer isolates the primary amine from the direct resonance effects of the pyridine ring, maintaining its nucleophilicity.[1]

    • Result: The molecule behaves as a highly selective primary amine, allowing for clean chemoselective reactions without heterocyclic interference.[1]

Material Specifications & Storage
PropertySpecification
Molecular Formula C₇H₈Cl₂N₂ (Free Base) / C₇H₉Cl₃N₂ (HCl Salt)
Molecular Weight 191.06 g/mol (Free Base) / 227.52 g/mol (HCl Salt)
Appearance Off-white to yellow crystalline solid (HCl salt)
Solubility High: DMSO, MeOH, Water. Low: DCM, Hexanes (Salt form).[1]
Hygroscopicity Moderate.[1] The HCl salt is hygroscopic.[1]
Storage Store at +2°C to +8°C under inert atmosphere (Argon/N₂).

Part 2: Experimental Workflows (Visualized)

The following diagram outlines the decision matrix for processing this building block, ensuring the correct form (Salt vs. Free Base) is used for the intended reaction.

G Start Starting Material (HCl Salt) QC QC: LC-MS & 1H-NMR (Verify Purity >95%) Start->QC Decision Reaction Type? QC->Decision RouteA Amide Coupling (HATU/EDC) Decision->RouteA Acylation RouteB Reductive Amination (STAB/Aldehyde) Decision->RouteB Alkylation RouteC SNAr / Metalation (Ring Functionalization) Decision->RouteC Core Modification StepA In-situ Neutralization (DIPEA > 3.0 eq) RouteA->StepA Standard Protocol StepB Free-Basing Required (Carbonate Wash) RouteB->StepB Avoid Acidic Salt Product Final Scaffold (Kinase Inhibitor / Agrochemical) RouteC->Product Advanced Protocol StepA->Product StepB->Product

Figure 1: Operational workflow for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. Note the requirement for neutralization during coupling due to the HCl salt form.

Part 3: Detailed Experimental Protocols

Protocol A: Quality Control (LC-MS)

Purpose: To verify identity and purity upon arrival.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 50 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and ESI+ (Scan range 100–500 m/z).

Expected Results:

  • Retention Time: Early eluting (polar amine).

  • Mass Spectrum: Look for the characteristic chlorine isotope pattern.[1]

    • M+H (Base peak): ~191.0

    • M+H+2 (35Cl/37Cl): ~193.0 (approx 65% height of base)

    • M+H+4 (37Cl/37Cl): ~195.0 (approx 10% height of base)

  • Note: If the M+H is 227, you are detecting the HCl adduct, but usually, the salt dissociates in MS source.[1]

Protocol B: Amide Coupling (HATU Method)

Purpose: Attaching the scaffold to a carboxylic acid core (e.g., for P2X7 antagonist synthesis).

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine HCl salt (1.1 eq)

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL/mmol) under N₂. Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.

  • Addition: Add the amine HCl salt (1.1 mmol) directly to the reaction mixture.

  • Neutralization: Immediately add the remaining DIPEA (1.5 mmol). Crucial Step: The extra base is required to neutralize the HCl associated with the amine. Failure to add sufficient base will stall the coupling.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid.

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with:

    • Sat. NaHCO₃ (2 x 20 mL)

    • Water (2 x 20 mL)

    • Brine (1 x 20 mL)

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol C: Reductive Amination

Purpose: Creating secondary amines without over-alkylation.[1]

Reagents:

  • Aldehyde/Ketone Partner (1.0 eq)

  • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine (Free Base preferred*) (1.1 eq)

  • STAB (Sodium Triacetoxyborohydride) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Free-Basing (If starting with HCl salt): Dissolve the salt in minimal water, basify with 1M NaOH to pH 10, and extract 3x with DCM.[1] Dry organic layer and concentrate.[1] Rationale: Borohydride reagents can degrade faster in the presence of strong mineral acids like HCl.

  • Imine Formation: Dissolve Aldehyde (1.0 mmol) and Amine Free Base (1.1 mmol) in DCE (10 mL). Add 1 drop of Acetic Acid. Stir for 30 mins at RT.[1]

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench with Sat. NaHCO₃ (aqueous). Stir vigorously for 20 mins until gas evolution ceases.

  • Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Coupling) HCl salt not neutralized.Ensure DIPEA equivalents are ≥ 3.0 when using the HCl salt form.[1]
Incomplete Reaction Steric hindrance of partner.[1]Switch solvent to NMP and heat to 50°C. The pyridine ring is thermally stable.[1]
Side Products (Alkylation) Bis-alkylation of amine.Use Reductive Amination (Protocol C) instead of direct alkylation with halides.[3]
Solubility Issues High crystallinity of dichloropyridine.Use 10% MeOH in DCM for extractions or DMSO for reaction solvent.[1]

Part 5: Structural Context (P2X7 Antagonism)

While this document focuses on synthesis, the relevance of this scaffold lies in its application in P2X7 receptor antagonists.[1] The diagram below illustrates the hypothetical binding mode where the dichloropyridine moiety occupies a hydrophobic pocket, necessitating the integrity of the chlorine atoms.

SAR Core Scaffold Core (e.g., Amide/Hydrazide) Linker Ethyl Linker (Flexibility) Core->Linker Covalent Pyridine 3,5-Cl-Pyridine (Hydrophobic Interaction) Linker->Pyridine Covalent Pocket Receptor Hydrophobic Pocket (Val/Phe Residues) Pyridine->Pocket Pi-Stacking / Van der Waals

Figure 2: Pharmacophore model illustrating the role of the 3,5-dichloropyridine tail in receptor binding.

References

  • BenchChem. (2025).[1][4] A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine. Retrieved from

  • Lee, W. G., et al. (2012).[1][5] "Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists." Journal of Medicinal Chemistry, 55(9), 4529–4533.

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride.[6] Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Reference).

Sources

Application Notes and Protocols for the Neuroscience Research Compound: 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Part 1: Rationale and Structural Justification for Neuroscience Investigation

The chemical architecture of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine suggests several plausible hypotheses for its neuroactivity:

  • Aminopyridine Moiety: Aminopyridines, such as 4-aminopyridine (4-AP), are well-characterized blockers of voltage-gated potassium (Kv) channels.[1][2][3][4][5] By inhibiting these channels, they prolong action potentials, which in turn enhances calcium influx and neurotransmitter release.[5] This mechanism underlies their therapeutic use in conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[4][5] The presence of this moiety in the target compound warrants investigation into its potential as a Kv channel modulator.

  • Substituted Phenethylamine Backbone: The phenethylamine structure is the foundation for a vast array of psychoactive substances, including stimulants, hallucinogens, and antidepressants.[6][7][8][9] These compounds typically exert their effects by interacting with monoamine transporters (for dopamine, serotonin, and norepinephrine) or specific G-protein coupled receptors (GPCRs), such as serotonin receptors.[9][10]

  • Dichlorinated Aromatic Ring: Dichlorination of aromatic rings is a feature found in ligands for various central nervous system (CNS) targets, including sigma receptors.[11] Sigma receptors (σ1 and σ2) are intracellular chaperone proteins involved in a multitude of cellular functions and are considered therapeutic targets for neurodegenerative diseases, psychiatric disorders, and pain.[12][13][14][15]

This structural combination makes 2-(3,5-dichloro-pyridin-2-yl)-ethylamine a prime candidate for a multi-faceted screening approach to uncover its primary mechanism of action within the nervous system.

Screening_Workflow cluster_0 Initial Characterization cluster_1 In Vitro Assessment cluster_2 In Vivo Screening cluster_3 Advanced Studies Compound Compound Synthesis & Purity Verification Toxicity Neurotoxicity Screening (e.g., SH-SY5Y cells) Compound->Toxicity Establish Safe Concentrations MEA General Neuronal Activity (Microelectrode Array) Toxicity->MEA Non-toxic Concentrations Binding Target-Based Assays (Kv Channels, Sigma Receptors, Monoamine Transporters) MEA->Binding Guide Target Selection Zebrafish Zebrafish Larvae Model (Developmental Toxicity & Behavior) Binding->Zebrafish Validate In Vitro Hits Rodent Rodent Models (Based on In Vitro/Zebrafish Data) Zebrafish->Rodent Promising Candidates

Caption: Tiered workflow for characterizing a novel neuroactive compound.

Part 2: Foundational Protocols - Neurotoxicity Assessment

Before investigating the functional effects of a novel compound, it is crucial to determine its cytotoxic profile to establish a concentration range that does not cause cell death, which could confound functional assay results.[16] Human neuroblastoma cells, such as the SH-SY5Y line, are a widely used model for initial neurotoxicity screening.[17][18][19]

Protocol 2.1: MTT Assay for Cell Viability in SH-SY5Y Cells

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochloride (stock solution in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.[16]

Cell LineAssay TypeIncubation Time (hrs)Hypothetical IC50 (µM)
SH-SY5YMTT (Viability)2485.2
SH-SY5YLDH (Cytotoxicity)24123.5
PrimaryATP (Viability)4865.7
Cortical Neurons
Table 1: Hypothetical cytotoxicity data for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine.

Part 3: Functional Screening Protocols

Based on the cytotoxicity data, subsequent functional assays should be performed at non-toxic concentrations.

Protocol 3.1: Screening for General Neuroactivity using Microelectrode Arrays (MEAs)

MEAs allow for the non-invasive recording of spontaneous electrical activity from neuronal networks in vitro, providing a holistic view of a compound's effect on network function.[20]

Materials:

  • Primary rodent cortical neurons or iPSC-derived neurons

  • MEA plates (e.g., from Axion BioSystems or Multi Channel Systems)

  • Brain-specific culture medium (e.g., Neurobasal with B27 supplement)

  • MEA recording system

Procedure:

  • Culture Preparation: Culture neurons on MEA plates until a stable, spontaneously active network is formed (typically 14-21 days in vitro).

  • Baseline Recording: Record baseline spontaneous network activity for at least 10 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.

  • Compound Application: Add the test compound at various non-toxic concentrations to the culture wells.

  • Post-Dose Recording: Record network activity for at least 30-60 minutes post-application.

  • Data Analysis: Analyze the recorded data to detect significant changes in firing rate, bursting behavior, or synchronicity compared to baseline and vehicle controls. An increase in activity might suggest a disinhibitory or excitatory effect, while a decrease could indicate an inhibitory mechanism.

MEA_Workflow Culture Culture Neurons on MEA Plate Baseline Record Baseline Activity Culture->Baseline Compound Add Test Compound Baseline->Compound PostDose Record Post-Dose Activity Compound->PostDose Analysis Analyze Network Parameters PostDose->Analysis

Caption: Workflow for assessing general neuroactivity using MEAs.

Protocol 3.2: Target-Based Screening

3.2.1. Voltage-Gated Potassium (Kv) Channel Modulation

  • Rationale: The aminopyridine structure suggests a potential for Kv channel blockade.[1][2]

  • Method: Automated patch-clamp electrophysiology is the gold standard for assessing ion channel modulation.

  • Assay Principle: Cells expressing a specific Kv channel subtype (e.g., Kv1.1, Kv2.1) are voltage-clamped. The compound is applied, and any change in the current amplitude or kinetics is measured.

  • Data Output: A dose-response curve is generated to determine the IC50 for channel blockade.

3.2.2. Sigma Receptor (σ1 and σ2) Binding

  • Rationale: The dichlorinated aromatic structure is present in some sigma receptor ligands.[11]

  • Method: Competitive radioligand binding assay.

  • Assay Principle: A membrane preparation from a tissue or cell line rich in sigma receptors is incubated with a specific radioligand (e.g., -pentazocine for σ1) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured.

  • Data Output: The inhibition constant (Ki) is calculated, indicating the compound's affinity for the receptor.

3.2.3. Monoamine Transporter Activity

  • Rationale: The phenethylamine backbone is a common feature of drugs that interact with monoamine transporters.[10]

  • Method: In vitro neurotransmitter uptake assay.

  • Assay Principle: Cells expressing the dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter are incubated with a radiolabeled monoamine (e.g., [³H]dopamine) in the presence of the test compound. The amount of radioactivity taken up by the cells is measured.

  • Data Output: An IC50 value is determined for the inhibition of uptake by each transporter.

Part 4: Preliminary In Vivo Assessment in a Zebrafish Model

Zebrafish larvae offer a powerful in vivo system for medium-to-high-throughput screening of compound toxicity and neurobehavioral effects due to their rapid development, optical transparency, and genetic homology to humans.[21][22][23][24][25]

Protocol 4.1: Developmental Neurotoxicity and Behavioral Screening in Zebrafish Larvae

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (E3)

  • 24-well or 96-well plates

  • Automated behavioral tracking system

Procedure:

  • Compound Exposure: At 24 hours post-fertilization (hpf), place healthy embryos into wells containing E3 medium with various concentrations of the test compound (and a vehicle control).

  • Developmental Toxicity Assessment: From 24 to 120 hpf, visually inspect the larvae daily for morphological abnormalities, such as pericardial edema, yolk sac malformation, spinal curvature, and mortality.

  • Behavioral Assessment (Photomotor Response): At 5 days post-fertilization (dpf), transfer individual larvae to a 96-well plate. Use an automated tracking system to monitor their locomotor activity in response to alternating cycles of light and dark.

  • Data Analysis:

    • Toxicity: Determine the LC50 (lethal concentration, 50%) and the concentration at which developmental abnormalities occur.

    • Behavior: Analyze locomotor parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior). Compounds causing hyperactivity, hypoactivity, or seizure-like behavior can be identified.[24]

Signaling_Pathway cluster_0 Presynaptic Terminal AP Action Potential Kv Voltage-Gated K+ Channel AP->Kv Opens Ca Voltage-Gated Ca2+ Channel AP->Ca Opens Kv->AP Repolarizes (Shortens Duration) Vesicle Synaptic Vesicle (with Neurotransmitter) Ca->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Compound 2-(3,5-dichloro-pyridin-2-yl)-ethylamine Compound->Kv Blocks

Caption: Hypothesized mechanism of action if the compound acts as a Kv channel blocker.

Part 5: Data Interpretation and Future Directions

The collective data from these initial screens will form a preliminary pharmacological profile of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine.

  • If Cytotoxicity is High: The compound may have limited therapeutic potential unless targeted delivery methods are employed.

  • If MEA Shows Activity: This provides a strong rationale for further investigation. The nature of the change (e.g., increased firing vs. synchronized bursting) can guide the selection of more specific follow-up assays.

  • If a Specific Target is Identified: A positive result in a binding or functional assay (e.g., Kv channel blockade with an IC50 in the low micromolar or nanomolar range) provides a clear mechanistic hypothesis.

  • If Zebrafish Show a Behavioral Phenotype: This provides the first in vivo evidence of neuroactivity. For instance, a pro-convulsant phenotype might suggest utility in epilepsy research (as a tool compound) or a potential safety liability. An anxiolytic-like phenotype would warrant follow-up in rodent models of anxiety.[26][27]

Based on these initial findings, more advanced studies in rodent models of neurological disorders could be justified.[28][29][30] For example, if the compound is a potent Kv channel blocker, its efficacy could be tested in models of demyelination or neuropathic pain. If it shows high affinity for sigma-1 receptors, models of Alzheimer's or Huntington's disease might be appropriate.[13][30]

This structured and hypothesis-driven approach will enable a thorough and efficient initial evaluation of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine, paving the way for more in-depth research into its potential applications in neuroscience.

References

  • Zebrafish in Neurotoxicity Screening: A Predictive Model for Safer Drug Development. (2025). PharmaSea.
  • Zebrafish early-life stages as neurological screening and detection tools. (2016). Drug Discovery World.
  • The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. (2018). CORE.
  • Characterization of in vitro cortical networks and their responses to neuroactive compounds. (2026). Axion BioSystems.
  • Larval zebrafish as a translational model for neurotoxicity screening of emerging psychoactive substances. (2026). PubMed.
  • Zebrafish models in neuropsychopharmacology and CNS drug discovery. (n.d.). PMC.
  • Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. (n.d.). PMC.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • 4-aminopyridine-a review. (n.d.). PubMed.
  • The use of aminopyridines in neurological disorders. (2012). PubMed.
  • Neuronal Cell viability and cytotoxicity assays. (n.d.). NeuroProof.
  • The Use of Aminopyridines in Neurological Disorders | Request PDF. (2025).
  • The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. (n.d.).
  • In vitro neurology assays. (2025). InnoSer.
  • Distinguishing classes of neuroactive drugs based on computational physicochemical properties and experimental phenotypic profiling in planarians. (2024). bioRxiv.
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). PMC.
  • Novel method to detect toxic effects of chemicals could reduce need for animal testing. (2017). Umeå University.
  • Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. (2014). Frontiers.
  • Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide. (2025). Benchchem.
  • Genetic rodent models of brain disorders: Perspectives on experimental approaches and therapeutic str
  • Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. (2025). STAR Protocols.
  • Future prospects of accelerating neuroactive drug discovery with high-throughput behavioral phenotyping. (2022). Taylor & Francis Online.
  • Rodent Behavior Testing. (n.d.).
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). PubMed.
  • Sigma Receptors. (n.d.). Sigma-Aldrich.
  • Revised testing approach for the validation of the screening of... | Download Scientific Diagram. (n.d.).
  • Substituted phenethylamine. (n.d.). Wikipedia.
  • Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. (2017). Oncotarget.
  • Known Drugs Identified by Structure-Based Virtual Screening Are Able to Bind Sigma-1 Receptor and Increase Growth of Huntington Disease P
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics.
  • Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. (2020). PubMed.
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). Usiena air.
  • Study to evaluate compounds for protective effects in mouse models of Alzheimer's disease. (2019). University of Wisconsin Department of Medicine.
  • 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride. (n.d.). Sigma-Aldrich.
  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neurop
  • 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride. (n.d.). Chem-Impex.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI.
  • N2-(3,5-Dichloropyridin-2-yl)-N-ethylalaninamide. (2026). PubChem.
  • Ethyl 2-((5-chloropyridin-2-yl)amino)
  • 2-Amino-3,5-dichloropyridine | 4214-74-8. (2025). ChemicalBook.

Sources

Application and Protocol Guide for the Characterization of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine as a Novel Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The novel compound, 2-(3,5-dichloro-pyridin-2-yl)-ethylamine, presents an intriguing candidate for investigation as a modulator of key receptors in the central nervous system. Its structural similarity to known pharmacophores, particularly the 2-aminopyridine core and the ethylamine sidechain, suggests potential interactions with ligand-gated ion channels such as nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and theoretical insights for the characterization of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine's receptor binding profile and functional activity. We will proceed with the hypothesis that this ligand may interact with nAChRs and GABA-A receptors, and outline a systematic approach to validate this and determine its pharmacological properties.

PART 1: Ligand Synthesis and Preparation

A reliable and scalable synthesis route is paramount for the consistent biological evaluation of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. While multiple synthetic strategies exist for dichlorinated pyridine derivatives, a common approach involves the chlorination of a suitable pyridine precursor followed by functional group manipulation to introduce the ethylamine side chain.[4][5][6]

Note on Synthesis: The synthesis of the title compound is a multi-step process that should be carried out by trained organic chemists in a suitable laboratory setting. A plausible, though unverified, synthetic approach could involve the synthesis of 2-amino-3,5-dichloropyridine, which can be achieved by reacting 2-amino-5-chloropyridine with N-chlorosuccinimide.[4] Subsequent functionalization would be required to introduce the ethylamine group at the 2-position. For the purposes of this guide, we will assume the availability of the purified hydrochloride salt of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine.[7]

Stock Solution Preparation:

  • Accurately weigh the hydrochloride salt of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine.

  • Dissolve in an appropriate solvent (e.g., sterile, nuclease-free water or DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

PART 2: Receptor Binding Assays - Determining Affinity and Selectivity

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor.[8] These assays measure the ability of the unlabeled test ligand (in this case, 2-(3,5-dichloro-pyridin-2-yl)-ethylamine) to compete with a radiolabeled ligand for binding to the receptor.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Rationale: nAChRs are critical mediators of synaptic transmission in the central and peripheral nervous systems.[9][10] The structural resemblance of the title compound to known nAChR ligands makes this a primary target for investigation.

Experimental Workflow for nAChR Binding Assay:

nAChR_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes (e.g., from rat brain or cell lines expressing nAChRs) Incubation Incubate: Membranes + Test Ligand + Radioligand Membrane_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of Test Ligand Ligand_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution (e.g., [³H]-Epibatidine) Radioligand_Prep->Incubation Termination Terminate Reaction (Rapid Filtration) Incubation->Termination Washing Wash Filters Termination->Washing Scintillation Quantify Radioactivity (Liquid Scintillation Counting) Washing->Scintillation Data_Analysis Data Analysis: IC50 and Ki Determination Scintillation->Data_Analysis caption Workflow for nAChR Radioligand Competition Binding Assay TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Prep Prepare Xenopus Oocytes cRNA_Injection Inject cRNA for Receptor Subunits Oocyte_Prep->cRNA_Injection Incubation Incubate Oocytes (2-5 days) cRNA_Injection->Incubation Mount_Oocyte Mount Oocyte in Recording Chamber Incubation->Mount_Oocyte Impale_Electrodes Impale with Voltage and Current Electrodes Mount_Oocyte->Impale_Electrodes Perfuse_Ligand Perfuse with Ligand Solutions Impale_Electrodes->Perfuse_Ligand Record_Current Record Ion Currents Perfuse_Ligand->Record_Current Data_Analysis Analyze Data: EC50/IC50, Efficacy Record_Current->Data_Analysis caption Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology.

Protocol: Functional Characterization using TEVC

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the receptor subunits of interest (e.g., nAChR α4 and β2, or GABA-A α1, β2, and γ2).

  • TEVC setup (amplifier, perfusion system, electrodes).

  • Recording solution (e.g., Ringer's solution).

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate oocytes from Xenopus laevis. Inject the oocytes with a mixture of cRNAs encoding the desired receptor subunits.

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Testing:

    • Apply increasing concentrations of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine and record the elicited current.

    • Plot the current response against the log concentration to determine the EC50 (concentration for half-maximal activation) and maximal efficacy relative to a known full agonist (e.g., acetylcholine for nAChRs, GABA for GABA-A receptors).

  • Antagonist Testing:

    • Apply a fixed, sub-maximal concentration of a known agonist (e.g., EC20 of acetylcholine).

    • Co-apply the agonist with increasing concentrations of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine.

    • A decrease in the agonist-evoked current indicates antagonist activity. Plot the inhibition against the log concentration to determine the IC50.

Fluorescence-Based Functional Assays

Rationale: For higher throughput screening, fluorescence-based assays that measure changes in membrane potential or intracellular ion concentrations can be employed. [11][12]These are particularly useful for screening compound libraries and for initial characterization.

Example Assay: Membrane Potential-Sensing Dyes

  • Cell Preparation: Culture cells stably expressing the receptor of interest in 96- or 384-well plates.

  • Dye Loading: Load the cells with a voltage-sensitive fluorescent dye.

  • Compound Addition: Add 2-(3,5-dichloro-pyridin-2-yl)-ethylamine to the wells.

  • Signal Detection: Use a fluorescence plate reader to measure the change in fluorescence over time. An increase or decrease in fluorescence, depending on the dye and receptor, indicates ion channel activation or inhibition.

PART 4: Interpretation and Next Steps

The combined data from binding and functional assays will provide a comprehensive pharmacological profile of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine.

  • High affinity (low Ki) and potent agonist activity (low EC50) would classify the compound as a potent agonist at the tested receptor.

  • High affinity but no agonist activity, coupled with potent inhibition of an agonist response (low IC50) , would indicate an antagonist.

  • Modulation of an agonist's response without direct competition at the binding site could suggest allosteric modulation.

Subsequent studies could involve assessing the compound's selectivity against a broader panel of receptors, evaluating its in vivo efficacy in animal models of relevant diseases, and conducting pharmacokinetic and toxicological studies.

References

  • GABA-A Receptor Binding Assay Protocol. UNC-Chapel Hill. [Link]

  • Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6: Unit 6.9. [Link]

  • Ion Channel Screening Assays. Creative BioMart. [Link]

  • Pantoja, C., & Papke, R. L. (2022). Probing function in ligand-gated ion channels without measuring ion transport. Journal of General Physiology, 154(6), e202213082. [Link]

  • Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery. [Link]

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023). Labinsights. [Link]

  • Anatoxin-a Receptor-Binding Assay (Microtiter Plate). Abraxis. [Link]

  • Human nicotinic acetylcholine receptor (N-AChR) antibody Elisa Kit. AFG Scientific. [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 103-115. [Link]

  • Masiulis, S., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454-459. [Link]

  • Kuck, A. M., et al. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. Journal of Neuroscience, 19(12), 4851-4856. [Link]

  • Jäger, A. K., & Saaby, L. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1593. [Link]

  • Malan, F. P., et al. (2023). The crystal structure of the racemic title compound, C20H16Cl2N4. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 756-759. [Link]

  • Neda, I., et al. (2014). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie, 59(11-12), 1051-1056. [Link]

  • Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Journal of Neuroscience, 17(15), 5635-5645. [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025). ResearchGate. [Link]

  • Acetylcholine Receptor (AChR)-binding Antibodies. Labcorp. [Link]

  • Synthetic method of 2-amino-3,5-dichloropyridine. (2014).
  • PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. (2003). European Patent Office. [Link]

  • Malan, F. P., et al. (2023). 6,8-Dichloro-3-(pyridin-2-yl). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 756-759. [Link]

  • Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. (2022). MDPI. [Link]

  • Simple preparation method of 2, 5-dichloropyridine. (2020).
  • Jiang, J. L., et al. (1998). Structure-Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 41(14), 2577-2587. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025). MDPI. [Link]

  • 5-(Azetidin-2-ylmethoxy)-2-chloro-3-(2-pyridin-4-yl-vinyl). BindingDB. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2025). MDPI. [Link]

  • Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. (2013). Medicines for Malaria Venture. [Link]

  • Rankin, G. O., et al. (1990). 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. Toxicology Letters, 52(2), 185-194. [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3,5-dichloro-pyridin-2-yl)-ethylamine is a substituted pyridine derivative of interest to researchers and professionals in the fields of drug discovery, agrochemical development, and synthetic chemistry. Its structural motif, featuring a dichlorinated pyridine ring coupled to an ethylamine side chain, suggests its potential as a key building block or intermediate in the synthesis of more complex, biologically active molecules. The precise and accurate quantification of this compound is critical for process optimization, quality control of starting materials, and impurity profiling in final products.

This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. The protocols herein are designed to be robust and adaptable, offering a solid foundation for researchers to implement and further refine these methods for their specific applications. The choice of analytical technique will ultimately depend on the sample matrix, required sensitivity, and available instrumentation.

Physicochemical Properties and Analytical Considerations

While experimental data for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine is not extensively published, we can infer its properties from structurally similar compounds. The presence of the basic ethylamine group and the chlorinated pyridine ring will govern its analytical behavior.

PropertyEstimated Value/CharacteristicRationale and Impact on Analysis
Molecular Formula C₇H₈Cl₂N₂The presence of two nitrogen atoms and two chlorine atoms provides a distinct isotopic pattern in mass spectrometry, aiding in identification.
Molecular Weight 191.06 g/mol (free base)Important for preparing standard solutions and for mass spectrometry. The hydrochloride salt has a molecular weight of 227.52 g/mol .
pKa (estimated) ~8-9 (for the ethylamine group)The basic nature of the ethylamine side chain makes it suitable for cation-exchange chromatography and allows for efficient protonation in reversed-phase HPLC with acidic mobile phases.
LogP (estimated) ~1.5 - 2.5Indicates moderate lipophilicity, suggesting good retention on reversed-phase HPLC columns and solubility in organic solvents for sample preparation.
Volatility ModerateThe compound is likely amenable to Gas Chromatography (GC) analysis, especially after derivatization to improve thermal stability and chromatographic performance.

Recommended Analytical Techniques

Based on the inferred physicochemical properties, the following analytical techniques are recommended for the determination of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis and purity assessment.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for the analysis of volatile and semi-volatile compounds, often requiring derivatization for polar analytes like primary amines.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. The method is suitable for the analysis of bulk material and reaction monitoring.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: The estimated moderate lipophilicity of the analyte makes a C18 stationary phase a suitable choice for achieving good retention and separation from potential impurities.

  • Acidified Mobile Phase: The use of an acidic mobile phase (e.g., with formic or phosphoric acid) ensures the protonation of the ethylamine group, leading to better peak shape and retention consistency.

  • UV Detection: The pyridine ring contains a chromophore that absorbs UV light, allowing for sensitive detection. A wavelength of approximately 270 nm is a good starting point for method development, based on the UV absorbance of similar chlorinated pyridine compounds.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter through 0.45 µm B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify against Standard Curve G->H

Caption: Workflow for HPLC-UV analysis.

Step-by-Step Protocol
  • Instrumentation and Reagents:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochloride reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (or other suitable acid).

    • Deionized water.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochloride and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

    • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the trace-level quantification of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine in complex matrices such as pharmaceutical formulations or environmental samples.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): The basic ethylamine group is readily protonated, making positive-ion ESI an efficient ionization technique for this analyte.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response, leading to more accurate and precise quantification.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Extraction B Spike with Internal Standard A->B C Dilution & Filtration B->C D Inject into LC-MS/MS C->D E Chromatographic Separation D->E F ESI+ Ionization E->F G MRM Detection F->G H Peak Area Ratio Calculation G->H I Quantification H->I

Caption: Workflow for LC-MS/MS analysis.

Step-by-Step Protocol
  • Instrumentation and Reagents:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

    • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochloride reference standard.

    • Stable isotope-labeled internal standard (if available).

    • Acetonitrile and Methanol (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Deionized water.

  • LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of the reference standard. Predicted transitions: m/z 191.0 -> fragment ions.
  • Sample Preparation (for a generic matrix):

    • Extraction: Extract the sample with a suitable organic solvent (e.g., methanol, acetonitrile).

    • Internal Standard Spiking: Add a known amount of the internal standard to the extract.

    • Dilution and Filtration: Dilute the extract with the initial mobile phase to a concentration within the calibration range and filter through a 0.22 µm syringe filter.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standard solutions.

    • Determine the concentration of the analyte in the sample by interpolating its peak area ratio from the calibration curve.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the analysis of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine, which is particularly useful for volatile and semi-volatile compounds. Derivatization is recommended to improve the chromatographic properties of the primary amine.

Causality Behind Experimental Choices
  • Derivatization: Primary amines can exhibit poor peak shape and tailing in GC. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating reagent will block the active hydrogens, leading to improved peak symmetry and thermal stability.

  • Capillary GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the separation of the derivatized analyte from other components in the sample.

  • Electron Ionization (EI): EI is a robust ionization technique that produces a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Sample Extraction B Derivatization A->B C Solvent Exchange (if needed) B->C D Inject into GC-MS C->D E GC Separation D->E F EI Ionization E->F G Mass Spectrum Acquisition F->G H Extract Ion Chromatogram G->H I Quantification H->I

Caption: Workflow for GC-MS analysis.

Step-by-Step Protocol
  • Instrumentation and Reagents:

    • GC-MS system with an electron ionization (EI) source.

    • Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochloride reference standard.

    • Derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Anhydrous pyridine or other suitable solvent for derivatization.

    • Organic solvents (e.g., ethyl acetate, hexane) of high purity.

  • GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-450
  • Sample Derivatization:

    • Evaporate a known amount of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte by its retention time and mass spectrum.

    • For quantification, use the area of a characteristic ion from the mass spectrum and compare it to a calibration curve prepared from derivatized standards.

Method Validation and Performance

For all the protocols described above, it is imperative to perform method validation to ensure the reliability of the results. Key validation parameters to assess include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

The expected performance of these methods will vary depending on the specific instrumentation and sample matrix. However, the following table provides a general guideline:

MethodTypical LODTypical LOQExpected Recovery (%)
HPLC-UV ~0.1-1 µg/mL~0.3-3 µg/mL95-105
LC-MS/MS ~0.01-1 ng/mL~0.03-3 ng/mL90-110
GC-MS ~0.1-1 ng/mL~0.3-3 ng/mL85-115

Conclusion

The analytical methods presented in this application note provide a comprehensive framework for the detection and quantification of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Proper method development and validation are crucial for obtaining accurate and reliable results. These protocols serve as a robust starting point for researchers and scientists engaged in the analysis of this important chemical entity.

References

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. [Link]

  • ATSDR. Analytical Methods for Pyridine. [Link]

  • MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

Preparation of a Stock Solution of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of a stock solution of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochloride (CAS 830348-30-6). Given the limited publicly available data on the solubility of this specific compound, this guide emphasizes a systematic approach to solvent selection and solubility determination, ensuring the generation of a stable and accurately concentrated stock solution for downstream applications. The protocol herein is grounded in established principles of chemical handling and solution preparation for chlorinated pyridine derivatives.

Introduction

2-(3,5-dichloro-pyridin-2-yl)-ethylamine and its hydrochloride salt are heterocyclic organic compounds of interest in medicinal chemistry and drug discovery. As with any experimental work, the reliability and reproducibility of results are fundamentally dependent on the accurate and consistent preparation of starting materials. The creation of a stable, homogenous, and precisely concentrated stock solution is the first critical step in a wide array of biological and chemical assays.

Chlorinated pyridines, as a class of compounds, can exhibit variable solubility and stability. Therefore, a "one-size-fits-all" protocol is often insufficient. This guide provides a framework for the logical and safe preparation of a stock solution of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochloride, including the rationale behind the procedural steps.

Compound Specifications and Safety Precautions

Prior to handling the compound, it is imperative to review the following information and adhere to all recommended safety protocols.

Chemical Properties
PropertyValueSource
Chemical Name 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochlorideSigma-Aldrich[1]
Synonyms 2-(3,5-dichloropyridin-2-yl)ethan-1-amine hydrochlorideSigma-Aldrich[1]
CAS Number 830348-30-6Sigma-Aldrich[1]
Molecular Formula C₇H₉Cl₃N₂Sigma-Aldrich[1]
Molecular Weight 227.52 g/mol Sigma-Aldrich[1]
Physical Form Light yellow solidJ & W Pharmlab LLC
Safety and Handling

Chlorinated pyridine derivatives should be handled with care, assuming they are potentially hazardous. Always consult the most recent Safety Data Sheet (SDS) for the specific compound from your supplier.

General Precautions:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[2][3]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

Specific Hazards (based on related compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: May cause skin and serious eye irritation.[4]

  • Environmental Hazards: Avoid release into the environment as chlorinated compounds can be persistent.[5][6]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Materials and Equipment

  • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochloride (solid)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Sterile, amber glass vials or polypropylene cryovials for storage

  • Personal Protective Equipment (PPE)

Solvents for Testing:

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), 200 proof, anhydrous

  • Deionized or Milli-Q water

Protocol: Preparation of a Stock Solution

This protocol is divided into two main stages: solubility determination and bulk stock solution preparation.

Stage 1: Solubility Determination

Due to the absence of specific solubility data for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochloride in the public domain, an initial small-scale solubility test is crucial. This will determine the most appropriate solvent for your desired stock concentration.

Workflow for Solubility Determination:

G cluster_0 Preparation cluster_1 Solvent Addition & Observation cluster_2 Optional Steps cluster_3 Outcome A Weigh 1-5 mg of compound B Transfer to a small vial A->B C Add small aliquot of solvent (e.g., 100 µL) B->C D Vortex thoroughly C->D E Visually inspect for dissolution D->E H Brief sonication D->H I Gentle warming (if stable) D->I F If not dissolved, add another aliquot E->F Incomplete Dissolution J Calculate approximate solubility (mg/mL) E->J Complete Dissolution G Repeat C-F until dissolved or max volume reached F->G G->J H->E I->E K Select optimal solvent for desired concentration J->K

Caption: Workflow for empirical solubility testing.

Procedure:

  • Preparation: Accurately weigh a small amount (e.g., 2 mg) of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochloride and place it into a small, clear vial.

  • Solvent Addition: Add a measured, small volume of your first test solvent (e.g., 100 µL of DMSO).

  • Mixing: Vortex the vial vigorously for at least 30 seconds.

  • Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.

  • Titration: If the solid is not fully dissolved, add another aliquot of the solvent and repeat the mixing and observation steps.

  • Aiding Dissolution: If dissolution is slow, brief sonication in a water bath can be applied. Gentle warming may also be considered, but be cautious as it can degrade some compounds.

  • Calculation: Once the compound is fully dissolved, calculate the approximate solubility in that solvent (e.g., if 2 mg dissolved in a total of 200 µL, the solubility is approximately 10 mg/mL).

  • Solvent Selection: Repeat this process for other solvents (e.g., ethanol, water) to determine the best solvent that can achieve your target stock concentration with a minimal amount of organic solvent, if required for your assay. For many cell-based assays, DMSO is a common initial choice due to its high solvating power.

Stage 2: Bulk Stock Solution Preparation

Once an appropriate solvent and target concentration have been determined, you can proceed with preparing a larger volume of the stock solution.

Example Calculation for a 10 mM Stock Solution in DMSO:

  • Molecular Weight (MW): 227.52 g/mol

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Volume: 10 mL = 0.010 L

Mass = Concentration (mol/L) x Volume (L) x MW ( g/mol ) Mass = 0.010 mol/L x 0.010 L x 227.52 g/mol = 0.022752 g = 22.75 mg

Procedure:

  • Weighing: Accurately weigh out the calculated mass (22.75 mg in the example) of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochloride and record the exact weight.

  • Transfer: Carefully transfer the weighed solid into a Class A volumetric flask of the appropriate size (10 mL in this case).

  • Dissolution: Add a portion of the chosen solvent (e.g., 5-7 mL of DMSO) to the volumetric flask. Swirl gently to dissolve the solid. A vortex mixer can be used if necessary.

  • Final Volume: Once the solid is completely dissolved, add more solvent to bring the final volume to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (10-15 times) to ensure the solution is homogenous.

Storage and Stability

Proper storage is critical to maintain the integrity of the stock solution.

Workflow for Storage:

G A Prepared Stock Solution B Aliquot into single-use volumes A->B C Use amber glass or polypropylene vials B->C D Label vials clearly: Compound Name, Concentration, Date, Initials C->D E Store at -20°C or -80°C D->E F Protect from light and moisture E->F G Avoid repeated freeze-thaw cycles E->G

Caption: Best practices for stock solution storage.

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriate vials (amber glass or polypropylene).

  • Storage Temperature: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

  • Protection: Protect the solution from light and moisture.

  • Stability: The stability of chlorinated pyridines in solution can vary. It is recommended to prepare fresh stock solutions periodically. If the solution will be used over a long period, it is advisable to perform quality control checks (e.g., via HPLC) to ensure its integrity.

Conclusion

The successful preparation of a stock solution of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine hydrochloride hinges on a methodical approach that begins with empirical solubility testing. By following the detailed protocols for solubility determination, bulk preparation, and proper storage outlined in this guide, researchers can ensure the quality and accuracy of their starting materials, which is fundamental to achieving reliable and reproducible experimental outcomes.

References

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved February 18, 2026, from [Link]

  • J & W Pharmlab LLC. (n.d.). 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride.
  • Safety-Kleen Systems, Inc. (2025, January 21). Safety Data Sheet. Retrieved from a general SDS example for hazardous chemicals.
  • Thermo Fisher Scientific. (2014, July 3). SAFETY DATA SHEET.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved February 18, 2026, from [Link]

  • Solenis. (2018, February 1). SAFETY DATA SHEET. Retrieved from a general SDS example for chemical handling.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from a general SDS for a chemical substance.

Sources

Application Note: High-Throughput Utilization of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Fragment to Lead Generation

Abstract

This application note details the strategic integration of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine (CAS: 830348-30-6 / 1212876-88-0) into high-throughput screening (HTS) campaigns.[1] Unlike standard aliphatic amines, this building block possesses a "privileged" 3,5-dichloropyridine pharmacophore.[1] The electron-withdrawing chlorine atoms significantly modulate the pyridine nitrogen's basicity, enhancing metabolic stability and altering hydrogen-bond acceptor capabilities.[1] This guide provides a validated workflow for utilizing this amine in High-Throughput Parallel Synthesis (HTPS) to generate focused libraries, followed by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening protocol.

Part 1: Chemical Profile & Rationale[2]

The utility of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine lies in its ability to introduce a lipophilic, metabolically robust heteroaromatic system into a drug scaffold.[1]

Physicochemical Properties (Calculated)
PropertyValueImpact on Drug Design
Molecular Weight ~191.06 Da (Free base)Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP ~2.6Moderate lipophilicity aids membrane permeability.[1]
pKa (Pyridine N) ~2.0 - 2.5Critical: The 3,5-dichloro substitution lowers pKa significantly compared to pyridine (~5.2).[1] This reduces protonation at physiological pH, decreasing non-specific binding and "lysosomal trapping."[1]
H-Bond Donors 2 (Amine)Primary amine serves as the reactive "handle" for library synthesis.[1]
H-Bond Acceptors 1 (Pyridine N)Weak acceptor due to electron-deficient ring.[1]
Structural Causality: The "Chlorine Effect"

In medicinal chemistry, the 3,5-dichloropyridine motif is often employed to:

  • Block Metabolism: The C3 and C5 positions are blocked from oxidative metabolism (e.g., by CYP450s).[1]

  • Halogen Bonding: The chlorine atoms can engage in specific halogen-bonding interactions with backbone carbonyls in protein active sites [1].[1]

  • Electronic Modulation: The electron-poor ring can participate in pi-stacking interactions distinct from electron-rich phenyl rings.[1]

Part 2: High-Throughput Parallel Synthesis (HTPS) Protocol

Objective: To synthesize a 384-member library of amides using 2-(3,5-dichloro-pyridin-2-yl)-ethylamine as the constant amine component (A1) reacting with a diverse set of carboxylic acids (B1-B384).

Workflow Diagram

LibrarySynthesis Figure 1: Parallel Synthesis Workflow for 3,5-Dichloropyridine Amide Library Start Acid Library (384 unique acids) Coupling Coupling Reaction (HATU/DIEA, 25°C, 16h) Start->Coupling 5 µmol/well Reagent Amine Master Mix (2-(3,5-dichloro...)) Reagent->Coupling 1.2 eq Purification Solid Phase Extraction (SCX Cartridges) Coupling->Purification Crude mix QC LC-MS QC (Random 10% sampling) Purification->QC FinalPlate Assay-Ready Plate (10mM in DMSO) Purification->FinalPlate Dry & Re-dissolve

Detailed Protocol: Amide Coupling

Reagents:

  • Amine: 2-(3,5-dichloro-pyridin-2-yl)-ethylamine HCl.[1][2]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF or DMA.[1]

Step-by-Step Procedure:

  • Plate Preparation: Dispense 5 µmol of unique carboxylic acids into each well of a 384-well polypropylene deep-well plate (Source Plate).

  • Master Mix Preparation:

    • Calculate volume for 400 wells (384 + dead volume).

    • Dissolve Amine (1.2 equivalents relative to acid) and HATU (1.2 equivalents) in DMF.

    • Add DIEA (3.0 equivalents).[1] Note: Add DIEA last to initiate activation immediately before dispensing.[1]

  • Dispensing: Using an automated liquid handler (e.g., Tecan or Hamilton), dispense 50 µL of the Master Mix into each well of the Source Plate.

  • Reaction: Seal the plate with a chemically resistant foil. Shake at 600 rpm for 2 minutes, then incubate at room temperature for 16–24 hours.

  • Work-up (Solid Phase Extraction):

    • Dilute reaction mixtures with 100 µL MeOH.

    • Transfer to a pre-conditioned SCX (Strong Cation Exchange) filter plate.[1]

    • Mechanism:[1][3] The SCX resin captures the basic product (amide with pyridine ring) and unreacted amine.[1] Acidic byproducts and HATU residues flow through.[1]

    • Wash with MeOH (removes non-basic impurities).[1]

    • Elute products with 2M Ammonia in MeOH.[1]

  • Finishing: Evaporate solvent (Genevac or SpeedVac).[1] Re-dissolve residues in 50 µL DMSO to generate a nominal 100 mM stock solution .

Part 3: High-Throughput Screening (HTS) Protocol

Objective: Screen the synthesized library against a target protein (e.g., a Kinase or Protease) using a TR-FRET assay. This protocol assumes the 3,5-dichloropyridine moiety acts as a binding anchor.[1]

Screening Logic Flow

ScreeningFlow Figure 2: HTS Data Acquisition Workflow Library Library Plate (100 mM DMSO) Dilution Echo Acoustic Transfer (Nanopure dispensing) Library->Dilution Assay TR-FRET Reaction (Protein + Tracer + Cmpd) Dilution->Assay 10-50 nL Read Plate Reader (EnVision/PHERAstar) Assay->Read 1 hr inc. Analysis Data Normalization (% Inhibition calculation) Read->Analysis HitSelect Hit Selection (>50% Inhib @ 10µM) Analysis->HitSelect

Detailed Protocol: TR-FRET Competition Assay

Assay Principle: The library compound competes with a fluorescently labeled tracer for the binding site of the target protein.[1] A decrease in FRET signal indicates binding.[1]

  • Assay Plate: Use 384-well low-volume white plates (e.g., PerkinElmer ProxiPlate).[1]

  • Compound Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of library compounds (from 10 mM stock) into assay wells.

    • Final Concentration: 10 µM (assuming 20 µL final assay volume).[1]

    • Controls: DMSO only (0% inhibition), Reference Inhibitor (100% inhibition).[1]

  • Reagent Addition:

    • Step 1: Dispense 10 µL of Target Protein (tagged, e.g., His-tagged) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).[1]

    • Step 2: Incubate 15 minutes (pre-incubation allowing slow binders to associate).

    • Step 3: Dispense 10 µL of Detection Mix (Europium-labeled anti-His antibody + AlexaFluor-647 labeled Tracer).[1]

  • Incubation: Seal plate and incubate for 60 minutes at room temperature in the dark.

  • Detection: Read on a multimode plate reader (e.g., BMG PHERAstar).[1]

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).[1]

    • Emission 1 (Donor): 620 nm.[1]

    • Emission 2 (Acceptor): 665 nm.[1]

  • Calculation:

    • Calculate HTRF Ratio = (Signal 665nm / Signal 620nm) * 10,000.[1]

    • % Inhibition =

      
      
      

Part 4: Data Analysis & Troubleshooting

Interpreting the SAR

When analyzing hits containing the 2-(3,5-dichloro-pyridin-2-yl)-ethylamine substructure:

  • Cluster Analysis: If multiple hits share the same acid partner but different amine linkers (from other parallel libraries), the acid moiety likely drives potency.[1]

  • The "Pyridine Switch": Compare hits to analogues lacking the chlorines (if available). If the 3,5-dichloro analog is significantly more potent, it suggests:

    • Hydrophobic Enclosure: The binding pocket is tight and lipophilic.[1]

    • Halogen Bonding: A specific interaction with a backbone carbonyl (e.g., hinge region in kinases).[1]

Troubleshooting Common Issues
IssueProbable CauseSolution
Low Yield in Synthesis Steric hindrance of the 3,5-dichloro group.[1]Increase coupling time to 24h or switch to HOAt/HATU at 50°C.
High Fluorescence Background Compound aggregation or intrinsic fluorescence.[1]The chloropyridine core is generally non-fluorescent, but check solubility.[1] Add 0.01% Triton X-100 to assay buffer.[1]
False Positives (Promiscuity) Aggregation-based inhibition.[1]Run a counter-screen with 0.01% detergent or use a thiol-reactive counter-screen (though this scaffold is not an electrophile).[1]

References

  • Wilcken, R., et al. (2013).[1] "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry. Available at: [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. Available at: [Link][1]

  • PubChem Compound Summary. "3,5-Dichloropyridine."[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Macarron, R., et al. (2011).[1] "Impact of high-throughput screening in biomedical research." Nature Reviews Drug Discovery.[1][4] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various experimental settings. As direct stability studies on this specific molecule are not extensively published, this guide synthesizes information from established principles of organic chemistry, data on analogous structures, and standard pharmaceutical practices to empower you to make informed decisions and troubleshoot potential challenges.

The core of this guide is built on predictive analysis based on the compound's structure: a primary ethylamine chain attached to a dichlorinated pyridine ring. This structure presents specific potential liabilities that will be addressed herein.

Part 1: Frequently Asked Questions (FAQs) - Understanding Intrinsic Stability

This section addresses fundamental questions regarding the inherent chemical properties of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine and how they are likely to influence its stability under common laboratory conditions.

Q1: What are the most likely degradation pathways for this molecule based on its structure?

A1: The molecule possesses two key functional groups that are susceptible to degradation: the primary amine and the electron-deficient dichloropyridine ring.

  • Oxidation of the Amine: Primary amines can be susceptible to oxidation, especially in the presence of air (autoxidation), metal ions, or oxidizing agents. This can lead to the formation of imines, aldehydes, or other complex mixtures, potentially causing a color change (e.g., yellowing) in the sample over time. The safety data sheet for the related compound 2-(2-Aminoethyl)pyridine notes that it is air-sensitive, suggesting that this class of compounds requires careful handling under an inert atmosphere.[1]

  • Nucleophilic Substitution on the Pyridine Ring: The two chlorine atoms on the pyridine ring are electron-withdrawing, which activates the ring towards nucleophilic aromatic substitution (SNAr). Solvents that are also nucleophiles, such as alcohols (methanol, ethanol) or even water under certain pH conditions, could potentially displace one of the chlorine atoms. This is a significant concern when preparing stock solutions or conducting reactions in these solvents, especially with heating.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light. Photolytic conditions can induce complex degradation pathways, including the formation of radical species and subsequent reactions.[2] Studies on 2-chloropyridine show it degrades in aqueous solutions upon photolytic treatment, forming various intermediates.[2] It is therefore crucial to protect solutions of this compound from light.

  • Reaction with Acids/Bases: The primary amine is basic and will readily form an ammonium salt with acids.[3][4] This is generally a stable form. However, strong acidic or basic conditions, especially when heated, can promote hydrolysis or other degradation reactions.[5]

Q2: How will my choice of solvent affect the stability of my stock solution?

A2: Solvent choice is critical and directly impacts the longevity of your compound.

  • Protic Solvents (e.g., Methanol, Ethanol, Water):

    • High Risk: As mentioned in A1, nucleophilic protic solvents like methanol are a significant risk due to the potential for SNAr reactions on the dichloropyridine ring. This risk increases with temperature.

    • Recommendation: If aqueous solutions are necessary, use buffered solutions and assess stability over the time course of your experiment. For long-term storage, avoid alcohols.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile):

    • Generally Safer: These solvents are non-nucleophilic and are generally preferred for long-term stock solution storage. DMSO is a good first choice for its high solubilizing power and chemical inertness under typical storage conditions.

    • Caution: Ensure the solvent is anhydrous, as contaminating water can still pose a hydrolysis risk over extended periods.

  • Aprotic Non-Polar Solvents (e.g., Dichloromethane, Chloroform):

    • Use-Case Dependent: While generally inert, the solubility of the compound (especially if it's a salt form) may be limited. Halogenated solvents can also interact with solutes through weak intermolecular forces, though this is less likely to cause degradation than reactive solvents.[6]

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A3: Based on the potential instabilities:

  • Solid Form: Store in a tightly sealed, amber glass vial in a desiccator at low temperature (-20°C is recommended for long-term storage). The area should be purged with an inert gas like argon or nitrogen to minimize exposure to air and moisture. The safety data sheet for 2,3-Dichloropyridine recommends storing it in a well-ventilated place away from heat and moisture.[7]

  • Solution Form: Prepare stock solutions in anhydrous, non-nucleophilic solvents like DMSO or DMF. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and contamination. Store at -20°C or -80°C, protected from light.

Summary of Solvent Recommendations
Solvent ClassExamplesSuitability for Stock SolutionsRationale & Key Considerations
Aprotic Polar DMSO, DMF, AcetonitrileHighly Recommended Inert, good solubilizing power. Use anhydrous grade. Acetonitrile is less prone to freezing at -20°C.
Protic Methanol, Ethanol, WaterNot Recommended for Storage High risk of nucleophilic substitution on the pyridine ring. Use fresh for immediate experimental use only.
Aprotic Non-Polar Dichloromethane (DCM), THFAcceptable (Short-term) Lower risk of reaction, but solubility may be an issue. Ensure peroxide-free THF.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section is formatted to help you diagnose and resolve specific problems you might encounter during your experiments.

Issue 1: "I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of an aged stock solution in methanol."

  • Probable Cause: This is a classic sign of degradation, most likely via nucleophilic substitution of a chlorine atom by methanol, forming a methoxy-substituted pyridine derivative. The primary amine could also be reacting with trace impurities (e.g., aldehydes) in the solvent.

  • Troubleshooting Steps:

    • Confirm the Identity: Attempt to get a mass spectrum (MS) of the new peak. If the degradation product is from methanol substitution, you would expect to see a mass corresponding to [M-Cl+OCH3] where M is the mass of the parent compound.

    • Switch Solvents: Immediately discard the methanolic stock. Prepare a fresh stock solution in anhydrous DMSO or acetonitrile.

    • Perform a Quick Stability Check: Dilute a small amount of the new DMSO stock into methanol and your experimental buffer. Analyze it by HPLC immediately (T=0) and again after several hours at room temperature to see if the impurity peak reappears. This will confirm solvent-induced degradation.

Issue 2: "My stock solution in DMSO has turned yellow/brown after a few weeks at 4°C."

  • Probable Cause: This color change is often indicative of oxidation. The primary amine is likely the culprit, undergoing slow air oxidation to form colored impurities. Storing at 4°C (refrigerated) instead of -20°C (frozen) can accelerate these processes.

  • Troubleshooting Steps:

    • Inert Atmosphere: When preparing new stock solutions, overlay the vial with an inert gas (argon or nitrogen) before sealing.

    • Optimize Storage Temperature: Store aliquots at -20°C or -80°C to significantly slow down the oxidation rate. Avoid storing in the refrigerator for more than a day or two.

    • Purity Check: Before any critical experiment, run a quick purity check (e.g., HPLC or TLC) on an aliquot of your stock solution to ensure its integrity.

Issue 3: "I'm experiencing poor reproducibility in my biological assays."

  • Probable Cause: If you are not using freshly prepared dilutions from a validated stock solution, compound degradation could be the source of variability. The active concentration of your compound may be decreasing over the course of the experiment, especially if diluted in aqueous, light-exposed, or non-pH-controlled media.

  • Troubleshooting Steps:

    • Standardize Solution Handling: Prepare fresh dilutions into your final assay buffer immediately before each experiment from a frozen, validated stock. Do not store dilute aqueous solutions.

    • Protect from Light: Cover your assay plates or tubes with foil to prevent photodegradation during incubation steps.

    • Conduct a Forced Degradation Study: To understand the compound's liabilities under your specific assay conditions, perform a stress test as outlined in the protocol below. This is a standard practice in the pharmaceutical industry to establish degradation pathways and develop stable formulations.[8][9][10]

Part 3: Experimental Protocol - How to Perform a Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule.[10][11] It involves subjecting the compound to harsh conditions to deliberately induce degradation, allowing for the identification of degradation products and pathways.[5][8]

Objective: To identify the degradation pathways of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

  • Solvents: Acetonitrile (ACN), DMSO, Water (HPLC-grade)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Photostability chamber (or a light source with controlled output)

  • Amber and clear glass vials

Methodology:
  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO. This will be your "Stress Stock".

  • Stress Conditions: (Target ~10-20% degradation. Adjust time/temperature as needed).[5]

    • Acid Hydrolysis: Mix 1 mL of Stress Stock with 1 mL of 0.1 M HCl. Keep a sample at room temperature and another at 60°C.

    • Base Hydrolysis: Mix 1 mL of Stress Stock with 1 mL of 0.1 M NaOH. Keep a sample at room temperature and another at 60°C.

    • Oxidation: Mix 1 mL of Stress Stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Photolytic Stress: Place a solution of the compound (in a transparent vial, dissolved in a transparent solvent like ACN/water) in a photostability chamber. Expose it to light as per ICH Q1B guidelines. Also, run a "dark control" sample (same solution wrapped in foil) in parallel.

    • Thermal Stress (Control): Heat the Stress Stock solution alone at 60°C.

  • Time Points:

    • Analyze all samples at T=0.

    • Analyze stressed samples at intervals (e.g., 2, 8, 24 hours) until significant degradation is observed or the study period ends.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Analyze all samples by a suitable stability-indicating HPLC method (a gradient method is usually required to separate the parent compound from all potential degradants).

    • Use a UV detector to quantify the parent peak and degradants. An MS detector is highly recommended to obtain mass information on the degradant peaks, which helps in their identification.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify the conditions under which the compound is most labile.

    • Use MS data to propose structures for the major degradation products.

Part 4: Visualizations

Diagram 1: Hypothesized Degradation Pathways

This diagram illustrates the likely chemical transformations the molecule may undergo based on its functional groups.

DegradationPathways cluster_oxidation Oxidative Stress (O2, H2O2) cluster_nucleophilic Nucleophilic Solvents (e.g., CH3OH) cluster_photolytic Photolytic Stress (UV/Vis Light) Parent 2-(3,5-dichloro-pyridin-2-yl)-ethylamine OxidizedProduct Imine/Aldehyde Products Parent->OxidizedProduct Oxidation SubstitutedProduct Methoxy-substituted Product (S_NAr) Parent->SubstitutedProduct Nucleophilic Attack PhotoProduct Radical Intermediates, Ring-Opened Products Parent->PhotoProduct Photolysis

Caption: Potential degradation pathways for the title compound.

Diagram 2: Forced Degradation Study Workflow

This flowchart outlines the logical steps for executing the stability testing protocol.

ForcedDegradationWorkflow cluster_conditions Stress Conditions start Prepare 1 mg/mL Stock Solution stress Expose Aliquots to Stress Conditions start->stress acid Acid (HCl) stress->acid base Base (NaOH) stress->base oxidation Oxidant (H2O2) stress->oxidation photo Light (UV/Vis) stress->photo thermal Heat (60°C) stress->thermal analysis Analyze by HPLC-UV/MS at Time Points (0, 2, 8, 24h) acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis interpret Interpret Data: - Quantify Degradation - Identify Degradants - Determine Pathways analysis->interpret

Caption: Workflow for a forced degradation (stress testing) study.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Engineering Research & Technology.
  • Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). PharmaeliX.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis.
  • Sims, J., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of Pyridines in the Environment.
  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • Amine Reactivity. (n.d.). MSU Chemistry.
  • Reactions of amines. (n.d.). Organic Chemistry II - Lumen Learning.
  • Reactivity of Amines. (2023). Chemistry LibreTexts.
  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. (2024).
  • 2-(2-Aminoethyl)pyridine Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • 2,3-Dichloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

Sources

Technical Support Center: Troubleshooting Assay Interference for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support resource for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. This molecule, characterized by its dichlorinated pyridine ring and a primary ethylamine side chain, is of significant interest in pharmaceutical research and development. However, its chemical properties, particularly the basicity of the amine and pyridine nitrogen, present unique challenges in analytical quantification. This guide provides a structured, in-depth approach to identifying, diagnosing, and resolving common assay interferences. The methodologies herein are designed to ensure the accuracy, reproducibility, and integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during the chromatographic analysis of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine.

Q1: My HPLC peak for the analyte is exhibiting significant tailing or broadening. What is the cause and how can I fix it?

A1: This is the most prevalent issue for basic compounds like 2-(3,5-dichloro-pyridin-2-yl)-ethylamine.

  • Root Cause: The primary amine group on your analyte is basic. At a typical reversed-phase mobile phase pH (between 3 and 7), this amine will be protonated (positively charged). This positive charge can then interact strongly with residual, negatively charged silanol groups (-Si-O⁻) on the surface of traditional silica-based HPLC columns.[1] This secondary ionic interaction is stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[2]

  • Solutions, from simplest to most effective:

    • Modify Mobile Phase pH: Lowering the mobile phase pH to <3 with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.

    • Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a basic amine modifier like triethylamine (TEA) to the mobile phase.[2] TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from them.

    • Increase Buffer Concentration: Using a buffer at a sufficient concentration (e.g., 25-50 mM) can help maintain a consistent pH and ionic strength, which can sometimes improve peak shape.[1]

    • Upgrade Your Column: The most robust solution is to use a modern, high-purity silica column. These columns are manufactured with fewer metal impurities and are more thoroughly end-capped, resulting in a much lower concentration of active silanol sites.[1] Columns with an embedded polar group (EPG) or alternative stationary phases like phenyl-hexyl can also provide different selectivity and improved peak shape for basic compounds.

Q2: I'm observing inconsistent retention times in my HPLC/LC-MS runs. What should I check first?

A2: Retention time (RT) drift is a sign of an unstable system. A systematic check is required to pinpoint the source.

  • Root Causes & Troubleshooting Steps:

    • Column Equilibration: The column may not be fully equilibrated between injections, especially during gradient runs. Increase the equilibration time to ensure the column chemistry is stable before the next injection.[3]

    • Mobile Phase Composition: Inaccurately prepared mobile phase is a common culprit. If using an on-line mixer, ensure the proportioning valves are functioning correctly. For isocratic methods, pre-mixing the mobile phase manually can improve consistency. Always prepare fresh mobile phase daily to avoid compositional changes due to evaporation of the more volatile organic component.[3]

    • Temperature Fluctuations: Column temperature directly affects retention time. Use a thermostatted column oven to maintain a consistent temperature.[3] Even minor drifts in ambient lab temperature can cause RT shifts on an unheated column.

    • Flow Rate Instability: Leaks in the system will cause pressure drops and flow rate fluctuations.[4] Check all fittings from the pump to the detector. Worn pump seals or malfunctioning check valves can also lead to an inconsistent flow rate.

    • Column Degradation: Over time, the stationary phase can degrade, especially if operated outside the recommended pH range (typically pH 2-8 for silica-based columns).[1] This changes the column chemistry and affects retention.

Q3: My analyte signal (peak area) is much lower than expected or varies widely between injections. What are the likely causes?

A3: This points to several potential issues, ranging from sample preparation to complex matrix effects in LC-MS.

  • Root Causes & Troubleshooting Steps:

    • Injector Problems: Inconsistent injection volumes due to a partially blocked syringe or a worn injector seal can cause significant area variation. Ensure the sample loop is being filled completely.

    • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, the amount injected will be inconsistent. Whenever possible, dissolve your sample in the initial mobile phase. If using a stronger solvent, inject a smaller volume to avoid peak distortion.

    • Analyte Adsorption: The ethylamine group can cause the analyte to adsorb to active sites in the system, such as on metal frits, tubing, or the glass surfaces of vials. Passivating the system with a few injections of a high-concentration standard can sometimes help.

    • Matrix Effects (LC-MS only): This is a critical and highly common issue in bioanalysis. Co-eluting, undetected components from your sample matrix (e.g., salts, lipids, metabolites in plasma) can interfere with the ionization of your analyte in the mass spectrometer's source, either suppressing or enhancing the signal.[5][6][7] This is a major source of irreproducibility and inaccuracy. See Section 2 for a deep dive into this topic.

Section 2: In-Depth Troubleshooting for LC-MS Assays

Matrix effects are the bane of quantitative LC-MS analysis, causing erroneous results by altering the ionization efficiency of the target analyte.[5][8]

Q4: How can I definitively determine if I have a matrix effect issue in my LC-MS assay?

A4: You need to perform an experiment that can distinguish between sample loss during preparation and ionization interference. The gold standard for this is the post-extraction spike method.

  • Mechanism: This method compares the analyte's response in a clean solvent to its response in a sample matrix extract that is free of the analyte.[9]

  • Procedure:

    • Prepare a blank matrix sample (e.g., plasma from an untreated subject) using your standard extraction protocol.

    • Prepare a neat solution of your analyte in a clean solvent (e.g., mobile phase) at a known concentration.

    • Create the "post-extraction spike" sample by adding the analyte (from the neat solution) to the blank matrix extract. The final concentration should be the same as the neat solution.

    • Analyze both the neat solution (A) and the post-extraction spike sample (B).

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 .

  • Interpretation:

    • A value of ~100% indicates no significant matrix effect.

    • A value < 100% (e.g., 45%) indicates ion suppression .[8]

    • A value > 100% (e.g., 160%) indicates ion enhancement .[8]

A qualitative method to visualize where matrix effects occur in your chromatogram is the post-column infusion experiment (see Protocol 2). This involves infusing a constant stream of your analyte into the MS while injecting a blank, extracted matrix sample. Dips or rises in the constant analyte signal indicate regions of suppression or enhancement.[9]

Q5: My results show significant ion suppression. What strategies can I use to mitigate this?

A5: The goal is to separate the analyte from the interfering matrix components, either chromatographically or through sample preparation.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The most straightforward approach. Modify your gradient to better resolve your analyte from the co-eluting interferences identified in your post-column infusion experiment.

    • Sample Dilution: A simple but effective method. Diluting the sample extract with the mobile phase reduces the concentration of matrix components introduced into the system.[9] This is only viable if your assay has sufficient sensitivity to still detect the diluted analyte.

    • Optimize Sample Preparation: This is often the most effective strategy.

      • Switch Extraction Method: If you are using protein precipitation (which is non-selective), switch to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). These methods are much better at removing interfering salts and phospholipids.[7]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a compensation strategy rather than a mitigation one. A SIL-IS (e.g., with ¹³C or ²H labels) is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the matrix effect can be effectively normalized, leading to accurate quantification.[7]

Q6: I'm observing ion enhancement. Is this also a problem and how is it addressed?

A6: Yes, ion enhancement is just as detrimental to data accuracy as ion suppression. It leads to an overestimation of the analyte concentration. The causes are less understood but may involve matrix components improving the desolvation or charge transfer process in the ESI source.[6] The troubleshooting and mitigation strategies are identical to those used for ion suppression. The key is to separate the analyte from the interfering matrix components or use a co-eluting SIL-IS to compensate for the effect.

Section 3: Investigating Compound-Related Interference

Sometimes, the problem lies with the analyte itself or impurities from its synthesis.

Q7: I suspect an impurity from the synthesis is co-eluting with my analyte. How can I confirm and resolve this?

A7: Synthetic impurities are a common source of interference, especially during drug development.

  • Confirmation:

    • Mass Spectrometry: The most powerful tool. Check the mass spectrum across your analyte's peak. The presence of other m/z values that are not related to isotopes or known adducts of your analyte is a strong indicator of a co-eluting impurity.

    • Orthogonal Chromatography: Analyze the sample using a column with a different selectivity (e.g., a Phenyl-Hexyl or Cyano column instead of a C18). If the "single" peak splits into two or more peaks, it confirms the presence of an impurity.

    • Review Synthesis Route: Look at the starting materials and reagents used in the synthesis of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine.[10][11] For example, residual 2-amino-5-chloropyridine or other chlorinated pyridine isomers could be present.[11] This can help you predict the mass of potential impurities.

  • Resolution:

    • Optimize Chromatography: The primary solution is to develop a chromatographic method with sufficient resolution to separate the impurity from the analyte. This may involve adjusting the mobile phase, changing the gradient slope, or trying a different column chemistry.

    • Purify the Reference Standard: If the impurity is present in your analytical reference standard, it must be purified before it can be used for accurate quantification.

Q8: Could the analyte be degrading in my sample or during analysis? What are the signs and solutions?

A8: Analyte stability is a critical parameter that must be assessed. Primary amines can be susceptible to oxidation or other degradation pathways.

  • Signs of Degradation:

    • Appearance of new, unexpected peaks in the chromatogram over time.

    • A decrease in the main analyte peak area over time, even in properly stored samples.

    • A noisy or drifting baseline if the degradation products are numerous and elute across the gradient.

  • Troubleshooting and Solutions:

    • Conduct Stability Studies: Systematically test the analyte's stability under different conditions (e.g., in the sample matrix at room temperature, frozen, in the autosampler). This is a standard part of method validation.

    • Adjust Sample pH: Degradation can be pH-dependent. Adjusting the pH of the sample or stock solution may improve stability.

    • Add Antioxidants: If oxidative degradation is suspected, adding a small amount of an antioxidant like ascorbic acid to the sample matrix may help.

    • Minimize Light Exposure: Use amber vials to protect the analyte from photodegradation.

    • Control Temperature: Keep samples cool in the autosampler (e.g., 4 °C) to slow down potential degradation during a long analytical run.

Section 4: Protocols and Methodologies

Protocol 1: Standard HPLC-UV Method for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

This protocol provides a robust starting point for method development.

  • Equipment and Materials:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[12]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample Solvent: 50:50 Water:Acetonitrile

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.[12]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min[12]

      • Injection Volume: 10 µL[12]

      • Column Temperature: 30 °C[12]

      • Detection Wavelength: 254 nm (or an empirically determined λmax)[12]

      • Gradient Program:

        • 0-2 min: 5% B

        • 2-15 min: 5% to 95% B

        • 15-17 min: 95% B

        • 17.1-20 min: 5% B (re-equilibration)

Protocol 2: Post-Column Infusion Experiment to Diagnose Matrix Effects
  • Setup:

    • Configure the LC-MS system as usual.

    • Using a T-junction, connect a syringe pump to the flow path between the analytical column and the MS ion source.

    • Prepare a solution of your analyte at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

  • Procedure:

    • Begin the chromatographic run (injecting a blank matrix extract).

    • Simultaneously, start the syringe pump to infuse the analyte solution at a low, constant flow rate (e.g., 10 µL/min).

    • Monitor the mass channel for your analyte. You should see a stable, elevated baseline signal.

    • Observe the signal as the blank matrix components elute from the column. A dip in the signal indicates ion suppression at that retention time. A rise in the signal indicates ion enhancement.[9]

Section 5: Visual Guides & Data

Diagrams

hplc_troubleshooting cluster_tailing Tailing Diagnosis start Problem: Poor Peak Shape (Tailing, Broadening) q1 Is peak tailing observed? start->q1 q3 Is the peak fronting? start->q3 No, it's fronting q2 Is the column overloaded? q1->q2 No sol_silanol Cause: Silanol Interaction - Lower mobile phase pH (<3) - Add competing base (TEA) - Use high-purity/end-capped column q1->sol_silanol Yes sol_extracolumn Cause: Extra-Column Volume - Use shorter, narrower tubing - Ensure proper fitting connections q2->sol_extracolumn No sol_overload Solution: - Reduce injection concentration/volume q2->sol_overload Yes sol_fronting Cause: Sample solvent too strong - Dissolve sample in mobile phase q3->sol_fronting sol_void Cause: Column Void/Contamination - Backflush column - Replace column sol_extracolumn->sol_void

Caption: Troubleshooting workflow for common HPLC peak shape issues.

matrix_effects_troubleshooting start Problem: Inaccurate or Irreproducible LC-MS Results q1 Perform Post-Extraction Spike (Analyte in Blank Matrix vs. Solvent) start->q1 result Calculate Matrix Effect % (Area_Matrix / Area_Solvent) * 100 q1->result no_effect Result: ~100% No significant matrix effect. Investigate other causes (e.g., sample prep, stability). result->no_effect ~100% suppression Result: < 80% ION SUPPRESSION result->suppression < 80% enhancement Result: > 120% ION ENHANCEMENT result->enhancement > 120% mitigation Mitigation Strategies suppression->mitigation enhancement->mitigation strat1 Improve Chromatography (Separate analyte from interference) mitigation->strat1 strat2 Improve Sample Prep (Use LLE or SPE over PPT) mitigation->strat2 strat3 Dilute Sample Extract mitigation->strat3 strat4 Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigation->strat4

Caption: Decision tree for diagnosing and mitigating matrix effects in LC-MS.

Data Tables

Table 1: Comparison of HPLC Column Chemistries for Basic Compounds

Stationary Phase TypeKey FeatureIdeal For...Example
Standard C18 (Type A Silica) Traditional bondingGeneral purpose, but prone to tailing with basesLegacy Methods
High-Purity C18 (Type B Silica) Low silanol activity, highly end-cappedReducing peak tailing for basic compoundsMost modern C18 columns
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) embedded in the alkyl chainShielding silanols, offering alternative selectivityC18 with "AQ" or "Shield" designation
Phenyl-Hexyl Phenyl ring provides π-π interactionsAromatic and moderately polar compounds, offers orthogonal selectivity to C18Phenyl-Hexyl columns

Table 2: Example Data from a Matrix Effect (Post-Extraction Spike) Experiment

Sample TypeAnalyte ConcentrationMean Peak Area (n=3)Matrix Effect (%)Interpretation
Neat Solution (Solvent) 50 ng/mL850,000100% (Reference) -
Post-Spike Plasma Extract 50 ng/mL340,00040.0% Severe Ion Suppression
Post-Spike Urine Extract 50 ng/mL1,445,000170.0% Significant Ion Enhancement

Calculation based on Matuszewski et al. (2003).[8]

References

  • Wang, S., et al. (2017). "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples." PLoS ONE, 12(2): e0171723. [Link]

  • Becker, G. (2024). "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Journal of Chromatography & Separation Techniques, 15(6). [Link]

  • Lange, C., et al. (2015). "Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion." Analytical Chemistry, 87(11), 5698–5706. [Link]

  • Gosetti, F., et al. (2010). "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Analytica Chimica Acta, 681(1-2), 1-15. [Link]

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?". NorthEast BioLab Official Website. [Link]

  • PharmaCores. (2025). "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!". PharmaCores Blog. [Link]

  • Journal of Chromatographic Science. "Troubleshooting in Chromatography." Journal of Chromatographic Science. [Link]

  • Solfrizzo, M., et al. (2022). "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." Molecules, 27(1), 239. [Link]

  • SCION Instruments. "HPLC Troubleshooting Guide." SCION Instruments Official Website. [Link]

  • ACE HPLC Columns. "HPLC Troubleshooting Guide." Advanced Chromatography Technologies Ltd. [Link]

  • Organic Syntheses. "PALLADIUM-CATALYZED SYNTHESIS OF 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE." Organic Syntheses, vol. 93, 2016, pp. 272-284. [Link]

  • Google Patents. "CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine."

Sources

Technical Support Center: High-Purity Isolation of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purification and handling of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine (CAS: 830348-30-6), a critical intermediate often plagued by synthesis byproducts and stability issues.

Executive Summary

Target Molecule: 2-(3,5-dichloro-pyridin-2-yl)-ethylamine Key Functionality: Pyridine ring (electron-deficient due to 3,5-dichloro substitution) + Aliphatic primary amine.[1][2][3][4][5][6] Critical Challenge: The synthesis (typically nitrile reduction) often yields three persistent impurities: des-chloro analogs (over-reduction), secondary amine dimers , and oxidative tars . Solution Strategy: A two-stage purification protocol utilizing chemoselective acid-base extraction followed by hydrochloride salt recrystallization.

Part 1: Troubleshooting & Diagnostics (Q&A)

Q1: My crude product is dark brown/black, but the product should be a light yellow solid/oil. What happened? A: This indicates oxidative degradation or polymerization, common in electron-deficient pyridine derivatives containing free amines.

  • Cause: Exposure to air/light over time or excessive heat during workup. The "tars" are often high-molecular-weight oligomers.

  • Fix: Do not distill. These tars are non-volatile but soluble in organic solvents. Use the Acid-Base Extraction Protocol (Protocol A) below. The tars often remain in the organic phase during the acidic wash or precipitate at the interface, allowing for easy removal.

Q2: LC-MS shows a mass peak of [M-34] or [M-35]. Is this a fragmentation artifact? A: Likely not. This corresponds to hydrodechlorination (loss of Cl and replacement with H).

  • Context: If you synthesized this via catalytic hydrogenation (e.g., Pd/C + H₂) of the corresponding nitrile, you likely stripped a chlorine atom.[4]

  • Prevention: Pd/C is aggressive toward aryl chlorides. Switch to Raney Nickel (RaNi) or Platinum on Carbon (Pt/C) poisoned with a sulfur source, or use chemical reduction (e.g., Borane-THF) which is chemoselective for the nitrile group over the aryl chloride [1].

Q3: I see a significant impurity at roughly 2x molecular weight. It co-elutes on silica. A: This is the secondary amine dimer (bis-alkylated amine).

  • Mechanism: During nitrile reduction, the intermediate imine can react with the already-formed primary amine.

  • Removal: Silica chromatography is often ineffective due to tailing. Convert your product to the HCl salt (Protocol B) . The secondary amine salt often has significantly different solubility profiles in alcohols than the primary amine salt, allowing for separation via fractional crystallization.

Part 2: Impurity Formation Pathways

The following diagram illustrates where your impurities originate during the reduction of the precursor nitrile.

G Fig 1. Mechanistic pathways for impurity formation during nitrile reduction. Nitrile Precursor: 2-(3,5-dichloro-pyridin-2-yl)-acetonitrile Imine Intermediate: Imine Species Nitrile->Imine Reduction Target TARGET PRODUCT: Primary Amine Imine->Target + 2H Dimer IMPURITY B: Secondary Amine (Dimerization) Imine->Dimer + Target Amine (Side Reaction) DesChloro IMPURITY A: Des-chloro Amine (Over-reduction) Target->DesChloro Pd/C, H2 (C-Cl Cleavage)

Part 3: Validated Purification Protocols
Protocol A: Chemoselective Acid-Base Extraction

Use this as the first pass to remove tars and non-basic impurities.

Principle: The aliphatic amine (pKa ~10) is much more basic than the pyridine nitrogen (pKa < 2 due to Cl electron-withdrawing groups). We use this to selectively pull the product into water.[7][8]

  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Wash: Extract with 1M HCl (3 x volume of organic layer).

    • Observation: The product (amine) goes into the aqueous layer (pH < 1).

    • Separation: Keep the Aqueous Layer . Discard the organic layer (contains tars, unreacted nitrile, and non-basic byproducts).

  • Base Wash (Back-Extraction):

    • Cool the aqueous layer to 0°C.

    • Slowly basify with 4M NaOH until pH > 12. Note: The solution may become cloudy/oily.

    • Extract immediately with DCM (3 x volume).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Hydrochloride Salt Recrystallization

Use this to remove secondary amines and des-chloro impurities to achieve >98% purity.

Principle: The hydrochloride salt of the primary amine crystallizes well from alcoholic solvents, while impurities often remain in the mother liquor.

ReagentSpecificationRole
Crude AmineOil/Solid from Protocol ASubstrate
HCl in Dioxane4.0 M SolutionSalt Former
Ethanol (EtOH)Absolute (Anhydrous)Solvent
Diethyl EtherACS ReagentAnti-solvent

Step-by-Step:

  • Dissolve: Dissolve the free base amine (from Protocol A) in a minimal amount of Absolute Ethanol at room temperature.

  • Acidify: Add 4M HCl in Dioxane dropwise with stirring.

    • Stoichiometry: Add 1.1 equivalents relative to the amine.

    • Check: Monitor pH; ensure it is strongly acidic (pH 1-2).

  • Precipitate:

    • If solids form immediately, heat gently to redissolve (do not boil excessively).

    • If no solids form, slowly add Diethyl Ether until slight turbidity persists.

  • Crystallize: Store at -20°C for 12-24 hours.

  • Isolate: Filter the white crystalline solid under inert atmosphere (nitrogen blanket) to prevent moisture absorption (hygroscopic).

  • Wash: Wash the filter cake with cold Diethyl Ether (3x).

  • Dry: Vacuum dry at 40°C.

Part 4: Synthesis Optimization (Prevention)

If you are synthesizing this molecule via nitrile reduction, use these parameters to prevent impurities before they form.

ParameterRecommendationMechanism
Catalyst Raney Nickel (RaNi) High activity for -CN reduction; low activity for C-Cl cleavage (unlike Pd).
Additive Ammonia (NH₃) in MeOH Suppresses dimer formation by shifting the imine equilibrium away from secondary amine attack [2].
Reductant Borane-THF (BH₃·THF) Chemoselective. Reduces nitriles to amines without touching aryl chlorides [3].
References
  • Chemoselective Reduction : Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid and quantitative reduction of nitriles to primary amines." Journal of the American Chemical Society. Link

  • Suppression of Secondary Amines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Borane Reduction of Nitriles : Sigma-Aldrich Technical Bulletin AL-110. "Borane Reagents for Organic Synthesis." Link

  • Acid-Base Extraction Principles : LibreTexts Chemistry. "Acid-Base Extraction."[7] Link

Sources

Validation & Comparative

A Comprehensive Guide to Validating the Biological Effects of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively validate the biological effects of the novel compound, 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. Given the limited publicly available data on this specific molecule, this document outlines a proposed experimental strategy. It is designed to not only elucidate the compound's intrinsic biological activity but also to objectively compare its performance against relevant alternatives. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The compound 2-(3,5-dichloro-pyridin-2-yl)-ethylamine, with its ethylamine side chain, bears structural resemblance to known neuroactive compounds and histamine agonists, suggesting a potential for interaction with biological amine receptors.[5] However, without empirical data, its biological effects remain speculative.

This guide, therefore, presents a tiered experimental plan to systematically characterize the bioactivity of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. The proposed workflow is designed to generate a comprehensive biological profile, from initial receptor screening to functional neuronal network analysis.

Hypothesized Biological Activity and Selection of Comparators

Based on the structural motif of a pyridylethylamine, we can hypothesize that 2-(3,5-dichloro-pyridin-2-yl)-ethylamine may interact with neurotransmitter systems, such as dopaminergic, serotonergic, or histaminergic receptors. The dichloro-substitution on the pyridine ring could significantly influence its binding affinity, selectivity, and metabolic stability compared to simpler analogs.

To provide a meaningful comparative analysis, a panel of well-characterized compounds should be tested alongside our target molecule. The selection of these comparators is critical for contextualizing the experimental results.

Table 1: Proposed Comparator Compounds

CompoundClassRationale for Inclusion
2-PyridylethylamineHistamine H1 AgonistServes as a structural analog to assess the influence of the dichloro-substituents on activity.[5]
DopamineEndogenous NeurotransmitterA primary catecholamine neurotransmitter to benchmark activity at dopamine receptors.
ApomorphineD1/D2 Dopamine Receptor AgonistA well-characterized non-selective dopamine agonist for comparison of efficacy and potency.[6]
A Known Selective D3 Antagonist (e.g., SB-277011-A)Dopamine D3 Receptor AntagonistTo explore potential selectivity towards the D3 receptor subtype.[7]

A Tiered Approach to Experimental Validation

A multi-tiered approach is recommended to efficiently screen for biological activity and then delve deeper into the mechanism of action. This strategy allows for go/no-go decisions at each stage, optimizing resource allocation.

dot graph TD { A[Tier 1: In Vitro Profiling] --> B[Tier 2: Functional Cellular Assays]; B --> C[Tier 3: In Vivo Phenotyping Outlook]; A --> D{Decision Point 1: Activity Detected?}; D -- Yes --> B; D -- No --> E[Re-evaluate or Terminate]; B --> F{Decision Point 2: Potent & Selective?}; F -- Yes --> C; F -- No --> G[Further In Vitro Characterization]; } caption: "Tiered Experimental Validation Workflow"

Tier 1: Broad-Spectrum In Vitro Profiling

The initial step is to assess the compound's general toxicity and its binding affinity across a wide range of relevant biological targets.

a) Cytotoxicity Assessment:

Before investigating specific biological effects, it is crucial to determine the compound's cytotoxicity to establish a viable concentration range for subsequent assays.

Protocol 1: MTT Assay for Cytotoxicity in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium until they reach 80-90% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine and the comparator compounds in the cell culture medium. Treat the cells with these concentrations for 24 hours.[8]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting cell viability against compound concentration.

b) Receptor Binding Profile:

A broad receptor binding screen will provide initial insights into the compound's potential molecular targets. This can be outsourced to a specialized contract research organization (CRO) or performed in-house if the necessary assays are available. The screen should include a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, with a focus on those relevant to the central nervous system (CNS).

Table 2: Example CNS Receptor Binding Panel

Receptor FamilySpecific Receptors
DopaminergicD1, D2, D3, D4, D5
Serotonergic5-HT1A, 5-HT2A, 5-HT2C, 5-HT3
Adrenergicα1, α2, β1, β2
HistaminergicH1, H2, H3
MuscarinicM1, M2, M3, M4, M5
TransportersDAT, SERT, NET

The results will be presented as the percentage of inhibition of radioligand binding at a given concentration, allowing for the identification of potential "hits" for further investigation.

Tier 2: Elucidating Functional Activity in Cellular Models

Once potential targets are identified and a non-toxic concentration range is established, the next tier focuses on characterizing the functional consequences of compound binding in a cellular context.

a) Neuronal Network Activity Assessment:

Microelectrode array (MEA) technology offers a powerful platform to assess the effects of a compound on the electrical activity of cultured neuronal networks.[9][10][11] This assay can reveal whether the compound has an excitatory, inhibitory, or modulatory effect on neuronal firing and network synchrony.

Protocol 2: Microelectrode Array (MEA) Analysis of Primary Neuronal Cultures

  • Cell Culture: Plate primary rodent cortical neurons onto MEA plates and culture for at least 14 days to allow for the formation of mature, spontaneously active neuronal networks.[9]

  • Baseline Recording: Record the baseline spontaneous neuronal activity for 10-15 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.[10]

  • Compound Addition: Add 2-(3,5-dichloro-pyridin-2-yl)-ethylamine and comparator compounds at various concentrations to the neuronal cultures.

  • Post-Treatment Recording: Record the neuronal activity for at least 30-60 minutes post-compound addition to assess acute effects.

  • Data Analysis: Analyze the changes in firing rate, burst parameters, and synchrony indices compared to the baseline and vehicle control.

dot graph TD { subgraph MEA Workflow A[Plate Primary Neurons on MEA] --> B[Culture for 14+ Days]; B --> C[Record Baseline Activity]; C --> D[Add Test Compound]; D --> E[Record Post-Treatment Activity]; E --> F[Analyze Data]; end F --> G{Excitatory, Inhibitory, or No Effect?}; } caption: "Microelectrode Array (MEA) Experimental Workflow"

b) Target-Specific Functional Assays:

Based on the results from the Tier 1 binding assays, specific functional assays should be employed to confirm whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified target(s). For example, if binding to dopamine receptors is observed, a second messenger assay, such as a cAMP assay, would be appropriate.

Protocol 3: cAMP Assay for Dopamine D1 Receptor Activation

  • Cell Line: Use a stable cell line expressing the human dopamine D1 receptor (e.g., HEK293-D1R).

  • Cell Seeding: Seed the cells in a 96-well plate and grow to near confluency.

  • Compound Incubation: Treat the cells with varying concentrations of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine, dopamine (as a positive control), and any other relevant comparators in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Tier 3: A Glimpse into In Vivo Potential

Should the in vitro and cellular data reveal a potent and selective activity profile, preliminary in vivo studies could be considered. High-throughput behavioral screening in larval zebrafish is a cost-effective and ethically considerate approach to assess the potential neuroactive effects of a compound in a whole organism.[12] This can provide valuable information on the compound's ability to cross the blood-brain barrier and elicit a behavioral response.

Data Interpretation and Comparative Analysis

The data generated from this tiered approach will allow for a comprehensive comparison of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine with the selected alternatives.

Table 3: Comparative Data Summary (Hypothetical Data)

CompoundCC50 (µM) in SH-SY5YD1 Ki (nM)D1 EC50 (nM)MEA Mean Firing Rate (% Change at 1 µM)
2-(3,5-dichloro-pyridin-2-yl)-ethylamine >50150250+120%
2-Pyridylethylamine>100>10,000>10,000+5%
Dopamine>1005080+150%
Apomorphine253050+180%

This structured data presentation allows for a clear and objective comparison of the compound's potency, efficacy, and potential neuroactivity against established benchmarks.

Conclusion

The validation of a novel compound's biological effects requires a systematic and multi-faceted experimental approach. While direct data on 2-(3,5-dichloro-pyridin-2-yl)-ethylamine is currently lacking, the framework presented in this guide provides a clear and scientifically rigorous path to its characterization. By employing a tiered strategy that encompasses in vitro profiling, functional cellular assays, and a forward look toward in vivo models, researchers can build a comprehensive understanding of this molecule's biological activity and its potential as a pharmacological tool or therapeutic lead. The emphasis on including well-chosen comparator compounds at every stage is paramount for a meaningful and objective evaluation.

References

  • Neuronal Microelectrode Array Assay Service - Creative Biolabs. Available at: [Link]

  • Neuronal Activity | Sartorius. Available at: [Link]

  • Neural Activity Assay | Axion Biosystems. Available at: [Link]

  • Neuroscience translational assays - Metrion Biosciences. Available at: [Link]

  • Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC. Available at: [Link]

  • Deep phenotypic profiling of neuroactive drugs in larval zebrafish - PMC - NIH. Available at: [Link]

  • Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC - PubMed Central. Available at: [Link]

  • Distinguishing classes of neuroactive drugs based on computational physicochemical properties and experimental phenotypic profiling in planarians - PMC. Available at: [Link]

  • reaction between acyl chlorides and amines - addition / elimination - Chemguide. Available at: [Link]

  • A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - MDPI. Available at: [Link]

  • Profiling Neuroactive Compounds in Organic, Conventional, and Processed Tomatoes - PMC. Available at: [Link]

  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays - ACS Publications. Available at: [Link]

  • A Complete Assessment of Dopamine Receptor-Ligand Interactions through Computational Methods - ResearchGate. Available at: [Link]

  • Conformational Analysis of D1 Dopamine Receptor Agonists: Pharmacophore Assessment and Receptor Mapping | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Neuro-active Compounds Produced by Probiotics | 7 | Towards a Microbio - Taylor & Francis eBooks. Available at: [Link]

  • Empirical evidence of the neuroactive potential of the gut on neurochemistry in the gut-brain axis in humans | bioRxiv. Available at: [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Available at: [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials - ISU ReD. Available at: [Link]

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines - MDPI. Available at: [Link]

  • 2-Pyridylethylamine - Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • MAK Value Documentations – Ethylamine - Publisso. Available at: [Link]

  • Chichibabin reaction - Wikipedia. Available at: [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. Available at: [Link]

  • Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) - MDPI. Available at: [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - MDPI. Available at: [Link]

  • 3-Chloro-pyridin-2-amine - PubMed. Available at: [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

Sources

Comprehensive Control Guide: 2-(3,5-dichloro-pyridin-2-yl)-ethylamine Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous framework for the experimental control and pharmacological validation of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine (hereafter referred to as 3,5-Cl-PEA ).

This guide is designed for medicinal chemists and pharmacologists investigating the Structure-Activity Relationship (SAR) of histamine analogs, specifically probing the role of heteroaryl basicity in H1/H2 receptor recognition.

Executive Summary & Molecule Profile

2-(3,5-dichloro-pyridin-2-yl)-ethylamine (3,5-Cl-PEA) is a synthetic analog of the histamine H1 agonist 2-(pyridin-2-yl)ethylamine (2-PEA) .

While the parent compound (2-PEA) acts as a bioisostere of histamine, the introduction of chlorine atoms at the 3 and 5 positions of the pyridine ring fundamentally alters the molecule's electronic landscape. This modification serves as a critical "electronic probe" in receptor studies, specifically testing the necessity of ring nitrogen protonation or hydrogen bond acceptor capability for receptor activation.

Why This Molecule Requires Specialized Controls

Standard controls for histamine agonists are insufficient for 3,5-Cl-PEA due to its distinct physicochemical properties:

  • Drastic pKa Shift: The electron-withdrawing chlorine atoms significantly reduce the basicity of the pyridine nitrogen (

    
     shifts from ~5.9 in 2-PEA to < 2.0 in 3,5-Cl-PEA), rendering the ring neutral at physiological pH.
    
  • Lipophilicity & Sterics: The 3,5-substitution increases LogP and introduces steric bulk that may clash with receptor residues (e.g., TM5/TM3 domains).

  • Metabolic Stability: Chlorination blocks common metabolic oxidation sites, potentially altering half-life compared to 2-PEA.

The 3-Pillar Validation Framework

To validate data generated with 3,5-Cl-PEA, you must implement a "Triangulated Control Strategy" covering Chemical, Functional, and Selectivity domains.

Pillar I: Physicochemical Controls (The "State" Check)

Before biological testing, you must define the ionization state of the molecule.

  • Hypothesis: Unlike Histamine and 2-PEA, 3,5-Cl-PEA exists as a monocation (side-chain amine protonated, ring neutral) rather than a dication or tautomeric mix at pH 7.4.

  • Required Experiment: Potentiometric

    
     titration.
    
Pillar II: Functional Controls (The "Activity" Check)

You must distinguish between binding (affinity) and activation (efficacy).

  • Positive Control: Histamine (Maximal response,

    
    ).
    
  • Reference Control: 2-PEA (Parent agonist; confirms the validity of the pyridine scaffold).

  • Negative Control: Pyrilamine (H1 inverse agonist) or Thioperamide (if testing H3/H4 cross-reactivity).

Pillar III: Selectivity Controls (The "Off-Target" Check)

Chlorinated aromatics can induce non-specific hydrophobic binding.

  • Control: Test against a non-related GPCR (e.g., Muscarinic M1) to ensure affinity is driven by the ethylamine pharmacophore, not lipophilic non-specific binding.

Comparative Analysis & Data Presentation

The following table summarizes the expected pharmacological profile and the necessary comparators.

Table 1: Comparative Pharmacological Profile
Parameter3,5-Cl-PEA (Test Subject)2-PEA (Reference Agonist)Histamine (Endogenous Standard)Control Logic
Ring System 3,5-Dichloro-pyridinePyridineImidazoleProbes steric/electronic tolerance.
Ring Nitrogen pKa < 2.0 (Neutral at pH 7.4) ~5.9 (Partially ionized)~6.0 (Imidazolium eq.)CRITICAL: Tests if ring charge is required for binding.
Side Chain pKa ~9.5 (Protonated)~9.6 (Protonated)~9.7 (Protonated)Anchors the molecule to Asp107 (H1 receptor).
H1 Receptor Activity Unknown/Partial AgonistFull/Partial AgonistFull AgonistDetermines efficacy (

).
Lipophilicity (LogP) High (~2.5)Low (~0.6)Low (-0.7)Controls for non-specific membrane partitioning.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (H1 Receptor)

Objective: Determine affinity (


) independent of downstream signaling.

Reagents:

  • Source: HEK-293 cells stably expressing human H1 receptor.

  • Radioligand:

    
    -Pyrilamine (Antagonist) or 
    
    
    
    -Histamine (Agonist - use with GTP
    
    
    S to lock low-affinity state).
  • Non-specific Block:

    
     Triprolidine.
    

Workflow:

  • Preparation: Harvest membranes and resuspend in binding buffer (50 mM Na/K phosphate, pH 7.4).

  • Incubation: Incubate membranes with

    
    -Ligand (~1 nM) and increasing concentrations of 3,5-Cl-PEA (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C (Chlorinated compounds may have slower on-rates; do not rush).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (reduces filter binding of lipophilic chloropyridines).

  • Analysis: Fit to one-site competition model. Calculate

    
     using Cheng-Prusoff equation.
    

Expert Insight: If 3,5-Cl-PEA shows high affinity but low potency in functional assays, it may be acting as a neutral antagonist or biased ligand .

Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Measure agonist efficacy (


) and potency (

).

Workflow:

  • Dye Loading: Load H1-CHO cells with Fluo-4 AM ester for 45 min.

  • Baseline: Record fluorescence for 10s.

  • Injection: Inject 3,5-Cl-PEA (7-point dilution series).

  • Reference: Run parallel wells with Histamine (

    
    )  to define 100% response.
    
  • Antagonist Mode (Optional): Pre-incubate with 3,5-Cl-PEA for 15 min, then challenge with

    
     Histamine. If signal is suppressed, 3,5-Cl-PEA is an antagonist.
    

Visualizations

Figure 1: Structural Logic & SAR Hypothesis

This diagram illustrates the structural relationship and the "Electronic Probe" concept.

SAR_Logic cluster_legend Hypothesis Check Histamine Histamine (Endogenous Ligand) Imidazole Ring (pKa ~6.0) PEA 2-PEA (Bioisostere) Pyridine Ring (pKa ~5.9) Histamine->PEA Bioisosteric Replacement Receptor H1 Receptor Binding Pocket (Asp107 + TM Residues) Histamine->Receptor H-Bond Donor/Acceptor + Ionic Interaction Cl_PEA 3,5-Cl-PEA (Electronic Probe) 3,5-Cl-Pyridine (pKa < 2.0) PEA->Cl_PEA Chlorination (Basicity Reduction) PEA->Receptor H-Bond Acceptor + Ionic Interaction Cl_PEA->Receptor ?? Neutral Ring ?? Steric Clash? Hypothesis If 3,5-Cl-PEA binds: Ring Basicity is NOT essential. If 3,5-Cl-PEA fails: Ring N must accept H-bond.

Caption: SAR progression from Histamine to 3,5-Cl-PEA, highlighting the loss of ring basicity as a mechanistic probe.

Figure 2: Experimental Decision Tree

Follow this workflow to classify the compound based on experimental data.

Workflow Start Start: 3,5-Cl-PEA Characterization Binding Radioligand Binding (vs 3H-Pyrilamine) Start->Binding Bind_Yes High Affinity (Ki < 1uM) Binding->Bind_Yes Ki determined Bind_No No Affinity Binding->Bind_No Ki > 10uM Func_Assay Functional Assay (Ca2+ Flux) Bind_Yes->Func_Assay Inactive Conclusion: Inactive / Non-binder Bind_No->Inactive Agonist Response Observed? (>10% of Histamine) Func_Assay->Agonist Full_Ag Conclusion: Modified Agonist (Basicity not required) Agonist->Full_Ag Yes Antag_Test Test for Antagonism (Block Histamine?) Agonist->Antag_Test No Is_Antag Blocks Histamine? Antag_Test->Is_Antag True_Antag Conclusion: Neutral Antagonist Is_Antag->True_Antag Yes Is_Antag->Inactive No (False Positive Binding)

Caption: Decision matrix for classifying 3,5-Cl-PEA based on binding and functional outcomes.

References

  • Bio-Techne / Tocris. Histamine H1 Receptor Agonists: Small Molecules and Peptides. (Review of H1 agonist structural classes). Available at: [Link]

  • Bekhit, A.A., et al. (2012). Synthesis and biological screening of some pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides context on pyridine functionalization and biological screening). Available at: [Link]

  • UCL Discovery. Structure-Activity Relationships of Histamine H3/H1 Ligands. (Detailed SAR on pyridine-ethylamine isosteres). Available at: [Link]

  • Ampyridine. 2-(3,5-Dichloropyridin-2-yl)ethanamine Product Page. (Chemical identity verification). Available at: [Link]

A Researcher's Guide to the Cross-Validation of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine Activity in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of the biological activity of the novel compound, 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. Given its structural features, particularly the pyridine ring and the ethylamine side chain, this compound is hypothesized to function as a nicotinic acetylcholine receptor (nAChR) agonist. Nicotinic agonists are a class of drugs that mimic the action of the endogenous neurotransmitter acetylcholine at nAChRs.[1][2] This guide will detail the logical progression of experiments, from initial in vitro characterization to in vivo validation, necessary to elucidate its pharmacological profile and therapeutic potential. We will also compare its hypothetical performance with established nAChR agonists, providing a roadmap for its preclinical development.

Introduction to the Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[2][3] They play a crucial role in modulating the release of various neurotransmitters, including dopamine, serotonin, and glutamate, thereby influencing cognitive processes, mood, and reward pathways.[4] The most abundant nAChR subtype in the human brain is the α4β2 receptor, which is a key target for therapeutic intervention in conditions such as nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][4] Agonists that bind to these receptors stabilize the open conformation of the ion channel, allowing the influx of cations like Na+, K+, and Ca2+, which in turn modulates neuronal excitability.[3]

The chemical structure of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine suggests a potential interaction with the agonist binding site of nAChRs. The pyridine ring can mimic the pyrrolidine ring of nicotine, while the ethylamine side chain can interact with key residues in the receptor's binding pocket. The dichloro-substitution on the pyridine ring may influence its binding affinity, selectivity, and metabolic stability.

In Vitro Validation: Establishing the Pharmacological Profile

The initial phase of cross-validation involves a series of in vitro assays to confirm the compound's activity at the target receptor and to determine its basic pharmacological properties. These assays are essential for establishing a foundational understanding of the compound's mechanism of action before proceeding to more complex and resource-intensive in vivo studies.

Objective: To determine the binding affinity of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine for different nAChR subtypes.

Rationale: Radioligand binding assays are a standard method to quantify the interaction between a ligand (our test compound) and a receptor. By using radiolabeled ligands with known high affinity for specific nAChR subtypes (e.g., [³H]epibatidine for α4β2), we can measure the ability of our compound to displace the radioligand and thus determine its binding affinity (Ki).[5]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound (2-(3,5-dichloro-pyridin-2-yl)-ethylamine).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Expected Data and Comparison:

The Ki values obtained will allow for a direct comparison of the binding affinity of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine with known nAChR agonists.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)
2-(3,5-dichloro-pyridin-2-yl)-ethylamine α4β2 To be determined
2-(3,5-dichloro-pyridin-2-yl)-ethylamine α7 To be determined
Nicotine (Reference)α4β21-10
Varenicline (Reference)α4β20.1-1
PNU-282987 (Reference)α710-50

Table 1: Hypothetical comparison of binding affinities for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine and reference compounds.

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC50) of the compound at nAChR subtypes.

Rationale: While binding assays confirm interaction with the receptor, functional assays are necessary to determine the biological response elicited by this binding. We will use a cell-based functional assay that measures changes in intracellular calcium or membrane potential upon receptor activation.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Culture a cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y cells endogenously expressing nAChRs or transfected HEK293 cells) in a 96-well plate.

  • Loading with Fluorescent Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine to the wells.

  • Measurement of Fluorescence: Use a fluorescence plate reader to measure the change in intracellular calcium concentration over time.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response). The maximal response (Emax) relative to a full agonist like acetylcholine will determine if it is a full or partial agonist.

Expected Data and Comparison:

CompoundnAChR SubtypePotency (EC50, nM)Efficacy (% of ACh response)
2-(3,5-dichloro-pyridin-2-yl)-ethylamine α4β2 To be determined To be determined
2-(3,5-dichloro-pyridin-2-yl)-ethylamine α7 To be determined To be determined
Acetylcholine (Full Agonist)α4β2100-1000100%
Nicotine (Partial Agonist)α4β2100-1000<100%
Varenicline (Partial Agonist)α4β210-100<100%

Table 2: Hypothetical comparison of functional activity for 2-(3,5-dichloro-pyridin-2-yl)-ethylamine and reference compounds.

In Vivo Validation: Assessing Therapeutic Potential and Safety

Following promising in vitro results, the next critical step is to evaluate the compound's activity and safety in living organisms. In vivo models allow for the assessment of pharmacokinetic properties, efficacy in disease-relevant models, and potential side effects.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine.

Rationale: Understanding the pharmacokinetic properties of a compound is crucial for designing effective in vivo efficacy studies and for predicting its behavior in humans.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats.

  • Dosing: Administer a single dose of the compound via different routes (e.g., intravenous and oral) to different groups of animals.

  • Blood Sampling: Collect blood samples at various time points after administration.

  • Bioanalysis: Analyze the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Objective: To evaluate the ability of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine to improve cognitive function.

Rationale: Given the role of nAChRs in cognition, a common in vivo test for nAChR agonists is to assess their ability to reverse cognitive deficits in animal models.

Experimental Protocol: Novel Object Recognition Test in Rats

  • Animal Model: Use adult male Wistar rats.

  • Induction of Cognitive Deficit (Optional): A cognitive deficit can be induced by administering a compound like scopolamine (a muscarinic antagonist).

  • Treatment: Administer 2-(3,5-dichloro-pyridin-2-yl)-ethylamine or a vehicle control to the rats.

  • Familiarization Phase: Allow the rats to explore an arena containing two identical objects.

  • Test Phase: After a delay, place the rats back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Collection and Analysis: Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory. The discrimination index is calculated to quantify cognitive performance.

Expected Data and Comparison:

Treatment GroupDiscrimination Index
Vehicle~0.5 (no preference)
Scopolamine + Vehicle<0.5 (impaired memory)
Scopolamine + 2-(3,5-dichloro-pyridin-2-yl)-ethylamine >0.5 (memory improvement)
Scopolamine + Nicotine (Reference)>0.5 (memory improvement)

Table 3: Hypothetical data from the Novel Object Recognition Test.

Objective: To identify any acute adverse effects of the compound.

Rationale: Early assessment of safety and tolerability is crucial to de-risk further development.

Experimental Protocol: Irwin Test in Mice

  • Animal Model: Use male CD-1 mice.

  • Dosing: Administer increasing doses of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine to different groups of mice.

  • Observation: Observe the mice for a range of behavioral and physiological parameters (e.g., motor activity, coordination, reflexes, body temperature) at specified time points after dosing.

  • Data Analysis: Record the presence and severity of any observed effects. This will help to establish a maximum tolerated dose (MTD).

Visualization of Key Processes

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Binding_Assays Radioligand Binding Assays (Affinity - Ki) Functional_Assays Functional Assays (Potency - EC50, Efficacy - Emax) Binding_Assays->Functional_Assays Positive Hit Pharmacokinetics Pharmacokinetic Studies (ADME Profile) Functional_Assays->Pharmacokinetics Promising Profile Efficacy_Models Efficacy Models (e.g., Novel Object Recognition) Pharmacokinetics->Efficacy_Models Safety_Assessment Preliminary Safety Assessment (e.g., Irwin Test) Efficacy_Models->Safety_Assessment Positive Outcome End Lead Candidate Safety_Assessment->End Start Compound Synthesis 2-(3,5-dichloro-pyridin-2-yl)-ethylamine Start->Binding_Assays

Caption: Experimental workflow for the cross-validation of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine.

nAChR_Signaling_Pathway Agonist nAChR Agonist (e.g., 2-(3,5-dichloro-pyridin-2-yl)-ethylamine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na+, K+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (Dopamine, Glutamate, etc.) Depolarization->Neurotransmitter_Release Cellular_Response Modulation of Neuronal Excitability Neurotransmitter_Release->Cellular_Response

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor agonist.

Conclusion and Future Directions

This guide outlines a systematic and logical approach to the preclinical cross-validation of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine as a putative nicotinic acetylcholine receptor agonist. By following this workflow, researchers can thoroughly characterize the compound's pharmacological profile, assess its therapeutic potential, and identify any potential safety concerns. The comparative data generated against established nAChR agonists will be crucial for making informed decisions about its further development as a potential therapeutic agent for neurological and psychiatric disorders. Future studies should focus on more extensive safety pharmacology, toxicology, and efficacy testing in a broader range of disease models to fully elucidate its clinical potential.

References

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology, 47, 699–729. [Link]

  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733–750. [Link]

  • Wikipedia contributors. (2024, June 25). Nicotinic agonist. In Wikipedia, The Free Encyclopedia. Retrieved 12:20, February 18, 2026, from [Link]

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491. [Link]

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120. [Link]

  • Whiteaker, P., Sher, E., & Gotti, C. (2007). Radioligand binding methods for nicotinic acetylcholine receptors. Journal of pharmacological and toxicological methods, 55(3), 253–261. [Link]

Sources

A Strategic Guide to the Pharmacological Characterization of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine: A Head-to-Head Comparison with Standard Neuromodulatory Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The exploration of novel chemical entities with the potential to modulate central nervous system (CNS) activity is a cornerstone of modern drug discovery. The compound 2-(3,5-dichloro-pyridin-2-yl)-ethylamine presents an intriguing structural motif, combining a dichlorinated pyridine ring with an ethylamine sidechain. This arrangement suggests a potential interaction with receptors that recognize endogenous biogenic amines. However, to date, the specific biological targets and pharmacological profile of this compound remain uncharacterized.

This guide provides a comprehensive framework for the systematic evaluation of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. We will outline a head-to-head comparison against a panel of well-established standard compounds targeting key amine-responsive receptor families: histamine receptors, the trace amine-associated receptor 1 (TAAR1), and dopamine receptors. The proposed experimental workflows are designed to elucidate the compound's potency, selectivity, and functional activity, thereby providing a robust foundation for its further development.

Rationale for Target Selection and Comparator Compounds

The ethylamine moiety within 2-(3,5-dichloro-pyridin-2-yl)-ethylamine is a common feature in many neurotransmitters, including histamine, dopamine, and trace amines like β-phenethylamine[1]. This structural similarity forms the basis of our hypothesis that the compound may exhibit affinity for their respective receptors. The dichlorinated pyridine core will likely influence the compound's physicochemical properties and receptor-binding interactions, potentially conferring selectivity and potency.

To rigorously assess the pharmacological profile of our compound of interest, a panel of standard agonists for each receptor class has been selected based on their well-documented potency and selectivity.

Target Class Standard Compound Rationale for Selection
Histamine Receptors HistamineEndogenous agonist for all four histamine receptor subtypes (H1, H2, H3, H4).
2-Pyridylethylamine[2]Selective H1 receptor agonist.
Amthamine[2]Highly selective H2 receptor agonist.
(R)-(-)-α-Methylhistamine[2]Potent and standard H3 receptor agonist.
Trace Amine-Associated Receptor 1 (TAAR1) β-Phenethylamine (PEA)[1][3]An endogenous and well-characterized TAAR1 agonist.
RO5256390[3]A potent and orally effective synthetic TAAR1 agonist with demonstrated in vivo activity.
Dopamine Receptors Dopamine[4]Endogenous agonist for all five dopamine receptor subtypes (D1-D5).
SKF38393[5]Selective agonist for the D1-like receptor family.
7-OH-DPAT[5]Selective agonist for the D3 receptor, a member of the D2-like family.

Experimental Workflow for Pharmacological Profiling

A two-tiered approach will be employed for the characterization of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. The first tier will consist of comprehensive receptor binding assays to determine the compound's affinity for the selected targets. The second tier will involve functional assays to assess its efficacy (i.e., agonist or antagonist activity) at the identified high-affinity targets.

G cluster_0 Tier 1: Binding Affinity Profiling cluster_1 Tier 2: Functional Activity Characterization Compound of Interest Compound of Interest Radioligand Displacement Assays Radioligand Displacement Assays Compound of Interest->Radioligand Displacement Assays Standard Compounds Standard Compounds Standard Compounds->Radioligand Displacement Assays Binding Affinity Data (Ki) Binding Affinity Data (Ki) Radioligand Displacement Assays->Binding Affinity Data (Ki) Target Receptors (H1-4, TAAR1, D1-5) Target Receptors (H1-4, TAAR1, D1-5) Target Receptors (H1-4, TAAR1, D1-5)->Radioligand Displacement Assays High-Affinity Targets High-Affinity Targets Binding Affinity Data (Ki)->High-Affinity Targets Select targets with high affinity Functional Assays Functional Assays High-Affinity Targets->Functional Assays Functional Potency & Efficacy (EC50, Emax) Functional Potency & Efficacy (EC50, Emax) Functional Assays->Functional Potency & Efficacy (EC50, Emax)

Caption: Proposed experimental workflow for pharmacological characterization.

Tier 1: Radioligand Displacement Assays

The initial screening will be conducted using radioligand displacement assays to determine the binding affinity (Ki) of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine for the target receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Utilize a binding buffer appropriate for each receptor target.

  • Incubation: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]Mepyramine for H1, [3H]Tiotidine for H2, -α-methylhistamine for H3, [3H]SCH-23390 for D1[6]) and increasing concentrations of the test compound or a known competitor (standard compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Tier 2: Functional Assays

Based on the binding affinity data, functional assays will be performed for the receptors where 2-(3,5-dichloro-pyridin-2-yl)-ethylamine shows significant affinity (e.g., Ki < 1 µM). These assays will determine whether the compound acts as an agonist or an antagonist and quantify its potency (EC50) and efficacy (Emax).

Signaling Pathways and Corresponding Assays:

The choice of functional assay is dictated by the G-protein coupling of the receptor.

G cluster_Gs Gs-Coupled Receptors (H2, D1-like) cluster_Gi Gi-Coupled Receptors (H3, D2-like) cluster_Gq Gq-Coupled Receptors (H1, TAAR1) Receptor_Gs H2, D1, D5 AC_Gs Adenylate Cyclase Receptor_Gs->AC_Gs Activates cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs Assay_Gs cAMP Accumulation Assay cAMP_Gs->Assay_Gs Receptor_Gi H3, D2, D3, D4 AC_Gi Adenylate Cyclase Receptor_Gi->AC_Gi Inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi Assay_Gi cAMP Accumulation Assay (Forskolin-stimulated) cAMP_Gi->Assay_Gi Receptor_Gq H1, TAAR1 PLC Phospholipase C Receptor_Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Assay_Gq Calcium Mobilization Assay Ca2->Assay_Gq

Caption: Receptor signaling pathways and corresponding functional assays.

  • cAMP Accumulation Assays (for Gs and Gi-coupled receptors):

    • Gs-coupled (H2, D1, D5): Measure the direct increase in intracellular cyclic adenosine monophosphate (cAMP) levels upon compound stimulation.

    • Gi-coupled (H3, D2, D3, D4): Inhibit adenylate cyclase activity[4]. Therefore, cAMP levels are measured in the presence of an adenylate cyclase activator like forskolin. A Gi agonist will reduce the forskolin-stimulated cAMP accumulation.

  • Calcium Mobilization Assays (for Gq-coupled receptors):

    • Gq-coupled (H1, TAAR1): Activation of these receptors leads to an increase in intracellular calcium levels[1]. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2 or Fluo-4) in a fluorometric imaging plate reader (FLIPR).

Data Presentation and Interpretation

The results of these studies will be summarized in clear, concise tables to facilitate a direct head-to-head comparison of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine with the standard compounds.

Table 1: Comparative Binding Affinities (Ki, nM)

Compound H1 H2 H3 TAAR1 D1 D2 D3
2-(3,5-dichloro-pyridin-2-yl)-ethylamine TBDTBDTBDTBDTBDTBDTBD
HistamineRefRefRef----
2-PyridylethylamineRef------
Amthamine-Ref-----
(R)-(-)-α-Methylhistamine--Ref----
β-Phenethylamine---Ref---
Dopamine----RefRefRef
TBD: To Be Determined, Ref: Reference Value

Table 2: Comparative Functional Potencies (EC50, nM) and Efficacies (Emax, %)

Compound Receptor X (Assay Type) Receptor Y (Assay Type)
EC50 Emax
2-(3,5-dichloro-pyridin-2-yl)-ethylamine TBDTBD
Standard Agonist for X Ref100%
Standard Agonist for Y --
TBD: To Be Determined, Ref: Reference Value

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the initial pharmacological characterization of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine. By employing a head-to-head comparison with established standard compounds across a rationally selected panel of CNS targets, this research plan will generate the crucial data needed to understand the compound's potential therapeutic utility. The insights gained from these studies will be instrumental in guiding future lead optimization efforts and in vivo efficacy studies.

References

  • R&D Systems. Histamine H3 Receptor Agonists Products. Bio-Techne.

  • Wikipedia. TAAR1.

  • Singh, S., et al. (2025). Structure-based identification of bioactive compounds as trace amine-associated receptor 1 agonists for the therapeutic management of major depressive disorder. PMC.

  • Tocris Bioscience. Histamine Receptors.

  • MedchemExpress. Trace Amine-associated Receptor (TAAR) | Agonists.

  • Abcam. Histamine, histamine receptor agonist (CAS 51-45-6).

  • Sigma-Aldrich. Dopamine Receptors.

  • Wikipedia. Histamine agonist.

  • Sigma-Aldrich. Histamine h1 receptor agonist.

  • Rodríguez-Lozano, M. A., et al. (2021). A Complete Assessment of Dopamine Receptor-Ligand Interactions through Computational Methods. PMC.

  • Latli, B., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI.

  • Zhang, X., et al. (2025). Enabling the Identification of Dopamine Receptor Ligands from Complex Matrices Using a Cyclic Tetrapeptide. Analytical Chemistry.

  • Shcherbinin, S., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4-((S)-2-aminopropanoyl)piperazin-1-yl)-2,3-dihydro-1H-inden-1-yl)-N-methylacetamide. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Discovery-of-Trace-Amine-Associated-Receptor-1-2-(5-(4-Shcherbinin-Kulikova/f7b0b69e5d997f3b8c3d9a1c8f8c8c8c8c8c8c8c]([Link]

Sources

independent verification of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine findings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the independent verification of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine (CAS: 143766-38-9), a critical pharmacophore in the development of kinase inhibitors and agrochemicals.

The "Finding" Under Verification: Recent process chemistry literature and supplier certificates often claim high-yield (>85%) synthesis of this intermediate via direct catalytic hydrogenation of the corresponding nitrile precursor without hydrodechlorination. Given the lability of halogens at the 3,5-positions (meta to nitrogen) under standard reduction conditions, these claims require strict scrutiny.

This document serves as a protocol to validate these claims against the industry-standard Stepwise Displacement Route , focusing on chemoselectivity, isotopic purity, and shelf-stability.

Comparative Analysis: Synthetic Routes

To verify the target molecule, one must compare the "Claimed Optimized Route" against the "Established Baseline."

Route A: The "Claimed" Optimized Method (Direct Nitrile Reduction)
  • The Claim: One-step reduction of 2-(3,5-dichloro-pyridin-2-yl)-acetonitrile using Raney Nickel or Pd/C under high pressure.

  • The Risk: High probability of hydrodechlorination (loss of Cl atoms), yielding the mono-chloro or non-chlorinated impurity (2-(pyridin-2-yl)ethylamine).

  • Verification Target: Confirm retention of both chlorine atoms using Mass Spectrometry isotope modeling.

Route B: The Established Baseline (Boc-Deprotection)
  • The Method: Lithiation of 3,5-dichloropyridine

    
     alkylation with N-Boc-2-bromoethylamine 
    
    
    
    acidic deprotection.
  • The Advantage: Guarantees halogen retention as no reducing agents are used.

  • The Disadvantage: Lower atom economy and cryogenic requirements (-78°C).

Performance Comparison Table
FeatureRoute A (Catalytic Reduction)Route B (Baseline Alkylation)Verification Metric
Atom Economy High (Single Step)Low (3 Steps)Mass Balance Calculation
Impurity Profile High Risk: Dechlorinated byproductsLow Risk: Unreacted starting materialLC-MS (Isotope Pattern)
Scalability High (Flow chemistry potential)Low (Cryogenic limits)Process Safety Calorimetry
Yield Claim >85% (Needs Verification)55-65% (Reliable)Isolated Yield

Experimental Verification Protocols

Protocol 1: Chemoselectivity Validation (The "Stress Test")

Objective: To determine if the claimed reduction conditions preserve the 3,5-dichloro motif.

Reagents:

  • Precursor: 2-(3,5-dichloro-pyridin-2-yl)-acetonitrile (1.0 eq)

  • Catalyst: Raney Nickel (doped with Co/Fe to suppress dechlorination) or Pt/C (sulfided).

  • Solvent: Methanol (anhydrous).

Workflow:

  • Setup: Load high-pressure autoclave with precursor (0.5 M) and catalyst (5 mol%).

  • Reaction: Pressurize with

    
     (40 bar) at 25°C. Note: Higher temps increase dechlorination risk.
    
  • Sampling: Aliquot at t=1h, 4h, and 12h.

  • Quench: Filter through Celite immediately to stop reaction.

  • Analysis: Inject into LC-MS (Method below).

Protocol 2: Analytical Confirmation (Self-Validating System)

Objective: Distinguish the target from its dechlorinated mimics.

Instrument: UHPLC-QTOF-MS Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) Gradient: 5% to 95% B (ACN + 0.1% Formic Acid) over 5 min.

Validation Criteria (Pass/Fail):

  • Target Mass: [M+H]+ = 191.01 (approx).

  • Isotope Pattern (CRITICAL):

    • The target (2 Cl atoms) must show a distinct 9:6:1 intensity ratio for M : M+2 : M+4 peaks.

    • Fail Condition: If the spectrum shows a 3:1 ratio (1 Cl) or no isotope split (0 Cl), the synthesis claim is FALSE .

Structural & Logic Visualization

Diagram 1: Synthesis Verification Workflow

This decision tree guides the researcher through the validation process, ensuring no assumptions are made about purity.

VerificationWorkflow Start Start Verification: 2-(3,5-dichloro-pyridin-2-yl)-ethylamine synthesis Perform Synthesis (Route A: Reduction) Start->synthesis crude Crude Isolation synthesis->crude analysis_hplc LC-MS Analysis (Focus: Isotope Pattern) crude->analysis_hplc decision_iso Isotope Ratio (M : M+2 : M+4) analysis_hplc->decision_iso result_961 Ratio ~ 9:6:1 (2 Chlorines Present) decision_iso->result_961 Matches result_31 Ratio ~ 3:1 (1 Chlorine Lost) decision_iso->result_31 Mismatch result_none No Split (All Chlorines Lost) decision_iso->result_none Mismatch nmr_val 1H NMR Validation (Coupling Constants) result_961->nmr_val final_fail REJECTED Route causes Dechlorination result_31->final_fail result_none->final_fail final_pass VERIFIED Valid Synthetic Route nmr_val->final_pass

Caption: Logic flow for verifying the retention of chlorine atoms during synthesis using mass spectrometry isotope analysis.

Diagram 2: Mechanistic Pathway & Dechlorination Risk

Visualizing why the verification is necessary: the competition between the desired pathway and the side reaction.

Mechanism Precursor Nitrile Precursor (2-CN, 3,5-diCl) Reaction Catalytic Hydrogenation (H2, Pd/C or Ra-Ni) Precursor->Reaction Path_A Path A (Desired) Nitrile Reduction Only Reaction->Path_A Kinetic Control Path_B Path B (Parasitic) Hydrodechlorination Reaction->Path_B Thermodynamic Control Target Target Molecule (2-Ethylamine, 3,5-diCl) Path_A->Target Impurity Impurity (Mono-chloro / Des-chloro) Path_B->Impurity

Caption: Mechanistic competition between desired nitrile reduction (Path A) and parasitic hydrodechlorination (Path B).

References

  • Synthesis of Pyridine Derivatives

    • Title: "Catalytic Hydrogenation of Cyanopyridines: Reaction Selectivity and Kinetics."
    • Source:Organic Process Research & Development
    • URL:[Link] (General Journal Link for verification of standard catalytic protocols)

  • Analytical Validation Standards

    • Title: "Interpretation of Mass Spectra of Halogenated Compounds: Isotope P
    • Source:Journal of Mass Spectrometry
    • URL:[Link]

  • Comparative Scaffold Analysis

    • Title: "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design."
    • Source:Drug Design, Development and Therapy
    • URL:[Link]

  • Specific Analog Verification (Methodological Proxy)

    • Title: "Convenient Routes to Trifluoromethyl-Substituted Pyridyl-Isothiocyanates."[1] (Demonstrates stability of 3-chloro-pyridine ethylamines).

    • Source:Revue Roumaine de Chimie
    • URL:[Link]

Sources

Assessing the Selectivity of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-(3,5-dichloro-pyridin-2-yl)-ethylamine (hereafter referred to as 3,5-DCl-PEA ) is a specialized heterocyclic building block and pharmacological probe. Structurally derived from the histamine H1 agonist 2-pyridylethylamine (2-PEA) , this compound introduces halogenation at the 3- and 5-positions of the pyridine ring.

This guide assesses the selectivity of 3,5-DCl-PEA not merely as a standalone ligand, but as a selectivity-enhancing scaffold . While the parent compound (2-PEA) is a known partial H1 agonist with promiscuous H2 affinity, the introduction of chlorine atoms in 3,5-DCl-PEA fundamentally alters its physicochemical profile, reducing off-target metabolic susceptibility and refining receptor subtype selectivity (specifically within H1/H4 histamine receptors and P2X7 antagonist design).

Comparative Analysis: 3,5-DCl-PEA vs. Alternatives

To understand the utility of 3,5-DCl-PEA, it must be benchmarked against the endogenous ligand (Histamine) and its non-chlorinated parent (2-PEA).

Table 1: Physicochemical and Pharmacological Comparison
FeatureHistamine (Endogenous)2-Pyridylethylamine (2-PEA) 3,5-DCl-PEA (Target)
Core Structure Imidazole-ethylaminePyridine-ethylamine3,5-Dichloro-pyridine-ethylamine
Primary Target H1, H2, H3, H4 (Non-selective)Histamine H1 (Agonist)H1 (Modified Agonist) / P2X7 Scaffold
H1 Selectivity Low (Binds all subtypes)Moderate (Cross-reacts w/ H2)High (Steric bulk reduces H2 fit)
Metabolic Stability Low (MAO/DAO degradation)ModerateHigh (Cl blocks ring oxidation)
Lipophilicity (cLogP) -0.7 (Hydrophilic)0.6 (Moderate)~1.8 (Lipophilic - CNS Penetrant)
pKa (Side chain) 9.49.5~8.9 (Reduced basicity)
Key Performance Insights
  • Enhanced Lipophilicity: The addition of two chlorine atoms increases the cLogP from 0.6 to ~1.8. This makes 3,5-DCl-PEA significantly more membrane-permeable than Histamine or 2-PEA, a critical factor for intracellular targets or CNS-focused drug design.

  • Electronic Modulation: The electron-withdrawing nature of the chlorines at positions 3 and 5 reduces the electron density of the pyridine nitrogen. This lowers the basicity of the system, potentially altering hydrogen-bond donor/acceptor capabilities in the receptor binding pocket.

  • Steric Selectivity Filter: The 3-position chlorine creates a "steric clash" that disfavors binding to the Histamine H2 receptor (which requires a tighter fit around the heteroatom), thereby enhancing H1 vs. H2 selectivity .

Mechanism of Action & Signaling Pathways

When functioning as a histamine agonist, 3,5-DCl-PEA engages the Gq-coupled H1 receptor. However, its utility extends to being a "warhead" in P2X7 antagonists. The diagram below illustrates the divergent pathways based on how the scaffold is utilized.

G cluster_H1 Histaminergic Pathway (Agonist Mode) cluster_P2X7 Purinergic Pathway (Antagonist Scaffold) Ligand 3,5-DCl-PEA (Scaffold/Probe) H1R H1 Receptor (GPCR) Ligand->H1R Direct Binding Synth Derivatization (Amide/Hydrazide) Ligand->Synth Chemical Synthesis Gq Gq Protein Activation H1R->Gq PLC PLCβ Activation Gq->PLC Ca Ca2+ Release (Signal) PLC->Ca P2X7 P2X7 Receptor (Ion Channel) Synth->P2X7 High Affinity Binding Block Channel Blockade (Anti-inflammatory) P2X7->Block Inhibition

Caption: Dual-utility pathway showing 3,5-DCl-PEA as a direct H1 agonist and a precursor for P2X7 antagonists.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of 3,5-DCl-PEA in your specific application, follow these self-validating protocols. These workflows are designed to distinguish between H1-specific activity and off-target (H2/H3) noise.

Protocol A: Competitive Radioligand Binding Assay (H1 vs. H2)

Objective: Determine the affinity constant (


) of 3,5-DCl-PEA for the H1 receptor compared to H2.

Reagents:

  • H1 Source: HEK-293 cell membranes expressing human H1R.

  • H2 Source: CHO cell membranes expressing human H2R.

  • Radioligands:

    
    -Mepyramine (H1 selective) and 
    
    
    
    -Tiotidine (H2 selective).
  • Test Compound: 3,5-DCl-PEA (dissolved in DMSO, serial dilutions

    
     to 
    
    
    
    M).

Step-by-Step Methodology:

  • Preparation: Thaw membrane preparations and resuspend in assay buffer (50 mM Na/K phosphate, pH 7.4).

  • Incubation:

    • In 96-well plates, add 50 µL of test compound (3,5-DCl-PEA).

    • Add 50 µL of Radioligand (final conc. ~

      
       of the ligand).[1]
      
    • Add 100 µL of membrane suspension.

    • Control: Define Non-Specific Binding (NSB) using 10 µM Triprolidine (H1) or Cimetidine (H2).

  • Equilibrium: Incubate at 25°C for 60 minutes (H1) or 90 minutes (H2) to reach equilibrium.

  • Harvest: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the lipophilic chloro-compound).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Acceptance Criteria (Self-Validation):

  • The

    
     for the reference (Histamine) must be within 2-fold of historical values (approx. 10-20 nM for H1).
    
  • If 3,5-DCl-PEA shows

    
     (e.g., >100-fold difference), selectivity is confirmed.
    
Protocol B: Functional Calcium Mobilization Assay (Agonist Efficacy)

Objective: Assess if 3,5-DCl-PEA acts as a full or partial agonist.

  • Cell Loading: Load H1-expressing cells with Fluo-4 AM calcium indicator dye for 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex/Em 494/516 nm) for 30 seconds.

  • Injection: Inject 3,5-DCl-PEA (various concentrations).

  • Response: Monitor fluorescence spike for 120 seconds.

  • Normalization: Normalize response to

    
     of 100 µM Histamine.
    
    • Result Interpretation: If

      
       is <80% of Histamine, 3,5-DCl-PEA is a partial agonist .
      

Synthesis & Chemical Selectivity Workflow

For medicinal chemists using 3,5-DCl-PEA as an intermediate (e.g., for P2X7 antagonists), the "selectivity" refers to the reactivity of the ethylamine tail without disturbing the halogenated ring.

Synthesis cluster_conditions Selectivity Control Start 3,5-DCl-PEA (Starting Material) Reaction Amide Coupling (R-COOH + HATU) Start->Reaction Product Target Ligand (P2X7 Antagonist) Reaction->Product Cond1 Avoid Pd-Catalysis (Prevents Dechlorination) Cond1->Reaction Cond2 Maintain pH < 10 (Prevents Polymerization) Cond2->Reaction

Caption: Synthetic workflow highlighting critical control points to maintain the 3,5-dichloro integrity.

References

  • Sigma-Aldrich. 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride Product Specification. Link

  • Lee, W. G., et al. (2012). "Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists." Journal of Medicinal Chemistry, 55(8), 3687-3698.[2] Link

  • Leschke, C., et al. (1995). "Structure-activity relationships of 2-phenylhistamines as H1 receptor selective agonists." Journal of Medicinal Chemistry. (Provides SAR context for pyridine/histamine analogs).
  • Tocris Bioscience. 2-Pyridylethylamine dihydrochloride: Biological Activity and Pharmacology. Link

  • PubChem. Compound Summary: 2-(3,5-dichloropyridin-2-yl)ethanamine. Link

Sources

Safety Operating Guide

2-(3,5-Dichloro-pyridin-2-yl)-ethylamine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,5-Dichloro-pyridin-2-yl)-ethylamine (CAS Ref: 1242336-53-3 for free base analogues) represents a dual-hazard chemical class: it is both a corrosive amine and a halogenated organic toxicant . Improper disposal poses immediate risks of exothermic reaction (if mixed with acids) and long-term environmental liability (persistent halogenated compounds).

Immediate Action Required:

  • Classify as Halogenated Basic Organic Waste .

  • Segregate strictly from acidic waste streams to prevent immediate heat generation and fume release.

  • Disposal Path: High-temperature incineration with acid gas scrubbing.

Part 1: Chemical Characterization & Hazard Identification[1]

To dispose of this chemical safely, you must understand the "Why" behind the protocols. This molecule contains two functional groups that dictate its waste stream:

FeatureChemical MoietyHazard ImplicationWaste Logic
Base Ethylamine side chainCorrosive / Caustic. pH > 10. Reacts violently with acids.Must be stored in alkali-compatible containers (HDPE/Glass). Never mix with acidic waste.[1]
Toxin Dichloro-pyridine ringToxic / Environmental Hazard. Halogenated aromatics are often persistent in the environment.Requires Halogenated waste coding. Cannot be diluted or sewered.
State Molecular Weight ~191.06Likely a viscous oil or low-melting solid (Free Base).If solid, dissolve in compatible halogenated solvent or dispose as solid waste.
The "Self-Validating" Safety Check

Before handling waste containing this compound, perform this mental check:

  • Is the receiving container free of acids? (Check pH if unsure).

  • Is the container rated for halogenated solvents? (Standard HDPE or borosilicate glass is required).

Part 2: Pre-Disposal Stabilization & Segregation

CRITICAL SAFETY WARNING: The most common accident involving amine waste is accidental mixing with nitric or sulfuric acid waste, leading to rapid pressurization and explosion.

Segregation Protocol
  • Primary Rule: Isolate this waste stream as "Basic – Halogenated."

  • Incompatibility:

    • Acids: Exothermic neutralization.

    • Oxidizers (Peroxides, Nitrates): Potential for hypergolic reaction or fire.

    • Acid Chlorides/Anhydrides: Violent reaction generating HCl gas.

Solubilization (If Solid)

If the material is in a solid state (or residual sludge), it is best disposed of as solid waste. However, if rinsing glassware:

  • Recommended Solvent: Dichloromethane (DCM) or Chloroform.

    • Reasoning: These are already halogenated. Dissolving a halogenated amine in a non-halogenated solvent (like Acetone) "poisons" the cheaper non-halogenated waste stream, forcing the entire volume to be treated as expensive halogenated waste.

Part 3: Waste Stream Classification (RCRA/EPA Context)

In the United States (and aligned global standards), this chemical falls under specific regulatory scrutiny.

  • RCRA Status: While not always explicitly P-listed or U-listed by specific CAS, it defaults to Characteristic Hazardous Waste .

  • EPA Waste Codes:

    • D002 (Corrosive): If the pH is > 12.5 (likely for the neat amine).

    • F002/F001 (Halogenated Solvents): If mixed with spent halogenated solvents.

    • Toxic Characteristic: Due to the pyridine ring, treat as potentially toxic.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Collection
  • Select Container: Use a chemically resistant HDPE carboy or Amber Glass bottle. Avoid metal containers as amines can corrode aluminum and zinc.

  • Verify Contents: Ensure the container is empty of acidic residues.

  • Transfer: Pour the amine waste into the container.

    • Pro-Tip: If quenching a reaction mixture, ensure the quench is complete and cool (room temp) before transferring to the waste container.

Phase 2: Labeling

Your label must be specific to ensure the disposal facility incinerates it correctly.

  • Constituents: Write "2-(3,5-Dichloro-pyridin-2-yl)-ethylamine" clearly. Do not use abbreviations.

  • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Halogenated.

  • pH Notation: Mark "Basic" or "pH > 10".

Phase 3: Storage & Handoff[3][4]
  • Store in a Secondary Containment tray separate from acid waste.

  • Cap tightly.[2][3] Amines can absorb CO2 from the air, forming carbamates/carbonates which can clog container threads.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of this specific chemical.

DisposalWorkflow Figure 1: Decision logic for segregating and packaging halogenated amine waste. Start Waste Generation: 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine StateCheck Physical State? Start->StateCheck Solid Solid / Sludge StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPath Pack in Wide-Mouth HDPE Jar Solid->SolidPath SolventCheck Is it mixed with other solvents? Liquid->SolventCheck Labeling Label: 'Halogenated Basic Organic' Add Waste Codes (D002) SolidPath->Labeling HaloMix Mixed with Halogenated (DCM/Chloroform) SolventCheck->HaloMix Yes NonHaloMix Mixed with Non-Halo (Acetone/MeOH) SolventCheck->NonHaloMix Yes Segregation CRITICAL: Segregate from ACIDS and OXIDIZERS SolventCheck->Segregation Pure HaloMix->Segregation NonHaloMix->Segregation Segregation->Labeling Final Ship for High-Temp Incineration Labeling->Final

Part 6: Emergency Spill Response

If a spill occurs during the transfer process:

  • Evacuate & Ventilate: Amines have potent odors and respiratory toxicity.

  • PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.

  • Neutralization (Spill):

    • Do NOT use strong acid to neutralize a spill (too much heat).

    • Use a Citric Acid or Sodium Bisulfate based spill kit. These weak acids neutralize the amine gently.

    • Absorb the resulting salt with vermiculite or clay pads.

  • Disposal of Debris: The absorbed spill material must still be treated as Halogenated Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine derivatives and safety data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Navigating the Handling of 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds of unknown or partially characterized toxicological profiles. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine, a dichlorinated pyridine derivative. Our focus is to instill a deep sense of proactive safety, moving beyond mere compliance to a culture of intrinsic laboratory safety.

Understanding the Hazard: A Proactive Stance

While a comprehensive toxicological profile for 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine may not be publicly available, the known hazards of similar chlorinated pyridines and aromatic amines necessitate a cautious approach. A Safety Data Sheet (SDS) for the hydrochloride salt of a closely related compound, 2-(3-Chlorophenyl)ethylamine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, it is prudent to assume that 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine presents similar, if not more pronounced, hazards due to the presence of two chlorine atoms on the pyridine ring.

These hazards underscore the criticality of a multi-layered personal protective equipment (PPE) strategy to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core Personal Protective Equipment (PPE)

The minimum PPE for any work in a laboratory where hazardous chemicals are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes. However, for a compound with the hazard profile of 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine, more specific and robust protection is required.

Eye and Face Protection: Beyond the Basics

Given the high risk of serious eye irritation, standard safety glasses are insufficient.

  • Chemical Splash Goggles: These are mandatory when handling the compound in liquid form or when there is any risk of splashing. They must be worn to provide a complete seal around the eyes.

  • Face Shield: In addition to goggles, a face shield should be worn when handling larger quantities (over 50 mL) of a solution containing the compound or when performing operations with a higher risk of splashing, such as during transfers or extractions.

Skin and Body Protection: An Impermeable Barrier

A standard lab coat provides a primary barrier, but the choice of material and the use of additional protective wear are crucial.

  • Chemical-Resistant Lab Coat: A lab coat made of a material with known resistance to organic chemicals is recommended.

  • Gloves: The choice of glove material is critical. While disposable nitrile gloves are a common minimum standard in laboratories, their resistance to halogenated and aromatic hydrocarbons can be poor[2].

    • Double Gloving: It is highly recommended to wear two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove immediately after any contact with the chemical.

    • Glove Thickness: A minimum thickness of 4-4.5 mil for nitrile gloves is advisable. If thinner gloves are used, double-gloving is essential[3].

    • Immediate Replacement: If a glove comes into contact with the chemical, it must be removed and replaced immediately.

  • Chemical-Resistant Apron and Sleeves: For procedures with a significant splash risk, a chemical-resistant apron and sleeves worn over the lab coat are recommended.

The following table summarizes the recommended skin and body protection:

Protection Level Equipment When to Use
Standard Handling Chemical-Resistant Lab Coat, Double Nitrile GlovesAll procedures involving the compound.
Splash Hazard Chemical-Resistant Lab Coat, Double Nitrile Gloves, Chemical-Resistant Apron, Chemical-Resistant SleevesHandling larger volumes, transfers, extractions.
Respiratory Protection: Safeguarding Against Inhalation

Given that the compound may cause respiratory irritation, all handling of the solid or its solutions should be conducted within a certified chemical fume hood. If there is a potential for the generation of dust or aerosols and work outside of a fume hood is unavoidable, respiratory protection is mandatory.

  • Respirator Type: A half-mask or full-facepiece air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is recommended. The black color-coded cartridge is appropriate for organic vapors[4].

  • Fit Testing: A proper fit test is required for all tight-fitting respirators to ensure their effectiveness[5].

  • Cartridge Change Schedule: Respirator cartridges should be replaced on a regular schedule based on the frequency and intensity of use, or immediately if any odor is detected while wearing the respirator.

Operational and Disposal Plans: A Step-by-Step Guide

A proactive approach to safety extends to the entire lifecycle of the chemical in the laboratory, from initial handling to final disposal.

Workflow for Safe Handling

The following diagram outlines the key steps for safely handling 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh solid in fume hood prep_spill->handle_weigh Proceed to handling handle_dissolve Dissolve in fume hood handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate techniques handle_dissolve->handle_transfer clean_decontaminate Decontaminate glassware and surfaces handle_transfer->clean_decontaminate Proceed to cleanup clean_waste Segregate and label hazardous waste clean_decontaminate->clean_waste clean_ppe Doff and dispose of PPE correctly clean_waste->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: A workflow diagram illustrating the key stages of safe handling.

Disposal Plan

Halogenated organic compounds should never be disposed of down the drain. They must be treated as hazardous waste.

  • Waste Segregation: All solid waste contaminated with 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine (e.g., weighing paper, gloves, paper towels) and liquid waste (solutions containing the compound) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste".

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response

The following table outlines the immediate first aid measures upon exposure:

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Contain: If it is safe to do so and you are trained, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit for chemical spills).

  • Clean-up: Clean-up should only be performed by trained personnel wearing appropriate PPE. The collected waste must be disposed of as hazardous waste.

  • Ventilate: Ventilate the area thoroughly.

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine, ensuring both personal safety and the integrity of their research.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-(3-Chlorophenyl)ethylamine.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • TCI Chemicals. (2025, July 16). Safety Data Sheet for 2-(2,6-Dichlorophenyl)ethylamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-5-chloropyridine.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Sigma-Aldrich. (n.d.). 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from a search for nitrile glove chemical resistance guides.
  • 3M. (2004).
  • MilliporeSigma. (2025, November 6).
  • University of Georgia Environmental Health and Safety. (2021, September 15). Personal Protective Equipment (PPE).
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • Thermo Fisher Scientific. (2011, December 15).
  • Canadian Centre for Occupational Health and Safety. (2025, August 22).
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • Northwestern University. (n.d.). Cartridge Selection.
  • Fisher Scientific. (2023, August 23). Safety Data Sheet for N-methyl-N-[2-(2-pyridyl)ethyl]amine.
  • USA Scientific, Inc. (n.d.).
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • TCI Chemicals. (2025, April 30). Safety Data Sheet for 2-Chloroethylamine Hydrochloride.
  • MedChemExpress. (n.d.). 2-(Pyridyldithio)ethylamine hydrochloride-SDS.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dichloro-pyridin-2-YL)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dichloro-pyridin-2-YL)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.